molecular formula C11H16BrN B1415220 [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine CAS No. 1865037-14-4

[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine

Cat. No.: B1415220
CAS No.: 1865037-14-4
M. Wt: 242.16 g/mol
InChI Key: FXAVRKWHROFBDR-UHFFFAOYSA-N
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Description

[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-bromo-2-methylphenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)7-9(10)2/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAVRKWHROFBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Bromo-2-methylphenyl)methylmethylamine synthesis pathway discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (4-Bromo-2-methylphenyl)methylmethylamine (also known as N-methyl-4-bromo-2-methylbenzylamine), a critical intermediate in the development of pharmaceutical agents, particularly in the modulation of potassium-competitive acid blockers (P-CABs) and other heterocyclic active pharmaceutical ingredients (APIs).

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of secondary benzylamines requires strict control over alkylation states to prevent the formation of tertiary amine byproducts. For (4-Bromo-2-methylphenyl)methylmethylamine, the presence of the aryl bromide functionality mandates a chemoselective reducing environment that preserves the halogen for downstream cross-coupling (e.g., Suzuki-Miyaura).

The Recommended Pathway: Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route offers the highest mono-alkylation selectivity, mild conditions, and compatibility with aryl halides.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_precursors Precursors target (4-Bromo-2-methylphenyl)methylmethylamine (Target) disconnection C-N Disconnection target->disconnection Retrosynthesis aldehyde 4-Bromo-2-methylbenzaldehyde disconnection->aldehyde amine Methylamine (soln. or HCl salt) disconnection->amine

Caption: Retrosynthetic disconnection revealing the imine intermediate pathway.

Part 2: Primary Pathway – Reductive Amination (Protocol A)

Why this route? Direct alkylation of methylamine with benzyl halides often leads to over-alkylation (tertiary amines). Reductive amination via the imine species allows for the isolation of the secondary amine with >90% selectivity. Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Borohydride (NaBH4) because STAB is less basic and reduces iminiums faster than aldehydes, allowing for a "one-pot" procedure without significant alcohol byproduct formation.

Reagents & Stoichiometry[1][2][3][4]
ComponentEquiv.RoleNotes
4-Bromo-2-methylbenzaldehyde 1.0Limiting ReagentCommercially available or synthesized via Sommelet reaction.
Methylamine (2M in THF) 1.2 - 1.5Amine SourceExcess ensures complete consumption of aldehyde.
STAB (NaBH(OAc)3) 1.4 - 1.5Reducing AgentMild hydride source; chemoselective.
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates carbonyl; buffers basicity.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is standard; DCM is a greener alternative.
Step-by-Step Protocol
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel (purged with N2) with 4-Bromo-2-methylbenzaldehyde (1.0 eq) dissolved in DCE (0.2 M concentration).

    • Add Methylamine (1.2 eq, 2M in THF) dropwise at 0°C.

    • Add Acetic Acid (1.0 eq).

    • Expert Insight: Stir for 30–60 minutes at room temperature. Although STAB allows one-pot addition, pre-forming the imine/hemiaminal equilibrium improves yield.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (pH should be ~8-9).

    • Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough (>95%). If necessary, purify via Flash Column Chromatography (SiO2) using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH additive to prevent tailing.

Reaction Mechanism & Workflow

ReactionWorkflow start Start: Aldehyde + MeNH2 imine Imine/Iminium Intermediate start->imine - H2O (AcOH cat.) reduction Hydride Transfer (STAB) imine->reduction Fast Step quench Basic Quench (NaHCO3) reduction->quench product Target Amine Isolated quench->product Extraction

Caption: One-pot reductive amination workflow favoring mono-alkylation.

Part 3: Alternative Pathway – Nucleophilic Substitution (Protocol B)

Context: This route is viable if the aldehyde is unavailable, but the benzyl bromide precursor is on hand. It is less atom-efficient due to the requirement for a large excess of amine.

Protocol Highlights
  • Precursor: 4-Bromo-2-methylbenzyl bromide (highly lachrymatory—handle in fume hood).

  • Reagent: Methylamine (40% aq. or alcoholic solution).

  • Critical Control: Use 10 equivalents of Methylamine.

    • Causality: The high concentration of methylamine ensures that the benzyl bromide reacts with MeNH2 rather than the newly formed secondary amine product, suppressing dimer formation.

  • Procedure:

    • Cool methylamine solution to 0°C.

    • Add benzyl bromide solution (in THF) dropwise over 1 hour.

    • Warm to RT and stir for 2 hours.

    • Concentrate to remove excess methylamine and solvent.

    • Partition residue between 1M NaOH and Et2O to liberate the free base.

Part 4: Analytical Characterization

Validating the structure requires confirming the N-methyl group and the integrity of the aryl bromide.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3) δ 2.35 (s, 3H)Aryl-CH3 (Position 2)
δ 2.45 (s, 3H)N-CH3
δ 3.75 (s, 2H)Ar-CH2 -N (Benzylic)
δ 7.10 - 7.40 (m, 3H)Aromatic Protons (splitting depends on 1,2,4-substitution)
13C NMR ~36 ppmN-CH3
~53 ppmAr-CH2 -N
~120 ppmC-Br (Quaternary)
MS (ESI+) [M+H]+ = 214/216Characteristic 1:1 isotopic pattern for Bromine .

Part 5: Safety & Handling

  • Benzyl Halides: The precursors for Route B are potent lachrymators (tear gas agents). All weighing and transfers must occur in a functioning fume hood. Destruct excess bromide with aqueous ammonia.

  • Methylamine: Volatile and toxic. Use THF solutions where possible to minimize inhalation risk compared to gaseous or aqueous forms.

  • STAB: Evolves hydrogen gas upon reaction and quenching. Ensure adequate venting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry.

  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma.

  • Chemguide. "Amines as Nucleophiles: Reaction with Halogenoalkanes." Chemguide.

Sources

Technical Guide: Safety & Handling of (4-Bromo-2-methylphenyl)methylmethylamine

[1][2]

CAS Number: 1037090-12-2 Synonyms: N-(4-Bromo-2-methylbenzyl)methylamine; 1-(4-Bromo-2-methylphenyl)-N-methylmethanamine Chemical Class: Halogenated Benzylamine / Secondary Amine[1][2]

Executive Summary & Chemical Identity

(4-Bromo-2-methylphenyl)methylmethylamine is a specialized secondary amine intermediate frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] It serves as a bifunctional building block: the aryl bromide allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine provides a nucleophilic handle for acylation, alkylation, or reductive amination.[1][2]

Critical Safety Note: As a specific research intermediate, comprehensive toxicological data (LD50, carcinogenicity) for this exact CAS number is limited.[2] The guidelines below utilize Read-Across Methodology , deriving safety protocols from structurally homologous N-alkylbenzylamines and halogenated aromatics. Researchers must treat this compound as a high-hazard substance (Corrosive/Toxic) until proven otherwise.[1][2]

Physical & Chemical Properties (Predicted/Analog-Based)
PropertyValue / CharacteristicRelevance to Handling
Physical State Likely Oil or Low-Melting SolidHigh surface area; potential for rapid skin absorption.[1][2]
Basicity (pKa) ~9.5 (Conjugate Acid)Corrosive to tissue; incompatible with acids/oxidizers.[2]
Reactivity Nucleophilic; Air-SensitiveAbsorbs atmospheric CO₂ to form carbamates; store under inert gas.[1][2]
Lipophilicity Moderate (LogP ~2.5–3.[2]0)Potential for cell membrane permeation and bioaccumulation.[2]

Hazard Identification & Toxicology

The core hazards stem from the benzylamine functionality . Secondary benzylamines are potent bases and can cause immediate, irreversible tissue damage.

derived GHS Classification (Conservative Approach)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2] Note: Even if technically Category 2, treating as 1B prevents injury.[1]

  • Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).[2]

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[2][3]

  • Specific Target Organ Toxicity: Respiratory tract irritation (Single Exposure).[2]

Mechanism of Toxicity[1][2]
  • Caustic Injury: The unprotonated nitrogen attacks membrane lipids (saponification) and proteins (denaturation), leading to liquefactive necrosis.[2]

  • Systemic Toxicity: Halogenated aromatics can undergo metabolic activation in the liver (via CYP450), potentially leading to hepatotoxicity if exposure is chronic.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Hierarchy of Controls

The following decision matrix outlines the required engineering controls based on the operation scale.

HandlingProtocolStartOperation TypeWeighingWeighing / Aliquoting(< 100 mg)Start->WeighingSynthesisReaction Set-up(> 100 mg or Heating)Start->SynthesisQuenchQuenching / Work-upStart->QuenchControl1Fume Hood (Sash < 18 inches)Analytical Balance inside HoodWeighing->Control1Dust/Vapor ControlControl2Schlenk Line / Inert AtmosphereDouble-gloving requiredSynthesis->Control2Air Sensitivity & ToxicityControl3Blast Shield + Fume HoodNeutralize washings immediatelyQuench->Control3Exotherm Risk

Figure 1: Operational decision tree for selecting engineering controls.[1][2]

PPE Selection Guide[1]
  • Eye Protection: Chemical splash goggles are mandatory .[2] Face shields are required when handling volumes >10 mL or during initial reaction quenching.

  • Hand Protection:

    • Primary Layer:[1][2] Nitrile (4 mil) – Good splash protection.[2]

    • Secondary Layer (Immersion risk): Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).[2] Benzylamines can permeate standard nitrile in <15 minutes.

  • Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required.[1][2]

Handling & Storage Protocols

A. Inert Atmosphere Handling

Secondary amines readily react with atmospheric carbon dioxide to form carbamate salts (white crusts), which alters stoichiometry and purity.[2]

  • Storage: Store in a tightly sealed vial under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) to minimize degradation and vapor pressure.

  • Transfer: Use positive-pressure cannulation or syringe transfer for liquids.[1] For solids, minimize open-air time; use a glovebox if high precision is required.[1]

B. Reaction Compatibility
  • Avoid: Strong oxidizers (peroxides, permanganates), acid chlorides (unless intended reaction), and chloroform (potential for violent reaction with amines under basic conditions).[2]

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[2] Avoid acetone (forms imines/enamines).[2]

C. Waste Disposal[1][3][4]
  • Never dispose of amine waste down the drain.[2]

  • Segregation: Collect in "Basic Organic Waste" containers.

  • Neutralization: Rinse glassware with dilute HCl (1M) before washing to convert the volatile free base into the non-volatile, water-soluble hydrochloride salt.[1][2]

Emergency Response Procedures

In the event of exposure, the speed of response determines the severity of the injury. Do not use vinegar to neutralize amine burns on skin/eyes; the heat of neutralization can worsen the injury.

EmergencyResponseExposureExposure IncidentSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeInhaleInhalationExposure->InhaleActionSkin1. Blot excess (do not rub)2. Flush water 15+ min3. Remove clothing while flushingSkin->ActionSkinActionEye1. Force eyelids open2. Flush water 15-30 min3. Do NOT neutralizeEye->ActionEyeActionInhale1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for pulmonary edemaInhale->ActionInhaleMedicalSeek Medical Attention(Bring SDS)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 2: Immediate response workflow for amine exposure.

Specific First Aid Notes
  • Eye Contact: Speed is critical. Amine burns can penetrate the cornea rapidly. Flush immediately at the nearest sink if an eyewash station is more than 10 seconds away.

  • Ingestion: Do NOT induce vomiting. The compound is corrosive; vomiting will re-expose the esophagus.[2] Give water if conscious.

References

  • BLD Pharm. (n.d.).[2] Product Information: amine (CAS 1037090-12-2).[1][2] Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Bromo-2-methylbenzylamine (Primary Amine Analog).[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary: 4-Bromo-2-methylaniline (Structural Analog).[1][2] National Library of Medicine. Retrieved from [1][2]

  • ECHA (European Chemicals Agency). (n.d.).[2] Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1][2] Retrieved from

Solubility Profile & Process Handling of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary

Compound: (4-Bromo-2-methylphenyl)methylmethylamine CAS Number: 1037090-12-2 Synonyms: 1-(4-Bromo-2-methylphenyl)-N-methylmethanamine; 4-Bromo-N,2-dimethylbenzylamine.[1] Role: Critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), specifically Vonoprazan .[1]

This guide provides a technical analysis of the solubility landscape for (4-Bromo-2-methylphenyl)methylmethylamine.[1] As a secondary benzylamine, its solubility is heavily dictated by pH and solvent polarity. Understanding these parameters is essential for optimizing nucleophilic substitution reactions, designing efficient liquid-liquid extractions, and controlling crystallization during API manufacturing.[1]

Physicochemical Profile

To predict and manipulate solubility, one must first understand the fundamental properties of the molecule.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 214.10 g/mol Moderate MW facilitates solubility in most organic solvents.[1]
Physical State Oil or Low-Melting Solid (Free Base)High miscibility with organic solvents; requires salt formation for crystallization.[1]
pKa (Predicted) ~9.5 (Secondary Amine)Critical: Exists as a cation at pH < 7 and a neutral free base at pH > 10.
LogP (Predicted) ~2.4 – 2.8Lipophilic character dominates in the neutral state, favoring non-polar solvents.
H-Bond Donors 1 (-NH-)Moderate interaction with protic solvents (alcohols).[1]

Solubility Landscape

The solubility of (4-Bromo-2-methylphenyl)methylmethylamine is "switchable." The free base behaves as a lipophilic organic molecule, while its salt forms (HCl, HBr, Fumarate) behave as ionic solids.

Solvent Compatibility Table (Free Base)

Data based on structural analogs and standard process chemistry parameters for secondary benzylamines.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and reactions.[1]
Polar Aprotic THF, Ethyl AcetateExcellent Reaction medium; good for keeping the free base in solution.
Polar Protic Methanol, EthanolHigh Used in reductive amination; miscible.
Aromatic TolueneHigh Preferred for industrial scale-up and heating reactions.[1]
Alkanes Hexanes, HeptaneModerate Often used as an anti-solvent to crash out impurities or salts.
Aqueous Water (pH 7)Very Low (<1 mg/mL)The free base oils out of water.
Aqueous Acid 1M HCl / H₂SO₄High (Forms Salt)Essential for aqueous extraction (removal of non-basic impurities).
The pH-Switch Mechanism

The most powerful tool for purifying this compound is its pH-dependent solubility.[1]

  • Acidic Phase (pH < 4): The nitrogen is protonated (

    
    ). The compound becomes water-soluble and insoluble in non-polar organics (Hexane/Toluene).[1]
    
  • Basic Phase (pH > 10): The nitrogen is deprotonated (

    
    ). The compound becomes lipophilic, partitioning into organic solvents (DCM/EtOAc) and rejecting aqueous impurities.
    

Process Chemistry Applications

Reaction Solvent Selection

In the synthesis of Vonoprazan intermediates, this amine acts as a nucleophile.

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .

    • Why? These polar aprotic solvents dissolve both the organic amine and the electrophile (e.g., sulfonyl chlorides or alkyl halides) while stabilizing the transition state.

  • Avoid: Acidic solvents (which deactivate the nucleophile) or non-polar solvents like Hexane (which may precipitate polar intermediates).

Workup & Purification Strategy

The following workflow utilizes the solubility profile to isolate the compound with high purity without chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) AcidExt Acid Extraction (Add 1M HCl, Wash with Toluene) Crude->AcidExt Dissolve OrgLayer1 Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidExt->AqLayer1 Partition BaseNeut Basification (Adjust to pH > 12 with NaOH) AqLayer1->BaseNeut pH Switch OrgExt Organic Extraction (Extract into DCM or EtOAc) BaseNeut->OrgExt Free Base Regenerated Final Evaporation (Pure Free Base Oil) OrgExt->Final Concentrate

Figure 1: Acid-Base extraction workflow leveraging the pH-dependent solubility of (4-Bromo-2-methylphenyl)methylmethylamine.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility data for your specific solvent system.

  • Preparation: Weigh 100 mg of the amine (free base) into a 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute after each addition.

  • Observation:

    • Soluble: Clear solution obtained. Calculate solubility

      
      .
      
    • Insoluble: If undissolved after 2 mL (Solubility < 50 mg/mL), heat to 50°C.

  • Validation: If heating is required, cool back to 25°C and check for precipitation.

    • Note: For this compound, expect rapid dissolution in DCM/MeOH; slower dissolution in Hexanes.

Protocol: Salt Formation (Hydrochloride)

Converting the oil to a solid salt is recommended for long-term storage and stability.[1]

  • Dissolution: Dissolve 1.0 g of (4-Bromo-2-methylphenyl)methylmethylamine in 5 mL of Ethanol or Ethyl Acetate .

  • Acidification: Slowly add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise at 0°C.

  • Crystallization:

    • The solution may become cloudy.[1]

    • Add Diethyl Ether or Hexane (Anti-solvent) dropwise until turbidity persists.

  • Isolation: Stir at 0°C for 1 hour. Filter the white solid precipitate.[1]

  • Drying: Dry under vacuum at 40°C. The resulting HCl salt will be water-soluble and stable.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74792, 2-bromo-N,N-dimethylbenzylamine (Analog Reference).[1] Retrieved from [Link]

  • Takeda Pharmaceutical Company Ltd. Patent: Preparation of Vonoprazan and intermediates.[1] (Referencing general synthesis of 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine).

Sources

An In-depth Technical Guide to the Theoretical Properties of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

(4-Bromo-2-methylphenyl)methylmethylamine is a substituted aromatic amine that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its molecular architecture, featuring a brominated and methylated phenyl ring coupled with a dimethylaminomethyl moiety, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its theoretical properties, a plausible synthetic route, and its potential applications, serving as a critical resource for researchers engaged in the design and development of novel chemical entities.

The strategic placement of the bromine atom and the methyl group on the aromatic ring influences the molecule's reactivity and its potential interactions with biological targets. The bromine atom, an electron-withdrawing group, can participate in various cross-coupling reactions, enabling the introduction of diverse functionalities.[1] The ortho-methyl group can impart conformational constraints and influence the molecule's metabolic stability. Furthermore, the tertiary amine functionality can act as a key pharmacophore, participating in crucial binding interactions with biological macromolecules.[2]

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Boiling Point Predicted to be in the range of 230-250 °CInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water.Inferred from similar compounds
SMILES CN(C)Cc1ccc(Br)cc1C
InChIKey MHVZVOSJOVHTAC-UHFFFAOYSA-N

Plausible Synthetic Pathway: Reductive Amination

A highly efficient and widely employed method for the synthesis of tertiary amines such as (4-Bromo-2-methylphenyl)methylmethylamine is through reductive amination.[1][3] This one-pot reaction involves the reaction of an aldehyde or ketone with a secondary amine in the presence of a reducing agent. For the synthesis of the title compound, 4-bromo-2-methylbenzaldehyde would serve as the ideal starting material, reacting with dimethylamine in the presence of a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[3]

The causality behind this experimental choice lies in the high selectivity and mild reaction conditions offered by reductive amination. This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[1] The use of a mild reducing agent ensures that the aldehyde is not prematurely reduced before the formation of the intermediate iminium ion.

G start 4-Bromo-2-methylbenzaldehyde reaction Reductive Amination Reaction start->reaction amine Dimethylamine (in solution or as hydrochloride salt with a base) amine->reaction solvent Solvent (e.g., Dichloromethane, Methanol) solvent->reaction reducing_agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) reducing_agent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product (4-Bromo-2-methylphenyl)methylmethylamine purification->product

Plausible synthetic workflow for (4-Bromo-2-methylphenyl)methylmethylamine.
Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize (4-Bromo-2-methylphenyl)methylmethylamine via reductive amination of 4-bromo-2-methylbenzaldehyde.

Materials:

  • 4-Bromo-2-methylbenzaldehyde (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 1.2 eq) or Dimethylamine hydrochloride (1.2 eq) and Triethylamine (1.5 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add dimethylamine solution (1.2 eq) at room temperature under an inert atmosphere. If using dimethylamine hydrochloride, add it along with triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (4-Bromo-2-methylphenyl)methylmethylamine.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm). A doublet for the proton ortho to the bromine, a doublet for the proton ortho to the methyl group, and a doublet of doublets for the proton in between.

  • Benzylic Protons (-CH₂-N): A singlet around δ 3.4-3.6 ppm.

  • N-Methyl Protons (-N(CH₃)₂): A singlet around δ 2.2-2.4 ppm, integrating to six protons.

  • Aromatic Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom (expected to be at a lower field) and the carbon bearing the methyl group.

  • Benzylic Carbon (-CH₂-N): A signal around δ 60-65 ppm.

  • N-Methyl Carbons (-N(CH₃)₂): A signal around δ 45-50 ppm.

  • Aromatic Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-N stretching: A peak around 1100-1250 cm⁻¹.

  • C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): An isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 213 and 215.

  • Major Fragmentation: A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) and a peak corresponding to the benzylic cleavage to form the (4-bromo-2-methylphenyl)methyl cation at m/z 198/200.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of (4-Bromo-2-methylphenyl)methylmethylamine is primarily dictated by the bromine atom and the tertiary amine functionality. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of aryl, vinyl, or amino substituents.[8] This synthetic versatility makes it a valuable intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.[8]

The N,N-dimethylbenzylamine scaffold is a common feature in a number of biologically active compounds.[2][9] The tertiary amine can be protonated at physiological pH, enabling ionic interactions with target proteins. Furthermore, the N,N-dimethyl group can influence the compound's lipophilicity and metabolic stability. Derivatives of N-benzyl-N,N-dimethylamine have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[10][11]

G start (4-Bromo-2-methylphenyl)methylmethylamine suzuki Suzuki Coupling (with Boronic Acids) start->suzuki heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald derivatives Diverse Library of Functionalized Molecules suzuki->derivatives heck->derivatives buchwald->derivatives drug_discovery Drug Discovery Pipeline (Screening, Lead Optimization) derivatives->drug_discovery

Potential applications in drug discovery via cross-coupling reactions.

Safety and Toxicology

While specific toxicological data for (4-Bromo-2-methylphenyl)methylmethylamine is not available, information on related compounds, such as N-benzyl-N,N-dimethylamine, suggests that it should be handled with care. N-benzyl-N,N-dimethylamine is known to be corrosive to the skin and eyes and can be toxic by ingestion, inhalation, and skin absorption.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For the precursor, 4-bromo-2-methylaniline, safety data indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][14]

Conclusion

(4-Bromo-2-methylphenyl)methylmethylamine represents a promising and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern offers multiple avenues for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents and other functional molecules. This guide has provided a comprehensive theoretical overview of its properties, a plausible and detailed synthetic strategy, and an exploration of its potential applications. As research in this area progresses, the full potential of this intriguing molecule is yet to be unlocked, offering exciting opportunities for innovation in drug discovery and materials science.

References

  • PubChemLite. amine. Available from: [https://pubchemlite.com/compound/amine]([Link]amine)

  • Miller, R. R., et al. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 1985, 8(1-2), 43-56. Available from: [Link]

  • Sharma, R., et al. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 2024. Available from: [Link]

  • Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Available from: [Link]

  • PubChem. 4-Bromo-2-methylaniline. Available from: [Link]

  • Khan, I., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 2017, 22(11), 1893. Available from: [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PubChem. 2-Bromo-4-methylaniline. Available from: [Link]

  • NIST WebBook. Benzenamine, 4-bromo-2-methyl-. Available from: [Link]

  • ResearchGate. Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. Available from: [Link]

  • MDPI. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available from: [Link]

  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available from: [Link]

  • ResearchGate. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Available from: [Link]

  • Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Arkivoc. Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Available from: [Link]

  • MDPI. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available from: [Link]

  • JoVE. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available from: [Link]

  • RSC Medicinal Chemistry. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Available from: [Link]

  • Bentham Science. Synthesis, Biological Evaluation, QSAR, Molecular Docking and ADMET Studies of N-aryl/N,N-dimethyl Substituted Sulphonamide Derivatives. Available from: [Link]

  • mzCloud. 4 Bromo 2 5 DMA. Available from: [Link]B20V926315c1e9596)

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Beyond the Scaffold: The Evolution and Pharmacology of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the discovery, synthesis, and pharmacological evolution of substituted benzylamines.[1] It is structured for researchers and drug development professionals, moving beyond basic definitions to explore the mechanistic causality and synthetic logic that define this chemical class.[1]

Introduction: The Pharmacophore Defined

Substituted benzylamines (


) represent a privileged structural motif in medicinal chemistry.[1] While often viewed merely as a linker or a protecting group in organic synthesis, the benzylamine core serves as a critical pharmacophore in its own right.[1] Its ability to position nitrogen atoms in specific spatial relationships with aromatic 

-systems allows it to interact with diverse biological targets, from lysosomal ion traps in respiratory tissues to the orthosteric sites of G-protein coupled receptors (GPCRs).[1]

This guide traces the trajectory of substituted benzylamines from their origins in natural product isolation to their role in designing super-potent serotonin agonists, providing actionable synthetic protocols and structure-activity relationship (SAR) insights.[1]

Historical Genesis: From Adhatoda vasica to Bromhexine

The history of substituted benzylamines is rooted in the transition from herbal medicine to rational drug design.

The Vasicine Connection

The foundational discovery occurred in the late 1950s at Boehringer Ingelheim .[1][2] Researchers were investigating Adhatoda vasica, a plant used in Ayurvedic medicine for respiratory ailments.[1] The active alkaloid, vasicine (peganine), showed bronchodilatory effects but had poor bioavailability and side effects.[1]

The Synthetic Leap (1963)

Through structural modification, chemists opened the quinazoline ring of vasicine, leading to the synthesis of Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine).

  • Innovation: This was one of the first successful examples of "scaffold hopping"—retaining the biological activity of a natural product while simplifying its core to a substituted benzylamine.

  • Metabolic Discovery (1979): Further studies revealed that Bromhexine is a prodrug.[1] Its active metabolite, Ambroxol , is generated via hepatic metabolism (removal of the methyl group and hydroxylation of the cyclohexyl ring).[3] Ambroxol remains a gold-standard mucolytic today.[1]

Table 1: Comparative Profile of Key Benzylamine Therapeutics
CompoundDiscoveryPrimary IndicationMechanism of ActionKey Substituents
Bromhexine 1963MucolyticIncreases lysosomal hydrolysis of mucus polymers; Prodrug.2,4-dibromoaniline core; N-cyclohexyl
Ambroxol 1979Mucolytic / ChaperoneGlucocerebrosidase (GCase) chaperone; Na+ channel blocker.2,4-dibromoaniline; trans-4-hydroxycyclohexyl
Butenafine 1990sAntifungalSqualene epoxidase inhibitor (Ergosterol biosynthesis).[1][4][5][6]tert-butylbenzyl group
25I-NBOMe 20035-HT2A AgonistSuper-potent agonist at Serotonin 2A receptors.2,5-dimethoxy-4-iodo phenethylamine core + 2-methoxybenzyl

The Serotonergic Renaissance: The NBOMe Series

While Bromhexine established the benzylamine in respiratory medicine, the NBOMe series (N-benzyl-methoxy-phenethylamines) revolutionized neuropharmacology.

The Discovery (2003)

The class was characterized by Ralf Heim at the Free University of Berlin in his PhD thesis. Heim synthesized N-benzyl derivatives of the 2C-X family of psychedelics (phenethylamines).[1]

  • The Anomaly: In most GPCR ligands, adding a bulky group to the amine reduces potency.[1] Heim found that adding a 2-methoxybenzyl group to the nitrogen of 2C-I increased its affinity for the 5-HT2A receptor by nearly 100-fold (

    
     values dropping from nanomolar to sub-nanomolar ranges).
    
Mechanistic Causality

The dramatic potency increase is due to a specific hydrophobic pocket in the 5-HT2A receptor (residues in Transmembrane Helix 6) that accommodates the N-benzyl ring. The 2-methoxy substituent on the benzyl ring is critical; it locks the conformation via an intramolecular hydrogen bond with the protonated amine, positioning the aromatic ring perfectly within the receptor's binding cleft.

Technical Synthesis Guide

The synthesis of substituted benzylamines generally relies on Reductive Amination .[1] This method is preferred over direct alkylation (using benzyl halides) because it avoids over-alkylation (formation of tertiary/quaternary amines).[1]

Protocol: Reductive Amination (The "Gold Standard")

Objective: Synthesis of a secondary substituted benzylamine (e.g., an NBOMe precursor or Ambroxol analog).[1]

Reagents:

  • Substituted Benzaldehyde (1.0 eq)[1]

  • Primary Amine (1.0 eq)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the substituted benzaldehyde in anhydrous MeOH.

    • Add the primary amine dropwise while stirring at room temperature.[1]

    • Validation Point: Monitor by TLC or formation of a precipitate/color change.[1] Stir for 2–4 hours to ensure complete conversion to the imine (Schiff base). Use a drying agent (

      
      ) if the equilibrium is unfavorable.[1]
      
  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Add

      
       in small portions (exothermic reaction).[1]
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The imine is protonated by the solvent, making the C=N carbon electrophilic enough for the hydride attack.

  • Workup:

    • Quench with water or dilute HCl (carefully) to destroy excess hydride.[1]

    • Evaporate the organic solvent.[1]

    • Basify the aqueous residue with NaOH (pH > 10) to liberate the free amine.[1]

    • Extract with Dichloromethane (DCM).[1]

  • Purification:

    • Convert to Hydrochloride salt by bubbling HCl gas or adding ethereal HCl.[1] Recrystallize from Isopropanol/Ether.

Visualization: Reaction Mechanism

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate.

ReductiveAmination Aldehyde Substituted Benzaldehyde Imine Imine (Schiff Base) Aldehyde->Imine - H2O Amine Primary Amine Amine->Imine Protonated Protonated Imine (C=N+) Imine->Protonated + H+ (Solvent) Product Substituted Benzylamine Protonated->Product + H- (NaBH4)

Figure 1: Mechanistic pathway of Reductive Amination.[1] The protonation of the imine is the rate-determining step for the hydride attack.

Structure-Activity Relationship (SAR) Logic

Designing effective substituted benzylamines requires balancing lipophilicity and steric fit.[1]

The "2-Substituent" Rule

In both respiratory (Bromhexine) and neuropharmacological (NBOMe) contexts, substitution at the ortho (2-position) of the benzyl ring is often pivotal.

  • NBOMe Series: A 2-methoxy group is essential for high affinity.[1] A 2-H (unsubstituted) or 4-substitution often leads to significant loss of potency.[1]

  • Bromhexine: The 2,4-dibromo pattern on the aniline ring (structurally analogous to the benzyl system) dictates its metabolic stability and lipophilicity, allowing it to penetrate bronchial tissue.

Visualization: SAR Decision Tree

This diagram outlines the logical flow for optimizing a benzylamine scaffold based on the target therapeutic area.[1]

SAR_Logic Core Benzylamine Core (Ar-CH2-NH-R) Target Select Target Core->Target Resp Respiratory (Mucolytic) Target->Resp Neuro Neuro (5-HT2A Agonist) Target->Neuro AntiF Antifungal (Squalene Epoxidase) Target->AntiF Resp_Mod Add Halogens (Br) to Aryl Ring Resp->Resp_Mod Neuro_Mod Ortho-Methoxy (2-OMe) on Benzyl Ring Neuro->Neuro_Mod AntiF_Mod Bulky Lipophilic Group (tert-Butyl) AntiF->AntiF_Mod Resp_R R = Cyclohexyl (Lipophilicity) Resp_Mod->Resp_R Neuro_R R = Phenethylamine (2C-X scaffold) Neuro_Mod->Neuro_R

Figure 2: SAR Optimization Strategy. The choice of substituents directs the molecule toward distinct pharmacological classes.

References

  • Boehringer Ingelheim. (1963).[1] Bromhexine: Development and Clinical Application.[1][1]

  • Heim, R. (2003).[1] Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur.[1] PhD Thesis, Freie Universität Berlin.[1] [1]

  • Nichols, D. E. (2012).[1] Structure-activity relationships of N-benzylphenethylamines as 5-HT2A agonists.[1][5][6][7] Journal of Medicinal Chemistry.[1][8] [1]

  • Paleari, D., et al. (2011).[1][9] Ambroxol: a multifaceted molecule with additional therapeutic potentials in respiratory disorders of childhood.[1][9] Expert Opinion on Drug Discovery.[1][3] [1]

  • Halberstadt, A. L., & Geyer, M. A. (2014).[1] Multiple receptors contribute to the behavioral effects of the N-benzylphenethylamine hallucinogen 25CN-NBOH.[1] Neuropharmacology.[1][3]

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A Comprehensive Technical Guide to the Stability and Storage of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and recommended storage conditions for (4-bromo-2-methylphenyl)methylmethylamine. As a crucial intermediate in various synthetic pathways within pharmaceutical and materials science research, a thorough understanding of its chemical behavior over time is paramount for ensuring experimental reproducibility, product purity, and safety. This document synthesizes information from foundational chemical principles and data from structurally analogous compounds to provide a robust framework for its handling and storage.

Chemical and Physical Profile

(4-Bromo-2-methylphenyl)methylmethylamine, with the molecular formula C₉H₁₂BrN, is a substituted tertiary amine.[1] Its structure, featuring a brominated and methylated benzene ring attached to a dimethylaminomethyl group, dictates its reactivity and stability profile.

PropertyValue / DescriptionSource
Molecular Formula C H₁₂BrN[1]
Molecular Weight 214.10 g/mol [1]
Appearance Typically a liquid
Boiling Point Data not widely available; expected to be relatively high due to molecular weight.
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.
Basicity The tertiary amine group confers basic properties to the molecule.

The presence of the tertiary amine group makes the molecule susceptible to oxidation and reaction with acids, while the brominated aromatic ring can be sensitive to light.

Critical Factors Influencing Stability

The long-term stability of (4-bromo-2-methylphenyl)methylmethylamine is influenced by several environmental factors. Understanding these is key to preventing degradation.

Temperature
Light

Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can generate radical species that may initiate further degradation pathways. Therefore, it is crucial to store the compound in a dark place, using amber glass vials or other light-blocking containers.[3]

Air (Oxygen)

The tertiary amine functionality in (4-bromo-2-methylphenyl)methylmethylamine is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxide derivatives, which may affect the compound's purity and reactivity in subsequent synthetic steps.

Moisture

While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation. It is good practice to store the compound in a dry environment.

Chemical Incompatibility

As a basic compound, (4-bromo-2-methylphenyl)methylmethylamine will react exothermically with strong acids.[4] It is also incompatible with strong oxidizing agents, which can lead to rapid degradation.[4] Contact with acid chlorides and anhydrides should also be avoided.[5]

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be anticipated for (4-bromo-2-methylphenyl)methylmethylamine:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom of the tertiary amine can be oxidized to form the corresponding N-oxide. This is a common degradation pathway for tertiary amines.

  • Demethylation: While more relevant under specific metabolic or harsh chemical conditions, demethylation to the secondary amine, (4-bromo-2-methylphenyl)methylamine, is a possible degradation route. Studies on similar N,N-dimethylbenzylamines have shown that elimination reactions can lead to the formation of aldehydes and lower-order amines.[6]

Below is a diagram illustrating these potential degradation pathways.

G main (4-Bromo-2-methylphenyl)methylmethylamine n_oxide N-Oxide Derivative main->n_oxide Oxidation (O2) secondary_amine Secondary Amine (Demethylation Product) main->secondary_amine Demethylation

Caption: Potential degradation pathways for (4-bromo-2-methylphenyl)methylmethylamine.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of (4-bromo-2-methylphenyl)methylmethylamine, the following storage and handling procedures are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature.[3] For long-term storage (>1 year), consider refrigeration (2-8°C).Minimizes thermal degradation and slows down oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3][5]Prevents oxidation of the tertiary amine group.
Container Use tightly sealed, amber glass vials or bottles.Protects from light and moisture ingress.[7][8]
Location Store in a dry, cool, and well-ventilated place away from incompatible materials.[5][7][8][9]Ensures safety and prevents accidental contact with reactive substances.
Safe Handling Procedures
  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[5][11]

  • Prevent the formation of aerosols.[8]

  • Keep away from sources of ignition.[8]

Framework for Stability Assessment

For applications requiring stringent purity control, it is advisable to perform a stability assessment. A forced degradation study can identify potential degradation products and establish a retest date for the material.

Experimental Protocol for Forced Degradation

This protocol outlines a systematic approach to evaluating the stability of (4-bromo-2-methylphenyl)methylmethylamine under various stress conditions.

  • Sample Preparation: Prepare several accurately weighed samples of (4-bromo-2-methylphenyl)methylmethylamine in amber vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solid/neat sample at 80°C for 48 hours.

    • Photostability: Expose a sample to a calibrated light source (as per ICH Q1B guidelines) for a defined period.

  • Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8, 12 hours), and final time points.

  • Sample Quenching: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration with an appropriate solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a suitable starting point.[12] A UV detector can be used for quantification, while a mass spectrometer (MS) detector is invaluable for identifying the mass of any degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As the compound is likely to be volatile, GC-MS is also a powerful technique for its analysis.[12] It provides excellent separation and allows for the identification of degradation products through their mass spectra.

The workflow for a comprehensive stability assessment is visualized below.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Pristine Sample acid Acid Stress start->acid base Base Stress start->base oxidative Oxidative Stress start->oxidative thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis HPLC-UV/MS or GC-MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Stability Report: - Purity Assessment - Degradant Identification - Retest Period analysis->report

Caption: Workflow for a forced degradation stability study.

Conclusion

(4-Bromo-2-methylphenyl)methylmethylamine is a stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to light, atmospheric oxygen, and incompatible chemicals such as strong acids and oxidizing agents. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a tightly sealed, light-resistant container under an inert atmosphere at controlled room temperature—researchers can ensure its quality and reliability for scientific applications. For critical applications, a forced degradation study is recommended to establish a definitive shelf-life and identify any potential impurities that may arise over time.

References

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

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The 4-Bromo-2-Methylphenyl Scaffold: A Linchpin in Medicinal & Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 4-bromo-2-methylphenyl compounds, structured for researchers and drug development professionals.

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary: The "Ortho-Effect" Advantage

In the architecture of small molecule drug discovery, the 4-bromo-2-methylphenyl moiety (Figure 1) represents a privileged "divergent platform." Unlike simple phenyl halides, this scaffold offers a dual-advantage profile:

  • Synthetic Versatility: The C4-Bromine serves as a highly reactive handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C1-functional group (Amine, Nitrile, Acid) allows for orthogonal elaboration.

  • Medicinal Utility (The Ortho-Effect): The C2-Methyl group is not merely a bystander; it provides critical steric bulk that can lock conformations (atropisomerism potential), block metabolic hotspots (ortho-hydroxylation by P450s), and modulate solubility.

This guide reviews the three primary building blocks of this class—4-bromo-2-methylaniline , 4-bromo-2-methylbenzonitrile , and 4-bromo-2-methylbenzoic acid —detailing their synthesis, reactivity, and application in high-value chemical space.

Core Building Blocks & Electronic Profile

The reactivity of the 4-bromo-2-methylphenyl scaffold is governed by the interplay between the electron-donating methyl group (


) and the electron-withdrawing bromine (

).
Table 1: Physicochemical Profile of Key Derivatives
Compound NameCAS No.MW ( g/mol )mp (°C)Electronic Character (C1)Primary Utility
4-Bromo-2-methylaniline 583-75-5186.0556-58Electron-Rich (Nucleophilic)Buchwald coupling, Heterocycle synthesis (Indoles, Quinolines)
4-Bromo-2-methylbenzonitrile 67832-11-5196.0566-68Electron-Deficient (Electrophilic)Pinner reaction, Sandmeyer precursor, Biaryl synthesis
4-Bromo-2-methylbenzoic acid 68837-59-2215.04180-184Amphoteric (via Acid/Ester)Linker design, Fragment-based drug discovery (FBDD)
4-Bromo-2-methylphenol 2362-12-1187.0464-67Electron-RichAgrochemicals (Phenoxy herbicides), Williamson ether synthesis

Synthetic Methodologies & Reactivity[3][4][5]

Divergent Synthesis Map

The utility of the 4-bromo-2-methylphenyl scaffold lies in its ability to serve as a hub for diverse chemical transformations.[1] The diagram below illustrates the flow from the aniline precursor to complex biaryls and heterocycles.

G Start 4-Bromo-2-methylaniline (CAS 583-75-5) Sandmeyer Sandmeyer Rxn (CuCN/NaNO2) Start->Sandmeyer Diazotization Buchwald Buchwald-Hartwig (Pd(OAc)2, XPhos) Start->Buchwald C-N Coupling Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Start->Suzuki C-C Coupling (C4) Cyclization Cyclization (Heterocycles) Start->Cyclization Nitrile 4-Bromo-2-methylbenzonitrile (Phthalocyanine Precursor) Sandmeyer->Nitrile Amine Diaryl Amines (Kinase Inhibitors) Buchwald->Amine Biaryl Biaryl Scaffolds (e.g., Macitentan analogs) Suzuki->Biaryl Indole Substituted Indoles (via Bartoli/Fischer) Cyclization->Indole

Figure 1: Divergent synthetic pathways originating from the 4-bromo-2-methylaniline scaffold.

Critical Reaction Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Steric Management)

Challenge: The ortho-methyl group at C2 can induce steric clash if the coupling partner at C1 is bulky, or if the C4-bromide is coupled with sterically demanding boronic acids. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitates the oxidative addition and reductive elimination steps.

Step-by-Step Methodology:

  • Charge: To a reaction vial, add 4-bromo-2-methylbenzonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent: Add degassed Toluene/Water (10:1 ratio).

  • Reaction: Heat to 100°C for 4–6 hours under Argon.

  • Workup: Cool, dilute with EtOAc, wash with brine, and purify via silica flash chromatography.

    • Note: The 2-methyl group typically does not hinder C4-coupling significantly but does restrict rotation in the final biaryl product, potentially creating axial chirality (atropisomers) if the partner ring is also ortho-substituted.

Protocol B: Sandmeyer Transformation to Nitrile

Context: Converting the aniline to the nitrile provides access to benzoic acids (via hydrolysis) or benzylamines (via reduction).

  • Diazotization: Suspend 4-bromo-2-methylaniline in HCl/H₂O at 0°C. Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.

  • Substitution: Neutralize with NaHCO₃ and add the cold diazonium solution to a mixture of CuCN (1.2 equiv) and KCN at 60°C.

  • Safety: Evolution of N₂ gas and potential HCN generation requires a well-ventilated fume hood and cyanide scrubbers.

Medicinal Chemistry Applications

Metabolic Blocking & Stability

In drug design, the 2-methylphenyl motif is often employed to block metabolic clearance.

  • Mechanism: Cytochrome P450 enzymes frequently attack electron-rich aromatic rings at the ortho or para positions relative to a donor group.

  • Effect: Placing a methyl group at C2 (ortho) sterically hinders P450 approach and prevents hydroxylation at that site.

  • Example: In the development of FGFR1 inhibitors (e.g., benzamide derivatives), the introduction of the 2-methyl group on the phenyl ring significantly improves metabolic half-life (

    
    ) compared to the unsubstituted phenyl analog.
    
Case Study: Macitentan & Endothelin Receptor Antagonists

While Macitentan (Opsumit) contains a 4-bromophenyl moiety, SAR studies in this class (Endothelin Receptor Antagonists) utilize the 4-bromo-2-methylphenyl scaffold to probe the "hydrophobic pocket" of the receptor.

  • Observation: The bromine atom functions as a lipophilic anchor and can engage in Halogen Bonding (X-bond) with carbonyl backbone residues in the target protein.

  • Modification: Adding the 2-methyl group restricts the rotation of the phenyl ring relative to the core heterocycle, locking the drug in a bioactive conformation (reducing the entropic penalty of binding).

Agrochemical Utility

The 4-bromo-2-methylphenoxy scaffold is a direct analog of MCPA (a chloro-methyl phenoxy herbicide).

  • Compound: 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is used as a reference standard in pesticide analysis.

  • Activity: The bromine atom often enhances lipophilicity (

    
    ) compared to chlorine, potentially increasing leaf cuticle penetration in herbicidal applications.
    

References

  • Synthesis of 4-bromo-2-methylaniline derivatives

    • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
    • Source:

  • Synthesis of 4-bromo-2-methylbenzonitrile

    • 2-Bromo-4-methylbenzonitrile: Crystal structure and synthetic utility.
    • Source:

  • Suzuki Coupling Steric Effects

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
    • Source:

  • Medicinal Chemistry (FGFR1 Inhibitors)

    • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
    • Source:

  • Metabolic Stability of Methyl-Phenyl compounds

    • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.
    • Source:

Sources

Methodological & Application

Application Note: Synthesis Protocol for (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of (4-Bromo-2-methylphenyl)methylmethylamine (Systematic name: N-methyl-1-(4-bromo-2-methylphenyl)methanamine) represents a critical workflow in the generation of halogenated benzylamine scaffolds. These intermediates are pivotal in the development of CNS-active agents and serve as electrophilic partners in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) for library diversification.

This application note details a robust, scalable protocol for the reductive amination of 4-bromo-2-methylbenzaldehyde. Unlike direct alkylation methods that suffer from over-alkylation (formation of tertiary amines), this protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure selectivity for the secondary amine.

Target Molecule Profile
PropertyData
IUPAC Name N-methyl-1-(4-bromo-2-methylphenyl)methanamine
CAS Number 376646-62-7
Molecular Formula

Molecular Weight 214.10 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water (free base)

Retrosynthetic Analysis & Strategy

The most efficient disconnection for secondary benzylamines is the C-N bond formation via reductive amination. This route avoids the use of lachrymatory benzyl halides and minimizes side reactions.

Retrosynthesis cluster_legend Strategic Logic Target (4-Bromo-2-methylphenyl) methylmethylamine Imine Intermediate Imine Species Target->Imine Reduction (STAB) Precursors 4-Bromo-2-methylbenzaldehyde + Methylamine Imine->Precursors Condensation (-H2O) Note1 Selection of STAB over NaBH4 prevents reduction of aldehyde prior to imine formation.

Figure 1: Retrosynthetic logic prioritizing the imine intermediate to control selectivity.

Experimental Protocol

Reagents & Materials[5][8][9][10][11][12][13][14]
  • Precursor : 4-Bromo-2-methylbenzaldehyde (CAS: 6630-33-7)

  • Amine Source : Methylamine (2.0 M solution in THF or MeOH)

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) (95%+)

  • Solvent : Dichloromethane (DCM) (Anhydrous)

  • Additive : Glacial Acetic Acid (AcOH)

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-Bromo-2-methylbenzaldehyde (10.0 mmol, 1.99 g) and dissolve in anhydrous DCM (40 mL).

  • Add Methylamine (2.0 M in THF, 15.0 mmol, 7.5 mL) dropwise.

  • Critical Step: Add Glacial Acetic Acid (10.0 mmol, 0.6 mL).

    • Mechanistic Insight: The acid catalyzes the formation of the iminium ion, which is the active species reduced by the hydride.

  • Stir the mixture at room temperature (

    
    ) for 30–60 minutes. Monitor by TLC (formation of imine, disappearance of aldehyde).
    

Step 2: Selective Reduction 6. Cool the reaction mixture to


 in an ice bath (optional but recommended to control exotherm).
7.  Add Sodium triacetoxyborohydride (STAB)  (14.0 mmol, 2.97 g) portion-wise over 10 minutes.
  • Note: Evolution of gas is minimal compared to
    
    
    , but ensure good ventilation.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).

Step 3: Quench and Workup (Acid-Base Extraction) Trustworthiness Check: This specific workup removes neutral impurities (unreacted aldehyde) and ensures the amine is isolated in high purity.

Workup Start Crude Reaction Mixture Quench Quench with sat. NaHCO3 (pH ~8) Start->Quench Extract1 Extract with DCM (x3) Quench->Extract1 Wash Wash Organic Layer with Brine Extract1->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Figure 2: Standard workup flow. For higher purity, an acid-wash (extract into 1M HCl, wash organics, basify aq. layer, re-extract) is recommended.[1]

  • Quench the reaction by adding saturated aqueous

    
     (50 mL). Stir vigorously for 15 minutes.
    
  • Separate the layers. Extract the aqueous phase with DCM (

    
     mL).
    
  • Combine organic layers and wash with brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification

For pharmaceutical grade purity (>98%), convert the free base to the hydrochloride salt:

  • Dissolve the crude oil in minimal diethyl ether or ethanol.

  • Add 1M HCl in ether/dioxane dropwise at

    
    .
    
  • Filter the white precipitate and wash with cold ether.

Analytical Validation (Expected Data)

Upon isolation, the compound must be validated against these spectral characteristics.

TechniqueExpected Signals / ValueInterpretation
1H NMR (400 MHz,

)

7.40 (d, 1H), 7.30 (s, 1H), 7.25 (d, 1H)
Aromatic protons (ABC pattern approx)

3.75 (s, 2H)
Benzylic

(Singlet)

2.44 (s, 3H)

-Methyl group

2.35 (s, 3H)
Aryl-Methyl group
LC-MS (ESI+)

214.0 / 216.0

Characteristic 1:1 bromine isotope pattern
TLC (

)

Stains with Ninhydrin or Dragendorff

Safety & Troubleshooting

Critical Hazards
  • Methylamine : Highly volatile and toxic. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas (flammable). Keep dry until use.

Troubleshooting Guide
  • Issue : Incomplete conversion of aldehyde.

    • Solution: Ensure the imine formation step (Step 1) runs for at least 30 mins before adding the reducing agent. Add molecular sieves (4Å) to Step 1 to drive equilibrium.

  • Issue : Formation of tertiary amine (dimer).

    • Solution: Ensure Methylamine is in excess (1.5 to 2.0 equivalents). Do not use

      
       without pre-forming the imine, as it reduces aldehydes faster than STAB.
      

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • ChemScene. "Benzenemethanamine, 4-bromo-2-methyl- (CAS 376646-62-7) Product Data."[2] ChemScene.com. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1261626, 4-Bromo-2-methylbenzaldehyde (Precursor)." PubChem. Link

  • Sigma-Aldrich. "Sodium triacetoxyborohydride - Reagent Specification." SigmaAldrich.com. Link

Sources

Precision Synthesis of Tertiary Benzylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination for Preparing Tertiary Benzylamines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Tertiary benzylamines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in GPCR ligands, kinase inhibitors, and CNS-active agents. While alkylation of amines with benzyl halides is possible, it often suffers from over-alkylation and chemoselectivity issues. Reductive amination offers a superior, convergent route, allowing the coupling of complex secondary amines with benzaldehydes under mild conditions.

This guide provides a rigorous technical framework for synthesizing tertiary benzylamines, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its unrivaled selectivity and operational simplicity in discovery chemistry, while offering Catalytic Hydrogenation as a scalable alternative.

Strategic Reagent Selection

The choice of reducing agent dictates chemoselectivity and yield. The following decision matrix compares the three dominant methodologies.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Catalytic Hydrogenation (H₂/Pd-C)
Selectivity High. Reduces iminium ions > aldehydes.High. pH dependent (requires pH ~6).Moderate. Risk of hydrogenolysis (e.g., -Cl, -OBn).
Toxicity Low (Boric acid byproduct).High (Generates HCN/Cyanide).Low (Metal waste requires remediation).
Reaction Rate Fast (0.5 – 4 h).Slow (Often >12 h).Variable (Depends on pressure/catalyst load).
Solvent DCE, DCM, THF (Aprotic).MeOH (Protic).MeOH, EtOH, EtOAc.
Ideal Use Case Discovery/Lead Op. Complex substrates with sensitive groups.Historic/Legacy protocols.[1]Process Scale. Multi-kilogram synthesis.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a stepwise condensation-reduction sequence . For tertiary amines, the reaction between a secondary amine and a benzaldehyde forms a positively charged iminium ion , which is the obligate intermediate for reduction.

Mechanistic Pathway (Graphviz)

ReductiveAmination Start Benzaldehyde + Sec-Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (Rate Limiting) Product Tertiary Benzylamine Iminium->Product Hydride Transfer (Irreversible) Acid H+ / AcOH (Catalyst) Acid->Hemiaminal Reductant H- Source (STAB) Reductant->Iminium

Caption: The formation of the iminium ion is often the rate-limiting step in hindered systems, catalyzed by weak acids (AcOH).

Protocol A: The "Gold Standard" STAB Method

Scope: Ideal for milligram to gram-scale synthesis in drug discovery. Chemistry: Direct reductive amination (One-Pot).[2][3][4]

Materials
  • Amine: Secondary amine (1.0 equiv).

  • Carbonyl: Benzaldehyde derivative (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE promotes faster reaction rates than DCM.

  • Additive: Glacial Acetic Acid (1.0 equiv). Mandatory for weakly basic amines or hindered substrates.

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add Benzaldehyde (1.2 equiv).

    • Critical Step: If the amine is an HCl salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base.

    • Optimization: Add Acetic Acid (1.0 equiv).[2] This protonates the hemiaminal, accelerating water loss to form the reactive iminium species.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 15–30 minutes. While STAB allows for "direct" addition, a short pre-stir ensures equilibrium favors the iminium ion before reductant addition.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitoring: Seal the vial and stir at RT. Monitor via LC-MS or TLC.

    • Typical Duration: 1–4 hours.[5]

    • Endpoint: Disappearance of the secondary amine. Excess aldehyde may remain (this is normal).[6]

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to destroy borate complexes.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH/NH₃).

Protocol B: Scalable Catalytic Hydrogenation

Scope: Multi-gram scale, "Green Chemistry" requirements, or when boron waste is prohibitive. Constraint: Avoid if substrate contains halides (Cl, Br, I), benzyl ethers, or nitro groups (risk of reduction).

Materials
  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30–50 psi).

  • Solvent: Methanol or Ethanol (anhydrous).

Step-by-Step Procedure
  • Safety Check: Purge reaction vessel with Nitrogen (N₂) to remove oxygen. Pd/C is pyrophoric; handle as a slurry in water or toluene if possible, or add carefully under inert gas.

  • Mixing: Add Secondary Amine (1.0 equiv) and Benzaldehyde (1.0 equiv) to the vessel containing solvent (0.2 M).

  • Catalyst Addition: Carefully add Pd/C .

  • Hydrogenation:

    • Evacuate the vessel and backfill with H₂ (repeat 3x).

    • Stir vigorously under H₂ atmosphere.

  • Monitoring: Monitor consumption of starting material via LC-MS.

    • Note: If the reaction stalls, the imine may be stable. Addition of a catalytic amount of AcOH can help.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Do not let the catalyst cake dry out (fire hazard).

    • Rinse the pad with MeOH.

    • Concentrate filtrate to obtain the crude amine.

Troubleshooting & Optimization

When the standard protocol fails, apply these corrective measures based on the observed failure mode.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric HindranceSwitch solvent to DCE (higher temp capability) and heat to 40–60°C. Increase AcOH to 2–5 equiv.
No Reaction (Amine remains) Electron-Rich AldehydeElectron-donating groups (e.g., -OMe) destabilize the iminium ion. Add a Lewis Acid: Ti(OiPr)₄ (1.5 equiv) to "force" imine formation before adding reductant.
Aldehyde Reduction Only Reductant too activeThe aldehyde is reducing faster than the imine forms. Ensure STAB is used (not NaBH₄). Pre-stir amine + aldehyde for 2 hours before adding STAB.
Product is a Gel/Gum Boron ComplexationBoron salts can complex with tertiary amines. Quench with 1M NaOH or aqueous Rochelle's Salt instead of bicarbonate to break complexes.
Decision Tree: Optimization Workflow

Optimization Start Standard STAB Protocol (DCE, AcOH, RT) Check Check Conversion (LC-MS @ 4h) Start->Check Success Isolate Product Check->Success >90% Stalled Stalled / Low Conv. Check->Stalled <50% Steric Steric Bulk? Stalled->Steric Heat Heat to 50°C Increase AcOH Steric->Heat Yes Electronic Electron Rich Aldehyde? Steric->Electronic No Lewis Add Ti(OiPr)4 Pre-form Imine Electronic->Lewis Yes

Caption: Logical workflow for troubleshooting stalled reductive amination reactions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • The foundational paper establishing STAB as the reagent of choice.
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[9] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

    • Reference for the older NaCNBH3 method, useful for context on selectivity.
  • Kottke, T., & Stalke, D. "Efficient Deoxygenation of Sulfoxides and Pyridine N-Oxides with Trichlorosilane." Journal of Applied Crystallography (Contextual usage of silanes in reduction), adapted for reductive amination in: Organic Process Research & Development, 2006. Link

Sources

Application Notes and Protocols: The Versatility of the (4-Bromo-2-methylphenyl)methylamine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide delves into the strategic application of the (4-bromo-2-methylphenyl)methylamine scaffold, a versatile building block for medicinal chemistry and drug discovery. While focusing on the representative, yet novel, compound (4-Bromo-2-methylphenyl)methylmethylamine, we extrapolate from established principles and analogous structures to present its potential. This document provides a comprehensive overview, including a plausible synthetic route, the strategic importance of its structural motifs, and detailed protocols for its derivatization into compound libraries for screening. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this scaffold in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The specific arrangement of substituents on the phenyl ring dictates the molecule's three-dimensional shape, electronic properties, and metabolic stability, all of which are critical determinants of pharmacological activity. The (4-Bromo-2-methylphenyl)methylamine scaffold incorporates three key features that make it a particularly attractive starting point for drug discovery campaigns:

  • The Bromine Atom: Far from being a simple bulky substituent, the bromine atom offers several advantages. It can increase the therapeutic activity and favorably influence the metabolism of a drug.[4] The bromine atom can participate in "halogen bonding," a specific type of non-covalent interaction with biological targets that can enhance binding affinity and selectivity.[4] Furthermore, its presence provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid construction of diverse and complex molecular architectures.[2][5]

  • The ortho-Methyl Group: The methyl group at the 2-position provides steric bulk adjacent to the amine, which can conformationally restrict the molecule. This can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency. It can also serve as a "metabolic shield," preventing or slowing down oxidative metabolism at the adjacent positions, a common challenge in lead optimization.

  • The N,N-Dimethylamine Group: The tertiary amine is a common pharmacophoric element, capable of forming ionic bonds or hydrogen bonds with target proteins. Its basicity can be crucial for receptor interaction and for tuning the physicochemical properties of the molecule, such as solubility, which is a key factor in bioavailability.

This guide will use (4-Bromo-2-methylphenyl)methylmethylamine as a focal point to illustrate how these features can be exploited in a modern drug discovery program.

Synthesis of the Core Scaffold: (4-Bromo-2-methylphenyl)methylmethylamine

The synthesis of (4-Bromo-2-methylphenyl)methylmethylamine can be efficiently achieved from commercially available 2-methylaniline through a two-step process involving bromination followed by reductive amination.

cluster_0 Step 1: Bromination cluster_1 Step 2: N,N-Dimethylation A 2-Methylaniline C 4-Bromo-2-methylaniline A->C B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) B->C D 4-Bromo-2-methylaniline F (4-Bromo-2-methylphenyl)methylmethylamine D->F E Formaldehyde (aq.) Sodium Borohydride (NaBH4) Methanol (MeOH) E->F

Caption: Proposed two-step synthesis of (4-Bromo-2-methylphenyl)methylmethylamine.

Protocol 2.1: Synthesis of 4-Bromo-2-methylaniline

This protocol is adapted from standard bromination procedures for anilines.

Materials:

  • 2-Methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-bromo-2-methylaniline.

Protocol 2.2: Synthesis of (4-Bromo-2-methylphenyl)methylmethylamine

This protocol employs a standard reductive amination procedure.

Materials:

  • 4-Bromo-2-methylaniline

  • Aqueous formaldehyde (37% solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-2-methylaniline (1.0 eq) in methanol, add aqueous formaldehyde solution (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add sodium borohydride (2.2 eq) in small portions. Caution: Gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (4-Bromo-2-methylphenyl)methylmethylamine, which can be purified further by column chromatography if necessary.

Application as a Versatile Intermediate: Library Synthesis via Suzuki Cross-Coupling

The true power of the (4-Bromo-2-methylphenyl)methylmethylamine scaffold lies in its utility as a platform for generating diverse compound libraries. The bromine atom is primed for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[5] This enables systematic exploration of the chemical space around the core scaffold, a cornerstone of modern hit-to-lead and lead optimization campaigns.

cluster_0 Suzuki Cross-Coupling Workflow A (4-Bromo-2-methylphenyl)methylmethylamine D Diverse Library of Bi-aryl Amine Derivatives A->D B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D

Caption: General workflow for library synthesis via Suzuki cross-coupling.

Protocol 3.1: Parallel Synthesis of a Bi-aryl Amine Library

This protocol is designed for a parallel synthesis format (e.g., in a 24 or 96-well plate) to rapidly generate a library of analogs.

Materials:

  • Stock solution of (4-Bromo-2-methylphenyl)methylmethylamine in 1,4-dioxane.

  • A diverse set of aryl and heteroaryl boronic acids or boronate esters.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Potassium carbonate (K₂CO₃), 2M aqueous solution.

  • 1,4-Dioxane (degassed).

  • Water (degassed).

Procedure:

  • Arraying Reagents: To each well of a reaction plate, add the desired boronic acid or ester (1.2 eq).

  • Addition of Core Scaffold: Add the stock solution of (4-Bromo-2-methylphenyl)methylmethylamine (1.0 eq) to each well.

  • Catalyst and Base Addition: Prepare a master mix of the palladium catalyst in degassed 1,4-dioxane and add it to each well (typically 5 mol%). Then, add the aqueous potassium carbonate solution.

  • Reaction: Seal the reaction plate and heat to 90-100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis of a representative well indicates completion.

  • Work-up: Cool the plate to room temperature. Dilute each well with ethyl acetate and water. Separate the organic layer (this can be automated with liquid handling systems).

  • Purification: The crude products in each well can be purified by parallel flash chromatography or preparative HPLC/MS to yield the final compounds for screening.

Table 1: Representative Derivatizations via Suzuki Coupling

EntryBoronic Acid/EsterPotential Therapeutic Target AreaRationale for Derivatization
1Pyridine-3-boronic acidCNS Disorders, OncologyIntroduces a basic nitrogen for improved solubility and potential H-bonding.[6]
24-(Methoxycarbonyl)phenylboronic acidAntibacterial, Enzyme InhibitionAdds a hydrogen bond acceptor and potential for further amide chemistry.[7]
3Thiophene-2-boronic acidVariousCommon bioisostere for a phenyl ring, modulating electronic properties and metabolism.[8]
43-Fluorophenylboronic acidGeneralFluorine substitution can block metabolic hotspots and improve binding affinity.

Potential Therapeutic Applications and Future Directions

The (4-Bromo-2-methylphenyl)methylamine scaffold is a promising starting point for developing inhibitors of various biological targets. For instance, substituted bromo-aniline derivatives have been explored for their potential as:

  • Antibacterial Agents: By targeting enzymes like DNA gyrase.[7]

  • Enzyme Inhibitors: Such as inhibitors of alkaline phosphatase.[7]

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.

  • HSP90 Inhibitors: Bromo-aniline derivatives have been investigated for their action against Heat Shock Protein 90, a chaperone protein implicated in cancer.[1][3][9]

The derivatization strategy outlined in Protocol 3.1 allows for the exploration of structure-activity relationships (SAR) around this core. By systematically varying the aryl or heteroaryl group introduced via Suzuki coupling, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

(4-Bromo-2-methylphenyl)methylmethylamine represents a scaffold of high potential in medicinal chemistry. Its synthesis is straightforward, and its structural features—a synthetically versatile bromine atom, a conformationally-directing methyl group, and a pharmacophoric tertiary amine—make it an ideal building block for the creation of diverse and medicinally relevant small molecules. The protocols and strategies outlined in this guide provide a solid framework for researchers to unlock the potential of this and related scaffolds in their drug discovery endeavors.

References

  • Baj, T., & Szymański, P. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Philippa, J. A., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. ACS Medicinal Chemistry Letters.
  • Tütütüncü, A., et al. (2021). Exploration of brominated Plastoquinone analogs: Discovery and structure-activity relationships of small antimicrobial lead molecules. Bioorganic Chemistry, 116, 105316.
  • ACS Publications. (2022, February 9). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. Retrieved from [Link]

  • ResearchGate. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Philippa, J. A., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. PMC.
  • Zhao, Q., et al. (2019). Bromodomain biology and drug discovery. PMC.
  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Khan, I., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 89.
  • Ali, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Sakhare, K. B., et al. (2025). Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3-nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment. Journal of the Serbian Chemical Society.
  • PMC. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Retrieved from [Link]

  • de Witte, A. M. H., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(17), 12491-12513.
  • Lazzara, P. R., & Moore, T. W. (n.d.).
  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

Sources

HPLC method for (4-Bromo-2-methylphenyl)methylmethylamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of (4-Bromo-2-methylphenyl)methylmethylamine

Introduction & Analytical Context

(4-Bromo-2-methylphenyl)methylmethylamine (CAS: 1019560-63-0), hereafter referred to as Analyte-A , is a critical secondary amine intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and other GPCR-targeting therapeutics.

The Analytical Challenge: The primary challenge in analyzing Analyte-A lies in its secondary amine functionality . On traditional silica-based stationary phases, protonated amines (at neutral/acidic pH) interact strongly with residual silanol groups (


), leading to severe peak tailing, retention time shifts, and poor reproducibility.

This Protocol's Solution: This guide details a "Silanol Suppression" strategy utilizing a low-pH phosphate buffer combined with a heavily end-capped C18 stationary phase. This approach ensures sharp peak shapes (


) without the need for toxic ion-pairing agents (like TEA) or specialized high-pH hybrid columns.

Physicochemical Profile & Method Strategy

Understanding the molecule dictates the method parameters.

PropertyValue (Est.)Chromatographic Implication
Structure Benzylamine derivativeUV Active (Aromatic ring).
Functional Group Secondary AmineBasic (

). Positively charged at pH < 9.[1]
LogP ~2.5 - 3.0Moderately hydrophobic; suitable for C18 retention.
UV Max ~210 nm, 254 nm254 nm provides specificity; 210 nm provides sensitivity.
Method Development Decision Tree

The following logic flow illustrates why the specific conditions in Section 3 were selected over alternatives.

MethodLogic Molecule Analyte-A (Secondary Amine) pKa_Check pKa ~ 9.5 (Ionized at neutral pH) Molecule->pKa_Check High_pH High pH (>10) (Neutral Species) pKa_Check->High_pH Option A Low_pH Low pH (<3) (Protonated Species) pKa_Check->Low_pH Option B (Selected) Silica_Dissolve Risk: Silica Dissolution Requires Hybrid Column High_pH->Silica_Dissolve Silanol_Suppress Solution: Silanol Suppression (Phosphate Buffer) Low_pH->Silanol_Suppress Protonates Silanols Final_Method Final Protocol: C18 End-Capped + pH 2.5 Silanol_Suppress->Final_Method

Figure 1: Decision matrix selecting Low pH Silanol Suppression to maximize column lifetime and peak symmetry.

Detailed Chromatographic Conditions

This method is validated for robustness. Deviations of


 in organic modifier or 

pH units do not significantly impact resolution.
A. Instrumentation & Column
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters Symmetry C18.

    • Rationale: These "End-capped" columns chemically block residual silanols, preventing the "amine tailing" effect.

  • Temperature: 30°C (Controlled).

B. Mobile Phase Composition
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (

    
    ).
    
    • Preparation: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 2.5 using 85% 
      
      
      
      . Filter through 0.45 µm nylon filter.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 9010Equilibration
2.00 9010Isocratic Hold (Inject void)
15.00 2080Linear Gradient
18.00 2080Wash
18.10 9010Re-equilibration
23.00 9010End of Run
  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Primary), 210 nm (Impurity Check).

  • Injection Volume: 10 µL.

Experimental Workflow & Sample Preparation

Standard Preparation (Stock Solution)
  • Weigh accurately 25.0 mg of (4-Bromo-2-methylphenyl)methylmethylamine Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile (Diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Concentration: 1000 µg/mL.

Working Standard (Target: 100 µg/mL)
  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Sample Preparation
  • Weigh accurately 25.0 mg of the raw sample/intermediate.

  • Dissolve and dilute exactly as per the Standard Preparation to achieve a target concentration of 100 µg/mL.

Workflow Weigh Weigh 25mg Sample Dissolve Dissolve in 25mL Diluent (50:50 ACN:H2O) Weigh->Dissolve Sonicate Sonicate 5 mins (Ensure Solubility) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Inject Inject 10 µL into HPLC Filter->Inject Data Analyze Peak Area @ 254nm Inject->Data

Figure 2: Sample preparation workflow to ensure homogeneity and protect the column from particulates.

System Suitability & Validation Criteria

Before releasing results, the system must pass the following suitability tests (SST) based on ICH Q2(R1) guidelines [1].

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 8.0 - 12.0 minConsistent interaction with stationary phase.
Tailing Factor (

)
NMT 1.5 (Ideal < 1.2)Critical for amines.[2] High tailing indicates silanol activity.
Theoretical Plates (

)
> 5000Ensures column efficiency and packing integrity.
Precision (RSD) NMT 2.0% (n=6)Verifies injector and pump stability.
Resolution (

)
> 2.0Between Analyte-A and nearest impurity (e.g., des-methyl).

Self-Validating Check: If the Tailing Factor > 1.5 , the method is failing.

  • Root Cause:[3][4] The column end-capping may be hydrolyzed, or the buffer pH is too high (allowing silanol ionization).

  • Fix: Prepare fresh buffer at pH 2.5 or replace the column.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary amine interacting with free silanols.

  • Solution: Lower buffer pH to 2.3. Ensure the column is a "Base Deactivated" (BDS) type. Do not use standard silica columns.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuation or organic evaporation.

  • Solution: Use a column oven at 30°C. Cap solvent bottles to prevent Acetonitrile evaporation.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.

  • Solution: Ensure the sample diluent (50:50 Water:ACN) matches the initial gradient strength. If the sample is dissolved in 100% ACN, it may precipitate or elute poorly upon injection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][7][8] Journal of Chromatography A.

Sources

Application Note & Protocol: High-Resolution NMR Characterization of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the definitive structural elucidation and characterization of the synthetic intermediate, (4-Bromo-2-methylphenyl)methylmethylamine, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound with distinct structural motifs—a substituted aromatic ring and aliphatic amine sidechain—its unambiguous characterization is critical for quality control in drug discovery and materials science. This guide details field-proven protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and in-depth spectral analysis. By explaining the causality behind experimental choices, such as solvent selection and acquisition parameters, this note serves as a robust resource for researchers, scientists, and drug development professionals aiming to achieve high-quality, reproducible NMR data.

Introduction and Scientific Context

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] For novel synthetic compounds like (4-Bromo-2-methylphenyl)methylmethylamine, NMR provides a detailed "fingerprint" by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[1] The resulting spectrum reveals not only the presence of functional groups but also their precise connectivity and spatial relationships, making it an indispensable tool for structural verification.

The target molecule contains several key features that are readily identifiable by NMR:

  • A Tri-substituted Aromatic Ring: The substitution pattern on the benzene ring creates a unique set of signals in the aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum.[3][4] The electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl and aminomethyl groups will influence the chemical shifts of the aromatic protons and carbons.

  • Benzylic and Aliphatic Protons: The protons on the carbons adjacent to the aromatic ring (benzylic) and on the amine group have characteristic chemical shift ranges that allow for clear identification.[3][4]

This guide establishes a self-validating workflow to ensure the identity and purity of (4-Bromo-2-methylphenyl)methylmethylamine, a crucial step in any synthetic chemistry pipeline.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following standardized numbering scheme for (4-Bromo-2-methylphenyl)methylmethylamine will be used throughout this document.

Caption: Structure of (4-Bromo-2-methylphenyl)methylmethylamine with IUPAC numbering for NMR assignment.

Experimental Protocols

Materials and Equipment
  • Analyte: (4-Bromo-2-methylphenyl)methylmethylamine (approx. 10-20 mg for ¹H, 50-100 mg for ¹³C).

  • Deuterated Solvent: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent ability to dissolve many organic compounds and its low viscosity, which yields sharp peaks.[5][6] Its residual proton signal at ~7.26 ppm typically does not interfere with analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm (often included in commercial deuterated solvents).[7]

  • Equipment: High-quality 5 mm NMR tubes, volumetric flasks, and a high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectra. The concentration must be sufficient for a good signal-to-noise ratio without causing line broadening, and insoluble particulates must be removed to ensure optimal magnetic field homogeneity (shimming).[8]

Steps:

  • Weighing: Accurately weigh 10-20 mg of the analyte for a standard ¹H NMR spectrum.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[6] Mix gently until the sample is fully dissolved.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8] This prevents poor shimming and broad spectral lines.

  • Transfer: Transfer the clear solution into the NMR tube to a minimum height of 4.5-5 cm to ensure it is centered within the detector coils.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

Rationale: The chosen acquisition parameters are a balance between sensitivity, resolution, and experimental time. The parameters below are a standard starting point for small molecule characterization.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte (10-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Lock & Shim transfer->shim h1_acq Acquire ¹H Spectrum shim->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq process Process Spectra (FT, Phase, Baseline) c13_acq->process assign Assign Signals process->assign report Generate Report assign->report

Caption: A standard workflow from sample preparation to final data analysis for NMR characterization.

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Sequence: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16 (adjust based on concentration)

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition Parameters (100 MHz):

  • Pulse Sequence: zgpg30 (Proton-decoupled with a 30-degree pulse)

  • Spectral Width (SW): ~240 ppm (centered around 120 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H)

  • Temperature: 298 K

Data Analysis and Spectral Interpretation

Predicted ¹H NMR Data

The chemical environment of each proton dictates its resonance frequency (chemical shift). Protons on the aromatic ring are deshielded and appear downfield, while aliphatic protons are more shielded and appear upfield.[7]

Assignment Predicted δ (ppm) Multiplicity Integration J Coupling (Hz) Rationale
H6~ 7.30d (doublet)1HJ(ortho) ≈ 8 HzOrtho to the methyl group (C7) and meta to the bromine.
H5~ 7.20dd (doublet of doublets)1HJ(ortho) ≈ 8 Hz, J(meta) ≈ 2 HzOrtho to H6 and meta to H3. Coupled to both.
H3~ 7.05d (doublet)1HJ(meta) ≈ 2 HzMeta to H5 and ortho to the bromine.
C8-H₂~ 3.50s (singlet)2HN/ABenzylic protons, adjacent to the nitrogen atom.
N9-H~ 1.5-2.5br s (broad singlet)1HN/AAmine proton; signal can be broad and its position is concentration-dependent.
C7-H₃~ 2.30s (singlet)3HN/AMethyl group attached to the aromatic ring (benzylic).[4]
C10-H₃~ 2.25s (singlet)3HN/AMethyl group attached to the nitrogen atom.

Note: Predicted values are estimates. Actual values may vary based on experimental conditions.

Predicted ¹³C NMR Data

Aromatic carbons typically resonate between 110-160 ppm.[4] The bromine atom will cause the directly attached carbon (C4) to be shielded due to the "heavy atom effect," while the other carbons will be influenced by the combined electronic effects of all substituents.

Assignment Predicted δ (ppm) Rationale
C1~ 138Aromatic quaternary carbon attached to the aminomethyl group.
C2~ 135Aromatic quaternary carbon attached to the methyl group.
C3~ 132Aromatic CH carbon ortho to the bromine.
C4~ 120Aromatic quaternary carbon attached to the bromine (shielded).
C5~ 130Aromatic CH carbon meta to the bromine.
C6~ 128Aromatic CH carbon ortho to the aminomethyl group.
C7~ 18Aliphatic methyl carbon on the ring.
C8~ 55Benzylic CH₂ carbon.
C10~ 35Aliphatic methyl carbon on the nitrogen.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR characterization of (4-Bromo-2-methylphenyl)methylmethylamine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretations serve as a reliable reference for unambiguous structural assignment, ensuring the integrity of the compound for subsequent use in research and development. This systematic approach exemplifies a best-practice workflow for the structural elucidation of novel small molecules.

References

  • Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Xia, K., & Li, G. (2022). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. [Link]

  • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2024, March 17). [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. (2018, December 7). [Link]

  • ¹H NMR Spectra and Interpretation. KPU Pressbooks – Organic Chemistry I. [Link]

  • Sample Preparation. Michigan State University, Max T. Rogers NMR Facility. [Link]

  • Silva, D. G., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Small molecule-NMR. University of Gothenburg. (2023, September 26). [Link]

Sources

Mass spectrometry analysis of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative and Qualitative Analysis of (4-Bromo-2-methylphenyl)methylmethylamine utilizing Liquid Chromatography-Tandem Mass Spectrometry

Abstract: This document provides a comprehensive guide for the analysis of (4-Bromo-2-methylphenyl)methylmethylamine, also known as N,N-dimethyl-4-bromo-2-methylaniline, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this guide details a robust methodology from sample preparation to data interpretation. It explains the scientific rationale behind key procedural steps, ensuring both technical accuracy and practical applicability for the sensitive and selective analysis of this substituted aromatic amine.

Introduction and Significance

(4-Bromo-2-methylphenyl)methylmethylamine is a substituted aromatic amine. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence and concentration of such compounds must be meticulously monitored to ensure the purity of final products, assess environmental presence, or conduct metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this task.[1] Its exceptional sensitivity and selectivity allow for the precise quantification and confident identification of the target analyte, even in complex sample matrices. This guide outlines a complete protocol using a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode to deliver high-quality, reproducible results.

Analyte Properties and Characteristics

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValue
Chemical Name (4-Bromo-2-methylphenyl)methylmethylamine
Synonyms N,N-dimethyl-4-bromo-2-methylaniline
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Monoisotopic Mass 213.0153 u (⁷⁹Br), 215.0133 u (⁸¹Br)
Structure
Chemical Structure of (4-Bromo-2-methylphenyl)methylmethylamine

The tertiary amine group makes the molecule basic and thus readily protonated, which is a key consideration for both chromatographic separation and mass spectrometric ionization. The bromine atom provides a distinct isotopic signature that is invaluable for identification.[2]

Principle of the LC-MS/MS Method

The analytical approach is a two-stage process:

  • Liquid Chromatography (LC) Separation: The analyte is first injected into an HPLC system. It travels through a packed column (typically a C18 reversed-phase column) propelled by a liquid mobile phase. The analyte interacts with the stationary phase of the column, which separates it from other components in the sample matrix based on its physicochemical properties, primarily hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS) Detection: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Here, it is ionized, most commonly via Electrospray Ionization (ESI). The mass spectrometer then performs the following actions:

    • Q1 (First Quadrupole): Isolates the protonated molecule (the precursor ion) based on its specific mass-to-charge ratio (m/z).

    • q2 (Collision Cell): The isolated precursor ion is fragmented into smaller, characteristic product ions by collision with an inert gas.

    • Q3 (Third Quadrupole): One or more of these specific product ions are selected and passed to the detector.

This highly specific process of selecting a precursor ion and monitoring a unique product ion is known as Multiple Reaction Monitoring (MRM) and virtually eliminates matrix interference, providing superior sensitivity and specificity.[3]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis.

Materials and Reagents
  • Analyte: (4-Bromo-2-methylphenyl)methylmethylamine standard (≥98% purity)

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water

  • Mobile Phase Additive: LC-MS grade Formic Acid (≥99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa caps.[4]

  • Pipettes and Tips: Calibrated micropipettes and high-quality tips

  • Filtration: 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[4][5] High concentrations of non-volatile salts or buffers are incompatible with ESI-MS and should be avoided.[5]

Protocol for Standard Preparation:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analyte standard.

    • Dissolve in a 10 mL volumetric flask using Methanol. Ensure complete dissolution. This is your primary stock. Store at 4°C in an amber vial.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) Methanol:Water.

  • Calibration Standards (e.g., 1-1000 ng/mL):

    • Perform serial dilutions from the working stock solution using 50:50 (v/v) Methanol:Water to create a series of calibration standards covering the desired concentration range.

Protocol for Sample Preparation (Dilute-and-Shoot):

This protocol is suitable for samples already in a compatible solvent or for screening purposes.

  • Dilute the sample containing the analyte with 50:50 (v/v) Methanol:Water to bring the expected concentration into the calibrated range.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial.[6]

  • The sample is now ready for injection.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock & Calibration Standards LC LC Separation (Reversed-Phase) Stock->LC Sample Dilute & Filter Unknown Sample Sample->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Unknown Sample Calibration->Quant

Caption: Experimental workflow from sample preparation to final quantification.

Liquid Chromatography (LC) Method Parameters

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte with adequate retention to separate it from the solvent front and any early-eluting matrix components. The use of an acidic mobile phase modifier like formic acid is critical; it protonates the tertiary amine, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.[7]

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-performance system for robust separation.
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with additive for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrateA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overloading.
Run Time ~9 minutesIncludes gradient, cleaning, and re-equilibration.
Mass Spectrometry (MS) Method Parameters

These parameters must be optimized for the specific analyte and instrument. The values below serve as a validated starting point.

ParameterRecommended SettingRationale
MS System Agilent 6470A Triple Quadrupole or equivalentA sensitive and robust platform for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveTertiary amines readily form stable [M+H]⁺ ions.
Sheath Gas Temp. 350 °CFacilitates desolvation of droplets.
Sheath Gas Flow 11 L/minNebulizes the eluent from the LC.
Drying Gas Temp. 300 °CAids in solvent evaporation.
Drying Gas Flow 10 L/minRemoves residual solvent from ions.
Nebulizer Press. 40 psiAssists in forming a fine spray.
Capillary Voltage 3500 VCreates the potential difference for ESI.

Analyte-Specific MRM Parameters:

The key to specificity is the selection of precursor and product ions. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the precursor ion will appear as a doublet with a ~1:1 intensity ratio, separated by 2 m/z units. Monitoring both can enhance identification confidence. The most abundant isotope (⁷⁹Br) is typically used for quantification.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
MRM 1 214.0119.15025Quantifier: Loss of brominated fragment.
MRM 2 214.0170.15020Qualifier: Loss of C₂H₆N (dimethylamine radical).
MRM 3 (Optional) 216.0119.15025Confirmation: Monitoring the ⁸¹Br isotope.

Fragmentation Pathway and Data Interpretation

Understanding how the molecule fragments is essential for justifying the chosen MRM transitions. The primary fragmentation mechanisms for this class of compounds are alpha-cleavage and cleavage of bonds on the aromatic ring.[8][9]

G cluster_frag1 Pathway 1 cluster_frag2 Pathway 2 Precursor Precursor Ion [M+H]⁺ m/z = 214.0 (⁷⁹Br) Product1 Product Ion m/z = 119.1 Precursor->Product1 CE ~25V Loss1 Loss of C₂H₅Br (Bromoethane) Precursor->Loss1 Product2 Product Ion m/z = 170.1 Precursor->Product2 CE ~20V Loss2 Loss of C₂H₆N (Dimethylamine radical) Precursor->Loss2 Loss1->Product1 Loss2->Product2

Caption: Proposed fragmentation pathways for protonated (4-Bromo-2-methylphenyl)methylmethylamine.

Interpreting the Results:

  • Chromatogram: A successful analysis will yield a sharp peak at a consistent retention time in the chromatograms for MRM 1 and MRM 2.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier transition (MRM 1) against the concentration of the prepared standards. The concentration of the unknown sample is then calculated from this curve. A linear fit with a correlation coefficient (R²) > 0.99 is expected.

  • Confirmation: The ratio of the peak areas from the qualifier transition (MRM 2) to the quantifier transition (MRM 1) should be consistent across all standards and samples, providing a high degree of confidence in the analyte's identity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of (4-Bromo-2-methylphenyl)methylmethylamine by LC-MS/MS. By following the outlined steps for sample preparation, chromatography, and mass spectrometry, researchers can achieve sensitive, selective, and reliable quantification and identification of this compound. The provided parameters serve as a robust starting point for method development and can be adapted for various sample matrices encountered in pharmaceutical, industrial, and research settings.

References

  • Jayadran, S., & T. S. M. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Rose, M. D., & Stern, A. G. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 19(11), 571–575. [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note. [Link]

  • Tzeng, W. B., Lin, J. L., & Lin, J. (2003). Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations: Influence of N-alkyl substitution on the ionization energy and molecular vibration. The Journal of Chemical Physics, 118(11), 4929–4937. [Link]

  • Lin, J., Lin, J. L., & Tzeng, W. B. (2003). Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations. American Institute of Physics. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Lin, J., & Tzeng, W. B. (2002). Mass-Analyzed Threshold Ionization Spectroscopy of o-, m-, and p-Methylaniline Cations: Vicinal Substitution Effects on Electronic Transition, Ionization, and Molecular Vibration. The Journal of Physical Chemistry A, 106(27), 6436–6443. [Link]

  • Harvard University. Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • University of Missouri. Sample Preparation Guidelines. Analytical Instrumentation Center. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Wikipedia. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]

  • Waters Corporation. (2017). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Application Note. [Link]

  • Al-Saidi, H. M., & El-Aneed, A. (2018). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 23(6), 1464. [Link]

  • Tzeng, S. Y., Dong, C., & Tzeng, W. B. (2013). Mass analyzed threshold ionization spectroscopy of deuterium substituted N-methylaniline and N-ethylaniline cations: Isotope effect on transition energy and large amplitude vibrations. ResearchGate. [Link]

  • NIST. Benzenamine, 4-bromo-2-methyl-. NIST WebBook. [Link]

  • Chad's Prep. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]

  • LibreTexts Chemistry. 6.5: Amine Fragmentation. LibreTexts. [Link]

  • SCIEX. (2015). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. SCIEX Application Note. [Link]

Sources

Purification techniques for (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for (4-Bromo-2-methylphenyl)methylmethylamine

Abstract

This guide details the purification protocols for (4-Bromo-2-methylphenyl)methylmethylamine (CAS: 376646-62-7), a critical secondary amine building block used in the synthesis of kinase inhibitors and GPCR ligands. Due to its secondary amine structure and lipophilic halogenated aromatic ring, this compound presents specific purification challenges, including "oiling out" during salt formation and tailing on silica gel. This document provides a three-tiered purification strategy: Acid-Base Extraction (Tier 1), Flash Chromatography (Tier 2), and Hydrochloric Salt Crystallization (Tier 3), ensuring >98% purity for pharmaceutical applications.

Chemical Profile & Physicochemical Properties

Understanding the molecule's behavior in solution is prerequisite to isolation.

PropertyValue / DescriptionImplications for Purification
Structure Secondary BenzylamineBasic nitrogen (pKa ~9.5-10.0); prone to forming carbamates if exposed to atmospheric CO₂.
Molecular Weight 214.10 g/mol Low MW facilitates easy evaporation but requires vacuum control to prevent loss.
Physical State Viscous Oil (Free Base)Difficult to handle as a solid; purification via salt formation is recommended for storage.
Lipophilicity (LogP) ~2.5 (Predicted)Highly soluble in DCM, EtOAc, Toluene. Limited water solubility at neutral pH.
Key Impurities 4-Bromo-2-methylbenzaldehyde (Precursor) Tertiary Amine (Over-alkylation)Aldehydes require bisulfite washes; Tertiary amines require chromatography or selective crystallization.

Tier 1: Acid-Base Extraction (The "Cleanup")

Objective: To remove non-basic impurities (unreacted alkyl halides, aldehydes, neutral organic byproducts) and inorganic salts. Mechanism: Exploits the pH-dependent solubility switch of the secondary amine.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Add 1M HCl (aq) (3 equivalents relative to amine).

    • Agitate vigorously for 10 minutes. The amine protonates (

      
      ) and migrates to the aqueous layer.
      
    • Critical Step: Separate layers. Keep the Aqueous Layer . (Discard organic layer containing non-basic impurities).

  • Wash:

    • Wash the acidic aqueous layer with a small volume of Diethyl Ether or Hexanes to remove trapped lipophilic impurities.

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12. The solution will become cloudy as the free amine oils out.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

  • Drying:

    • Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Concentrate under reduced pressure to yield the Purified Free Base .

Tier 2: Flash Column Chromatography (The "Polishing")

Objective: Separation of the secondary amine from tertiary amine byproducts (over-methylation) or polar impurities. Challenge: Secondary amines interact strongly with silanols on silica gel, causing peak tailing and yield loss.

Stationary Phase & Mobile Phase Optimization
  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) must be added to the mobile phase to cap silanol groups.

Gradient Table (Standard Run)
  • Solvent A: Dichloromethane (DCM) + 1% TEA

  • Solvent B: Methanol (MeOH) + 1% TEA

Time (min)% Solvent BDescription
0–50%Elute non-polar impurities
5–200% → 10%Linear gradient to elute target amine
20–2510%Hold to ensure complete elution
25–3010% → 50%Flush column

Scientist's Note: If the amine co-elutes with impurities, switch to a DCM:Acetone system or use Amino-functionalized silica (NH-Silica) which requires no basic modifier.

Tier 3: Salt Formation & Crystallization (The "Lock")

Objective: Convert the oily free base into a stable, crystalline Hydrochloride (HCl) salt. This is the gold standard for long-term storage and high-precision dosing.

Workflow Diagram (DOT Visualization)

SaltFormation Start Crude Free Base (Oil) Dissolve Dissolve in Anhydrous Et2O or EtOAc (Concentration: 0.1 g/mL) Start->Dissolve AcidAddition Add 2M HCl in Diethyl Ether (Dropwise, 0°C, under N2) Dissolve->AcidAddition Precipitation Precipitate Formation AcidAddition->Precipitation Check Is precipitate gummy/oily? Precipitation->Check Trituration Decant solvent Triturate with Pentane/Hexane Sonicate Check->Trituration Yes (Oiling out) Filtration Vacuum Filtration (Wash with cold Ether) Check->Filtration No (Solid) Trituration->Filtration Drying Vacuum Oven Dry (40°C, P2O5 desiccant) Filtration->Drying Final Pure HCl Salt (Solid) Drying->Final

Caption: Decision tree for the conversion of (4-Bromo-2-methylphenyl)methylmethylamine free base to its Hydrochloride salt, addressing common "oiling out" issues.

Detailed Protocol:
  • Solvent Selection: Dissolve the free base in a non-polar, aprotic solvent like Diethyl Ether (Et₂O) or Ethyl Acetate . Avoid alcohols initially, as they increase solubility of the salt.

  • Acid Addition: Under nitrogen atmosphere, slowly add 2M HCl in Ether or 4M HCl in Dioxane . Add dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

    • Troubleshooting: If a sticky gum forms ("oiling out"), stop stirring. Decant the supernatant. Add fresh Pentane or Hexane and scratch the side of the flask with a glass rod or sonicate to induce crystallization.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold ether.

  • Drying: Highly hygroscopic. Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Analytical Validation (QC)

Verify purity using the following parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2) or 10mM Ammonium Bicarbonate (pH 10). Note: High pH is preferred for better peak shape of basic amines.

  • Mobile Phase: Acetonitrile (ACN) / Buffer Gradient (5% to 95% ACN over 10 min).

  • Detection: UV @ 254 nm (Aromatic ring absorption).

1H NMR Interpretation (CDCl₃, 400 MHz)
  • Aromatic Region: Look for the specific pattern of the 1,2,4-substituted ring (approx. 7.0–7.4 ppm).

  • Benzylic Protons: Singlet around 3.7–3.8 ppm (2H).

  • N-Methyl Group: Singlet around 2.4–2.5 ppm (3H).

  • Aryl-Methyl Group: Singlet around 2.3 ppm (3H).

  • Impurity Check: A singlet at ~9.8 ppm indicates unreacted aldehyde. A singlet at ~2.2 ppm (integrating to 6H) suggests tertiary amine impurity.

References

  • Common Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Synthesis of Benzylamines: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

  • Chromatography of Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (See Chapter 11 on Basic Compounds).

  • pKa Estimation of Benzylamines: PubChem Database. Compound Summary for Benzylamine (CID 7504).

Disclaimer: This protocol is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic amines.

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. The N-alkylation of secondary amines represents a direct and fundamental route to these valuable scaffolds. This guide provides an in-depth exploration of the primary methodologies for this transformation, offering researchers a robust framework built on mechanistic understanding and field-proven protocols. We will dissect the causality behind experimental choices in direct alkylation, reductive amination, and palladium-catalyzed cross-coupling, providing detailed, step-by-step protocols, purification strategies, and troubleshooting advice to empower chemists in their synthetic endeavors.

Foundational Principles of Secondary Amine Alkylation

The nitrogen atom of a secondary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon centers to form a new carbon-nitrogen bond. While conceptually straightforward, the practical execution requires careful consideration of reactivity, selectivity, and potential side reactions.

1.1 The Nucleophilicity of Secondary Amines Secondary amines are generally more nucleophilic than their primary amine counterparts due to the electron-donating inductive effect of the two alkyl groups. However, they are also more sterically hindered. The choice of alkylation strategy often hinges on balancing this inherent reactivity against the steric demands of both the amine and the alkylating agent.

1.2 Key Synthetic Challenges The primary challenge in the N-alkylation of secondary amines is preventing the subsequent reaction of the newly formed tertiary amine product with the alkylating agent. Because the tertiary amine is also nucleophilic, it can react further to form a quaternary ammonium salt, a common and often undesired byproduct.[1][2] Controlling reaction stoichiometry, temperature, and the nature of the reagents is paramount to achieving high selectivity for the desired tertiary amine.

Methodology 1: Direct Alkylation with Alkyl Halides (SN2)

Direct alkylation is the most classical approach, involving the reaction of a secondary amine with an alkyl halide (or other alkylating agents with a good leaving group, such as tosylates or mesylates). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

2.1 Mechanistic Rationale The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt intermediate. A base is required to neutralize the proton on the nitrogen, regenerating a neutral tertiary amine and preventing the consumption of the starting amine as a salt.[3]

  • Choice of Base: A non-nucleophilic base is often preferred to avoid competing with the amine in reacting with the alkyl halide. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or hindered organic bases like diisopropylethylamine (DIPEA).[4][5]

  • Choice of Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal as they can solvate the ions involved without interfering with the nucleophile.[3][4] DMF is particularly effective for less reactive halides but can be difficult to remove.[3]

  • Controlling Quaternization: Using the alkyl halide as the limiting reagent (typically 1.0-1.2 equivalents) and maintaining moderate reaction temperatures can help minimize the formation of the quaternary ammonium salt byproduct.[1]

2.2 Visualization: SN2 Alkylation Pathway

sn2_mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Deprotonation amine R₂NH ts1 [R₂NH---R'---X]⁺ amine->ts1 halide R'-X halide->ts1 salt R₂N⁺H-R'  X⁻ ts1->salt salt2 R₂N⁺H-R' product R₂N-R' salt2->product base Base base->product base_H Base-H⁺ product->base_H

Caption: SN2 mechanism for direct N-alkylation of a secondary amine.

2.3 Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Dibenzylamine197.281.97 g10.01.0
Benzyl Bromide171.041.88 g11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetonitrile (ACN)-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzylamine (1.97 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.88 g, 11.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Proceed with purification (see Section 5). The expected product is tribenzylamine.

Methodology 2: Reductive Amination

Reductive amination is a powerful and highly controlled method for N-alkylation that avoids the over-alkylation problems associated with direct alkylation.[6] The process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[7][8]

3.1 Mechanistic Rationale This one-pot reaction is a cornerstone of medicinal chemistry.[9]

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a cationic iminium ion (R₂N⁺=CR'₂). This step is often catalyzed by mild acid.[7]

  • Selective Reduction: The choice of reducing agent is critical. It must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance of slightly acidic conditions.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste.[6] Standard NaBH₄ is generally too reactive and will reduce the aldehyde or ketone before significant iminium ion formation can occur.[8]

3.2 Visualization: Reductive Amination Pathway

reductive_amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction amine R₂NH hemiaminal R₂N-CR'₂(OH) amine->hemiaminal Attack carbonyl O=CR'₂ carbonyl->hemiaminal iminium [R₂N⁺=CR'₂] hemiaminal->iminium Dehydration (-H₂O) iminium2 [R₂N⁺=CR'₂] product R₂N-CHR'₂ iminium2->product reducer [H]⁻ (e.g., NaBH(OAc)₃) reducer->iminium2 Hydride Attack

Caption: General mechanism for the reductive amination of a secondary amine.

3.3 Experimental Protocol: Reductive Amination of Piperidine with Cyclohexanone

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Piperidine85.150.85 g10.01.0
Cyclohexanone98.141.08 g11.01.1
Sodium Triacetoxyborohydride211.943.18 g15.01.5
Dichloroethane (DCE)-50 mL--
Acetic Acid (optional)60.05~0.1 mL~1.7cat.

Procedure:

  • To a 100 mL round-bottom flask with a magnetic stir bar, add piperidine (0.85 g, 10.0 mmol) and cyclohexanone (1.08 g, 11.0 mmol).

  • Dissolve the components in 50 mL of dichloroethane (DCE).

  • If the reaction is sluggish (especially with ketones), add a catalytic amount of glacial acetic acid (~2-3 drops) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas) may be observed.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Proceed with purification (see Section 5). The expected product is 1-(cyclohexyl)piperidine.

Methodology 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of N-aryl tertiary amines, the Buchwald-Hartwig amination is an exceptionally powerful and versatile method.[10] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an aryl halide (or triflate) and an amine under conditions that tolerate a wide variety of functional groups.[11][12]

4.1 Mechanistic Rationale The reaction proceeds through a catalytic cycle involving a palladium catalyst.[11]

  • Catalyst System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a sterically hindered phosphine ligand (e.g., RuPhos, XPhos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS)).[10][13]

  • Catalytic Cycle: The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[11]

4.2 Visualization: Simplified Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (+ Ar-X) amido_complex LₙPd(II)(Ar)(NR₂) pd2_complex->amido_complex Ligand Exchange (+ HNR₂, Base) (- Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: A simplified representation of the Buchwald-Hartwig amination cycle.

4.3 Experimental Protocol: N-Arylation of Morpholine with 4-Bromotoluene

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromotoluene171.041.71 g10.01.0
Morpholine87.121.05 g12.01.2
Pd₂(dba)₃915.7292 mg0.1 (0.2 mol% Pd)0.01
RuPhos468.58187 mg0.40.04
Sodium tert-butoxide96.101.35 g14.01.4
Toluene-50 mL--

Procedure:

  • Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol), RuPhos (187 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (50 mL) via syringe.

  • Add 4-bromotoluene (1.71 g, 10.0 mmol) and morpholine (1.05 g, 12.0 mmol) via syringe.

  • Heat the reaction mixture to 100°C and stir for 8-16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Proceed with purification. The expected product is 4-(p-tolyl)morpholine.

General Workflow and Purification Strategies

The isolation of the desired tertiary amine from starting materials, reagents, and byproducts is a critical final step.[14]

5.1 General Experimental Workflow

Caption: Standard workflow for synthesis and purification of tertiary amines.

5.2 Protocol: Purification by Acid-Base Extraction This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[14][15]

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to a separatory funnel and extract with aqueous acid (e.g., 1 M HCl). The tertiary amine will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer contains neutral impurities (e.g., unreacted alkyl halide).

  • Wash the organic layer once more with 1 M HCl.

  • Combine the acidic aqueous layers. Carefully basify the aqueous layer by adding a strong base (e.g., 5 M NaOH) until the pH is >12.

  • The deprotonated tertiary amine will now be insoluble in water. Extract the product back into an organic solvent (3 x portions).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified tertiary amine.

5.3 Protocol: Purification by Flash Column Chromatography Chromatography on silica gel can be challenging due to the interaction of the basic amine with the acidic silica.[16]

  • Eluent System: Use a standard solvent system (e.g., Hexanes/Ethyl Acetate). To prevent peak tailing and improve separation, add a small amount of a volatile amine modifier, such as triethylamine (~1%), to the eluent.

  • Stationary Phase: Alternatively, use amine-functionalized silica gel (KP-NH), which often provides excellent separation without needing a mobile phase modifier.[16]

  • Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and combining those containing the pure product as determined by TLC.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive alkyl halide. 2. Reaction temperature too low. 3. Ineffective base (Direct Alkylation). 4. Poor quality reducing agent (Reductive Amination). 5. Catalyst poisoning (Buchwald-Hartwig).1. Switch from alkyl chloride/bromide to iodide; add catalytic KI.[17] 2. Increase reaction temperature or switch to a higher-boiling solvent like DMF. 3. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous. 4. Use fresh NaBH(OAc)₃. 5. Ensure all reagents/solvents are degassed and the reaction is under a strict inert atmosphere.
Formation of Quaternary Ammonium Salt 1. Stoichiometry of alkylating agent is too high. 2. Reaction run for too long or at too high a temperature. 3. The tertiary amine product is highly reactive.1. Use the secondary amine in slight excess (1.1-1.2 eq.) relative to the alkyl halide. 2. Monitor the reaction closely and stop it as soon as the starting amine is consumed. 3. Consider an alternative, more controlled method like reductive amination.[6]
Side Reaction of Alkyl Halide 1. (For α-haloketones) Intramolecular cyclization. 2. Elimination reaction (E2) promoted by the base.1. Lower the reaction temperature; use a less hindered base.[5] 2. Use a milder, less-hindered base (e.g., NaHCO₃ instead of K₂CO₃); use a more polar solvent.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is an oil that won't crystallize. 3. Severe peak tailing on silica gel column.1. Drive the reaction to completion; use acid-base extraction to separate the basic amines from neutral starting materials.[14] 2. Attempt to form a salt (e.g., hydrochloride or tartrate) which may be crystalline. 3. Add 1% triethylamine to the eluent or use amine-functionalized silica.[16]

References

  • Castillo, J. C.; Orrego-Hernández, J.; Portilla, J. (2016). Eur. J. Org. Chem., 2016, 4633-4643.
  • Jha, A. K., & Ma, D. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 558–561. [Link]

  • Tanner, H., & Kniep, C. (1981). U.S. Patent No. 4,255,356. Washington, DC: U.S.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? ScienceMadness Discussion Board. [Link]

  • Li, Z., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • De La Torre, A. L., et al. (2024).
  • Strotman, N. A., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(10), 3056–3060.
  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Henkel, K., & Kniep, C. (1980). EP Patent No. 0,007,983.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Application Note. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • University of Calgary. Alkylation of Amines. Department of Chemistry Resources. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Data Collection. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem Resources. [Link]

  • Hassan, S. A. (2011). CA Patent No. 2,738,246. Canadian Intellectual Property Office.
  • ResearchGate. (2015). For alkylation of a secondary amine...which base and solvent do I have to use? Q&A Forum. [Link]

  • Jha, A. K., & Ma, D. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gurbanov, A. V., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5696–5708.
  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Gemoets, H., et al. (2016).
  • Britton, K. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Methods for the N-alkylation of amines. Scientific Diagram. [Link]

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Application Notes and Protocols for (4-Bromo-2-methylphenyl)methylmethylamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Anilines in Modern Crop Protection

Aniline and its derivatives represent a cornerstone in the synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] The chemical versatility of the aniline scaffold, with its reactive amino group and activated aromatic ring, allows for extensive molecular modifications to achieve specific biological activities.[1] This has led to the development of numerous commercial crop protection agents. The nature, number, and position of substituents on the aniline ring are of fundamental importance in determining the toxic potency and mode of action of these compounds.[3] For instance, halogenated anilines have shown significant fungitoxicity, while other derivatives are precursors to potent herbicides and insecticides.[4][5][6]

This document provides a comprehensive guide for researchers on the potential utility and evaluation of a novel substituted aniline, (4-Bromo-2-methylphenyl)methylmethylamine, in agrochemical discovery. While this specific compound is not extensively documented in publicly available literature, its structural similarity to known bioactive anilines suggests its potential as a valuable synthetic intermediate or a lead compound for new agrochemical development. These application notes will therefore focus on a systematic approach to unlocking its potential through synthesis and a tiered biological screening cascade.

(4-Bromo-2-methylphenyl)methylmethylamine: A Candidate for Agrochemical Innovation

The structure of (4-Bromo-2-methylphenyl)methylmethylamine, featuring a bromine atom, a methyl group, and a dimethylamino group on the phenyl ring, presents several features of interest for agrochemical research:

  • Halogenation: The bromo substituent can enhance biological activity and influence the compound's environmental persistence.

  • Methyl Group: This group can affect the steric and electronic properties of the molecule, potentially influencing its binding to target sites.

  • Dimethylamino Group: This functional group can impact the compound's solubility, uptake, and translocation in plants or insects.

Based on these structural features and the broader activity of substituted anilines, we can postulate that (4-Bromo-2-methylphenyl)methylmethylamine could serve as a precursor to or exhibit direct activity as a herbicide, fungicide, or insecticide.

Synthesis Protocol: (4-Bromo-2-methylphenyl)methylmethylamine

The following is a plausible, multi-step synthesis protocol for (4-Bromo-2-methylphenyl)methylmethylamine, adapted from established methods for the synthesis of related N,N-dimethylanilines.

Step 1: Bromination of 2-methylaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.7 g (0.1 mol) of 2-methylaniline in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 16.0 g (0.1 mol) of bromine dissolved in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 4-bromo-2-methylaniline.

Step 2: N,N-dimethylation of 4-bromo-2-methylaniline

  • In a 100 mL round-bottom flask, add 9.3 g (0.05 mol) of 4-bromo-2-methylaniline, 6.0 g (0.2 mol) of paraformaldehyde, and 50 mL of tetrahydrofuran.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 7.9 g (0.125 mol) of sodium cyanoborohydride in portions.

  • Add 7.5 mL of glacial acetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (4-Bromo-2-methylphenyl)methylmethylamine.

  • Purify the product by column chromatography on silica gel.

Agrochemical Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the potential of (4-Bromo-2-methylphenyl)methylmethylamine. This workflow prioritizes high-throughput primary screens to identify any biological activity, followed by more detailed secondary screens to determine potency and spectrum of activity.

AgrochemicalScreeningWorkflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Dose-Response cluster_2 Tier 3: Mode of Action & Advanced Studies Herbicide_Screen Herbicidal Activity (Seed Germination Assay) Herbicide_Dose Herbicidal Dose-Response & Spectrum Herbicide_Screen->Herbicide_Dose Active Fungicide_Screen Fungicidal Activity (Mycelial Growth Assay) Fungicide_Dose Fungicidal Dose-Response & Spectrum Fungicide_Screen->Fungicide_Dose Active Insecticide_Screen Insecticidal Activity (Contact Toxicity Assay) Insecticide_Dose Insecticidal Dose-Response & Spectrum Insecticide_Screen->Insecticide_Dose Active MoA Mode of Action Studies Herbicide_Dose->MoA Fungicide_Dose->MoA Insecticide_Dose->MoA Tox Toxicology & Environmental Fate MoA->Tox Compound (4-Bromo-2-methylphenyl)methylmethylamine Compound->Herbicide_Screen Compound->Fungicide_Screen Compound->Insecticide_Screen

Caption: Tiered screening workflow for (4-Bromo-2-methylphenyl)methylmethylamine.

Primary Screening Protocols

The following protocols are designed for initial high-throughput screening to detect any potential agrochemical activity of the test compound.

Protocol 1: Primary Herbicidal Activity - Seed Germination and Root Growth Inhibition Assay

This assay provides a rapid assessment of the compound's potential to inhibit plant growth.

Materials:

  • (4-Bromo-2-methylphenyl)methylmethylamine

  • Acetone (reagent grade)

  • Tween® 20

  • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus)

  • Petri dishes (9 cm) with filter paper

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Test Solution Preparation: Prepare test solutions at 100, 10, and 1 ppm by serial dilution of the stock solution into deionized water containing 0.1% Tween® 20. Include a solvent-only control.

  • Assay Setup:

    • Place one sheet of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control to each dish.

    • Place 20 seeds of the selected plant species evenly on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle for 5-7 days.

  • Data Collection:

    • Count the number of germinated seeds in each dish.

    • Measure the root length of 10 randomly selected seedlings from each dish.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the solvent control.

Data Presentation:

Concentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)
Monocot
100
10
1
Dicot
100
10
1
Protocol 2: Primary Fungicidal Activity - Mycelial Growth Inhibition Assay

This assay evaluates the compound's ability to inhibit the growth of pathogenic fungi.

Materials:

  • (4-Bromo-2-methylphenyl)methylmethylamine

  • Acetone

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Amended Media Preparation:

    • Autoclave PDA and cool to 50-55°C.

    • Add the test compound stock solution to the molten PDA to achieve final concentrations of 100, 10, and 1 ppm. Also prepare a solvent-only control plate.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Data Presentation:

Concentration (ppm)Mycelial Growth Inhibition (%) - B. cinereaMycelial Growth Inhibition (%) - F. graminearum
100
10
1
Protocol 3: Primary Insecticidal Activity - Contact Toxicity Assay

This assay assesses the toxicity of the compound to insects upon direct contact.

Materials:

  • (4-Bromo-2-methylphenyl)methylmethylamine

  • Acetone

  • Model insect species (e.g., adult fruit flies, Drosophila melanogaster, or larvae of a lepidopteran species)

  • Micropipette or micro-applicator

  • Vented containers for holding insects

  • Sucrose solution (10%)

Procedure:

  • Stock Solution Preparation: Prepare a 1,000 ppm stock solution of the test compound in acetone.

  • Dosing:

    • Anesthetize the insects (e.g., with CO2 or by chilling).

    • Using a micro-applicator, apply 0.5 µL of the test solution to the dorsal thorax of each insect.

    • Treat a control group with 0.5 µL of acetone only.

  • Observation:

    • Place the treated insects in vented containers with access to a 10% sucrose solution.

    • Maintain at 25°C and observe for mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any control mortality using Abbott's formula if necessary.

Data Presentation:

Time Post-TreatmentMortality (%) at 1,000 ppm
24 hours
48 hours

Hypothetical Mode of Action: Disruption of Cell Membrane Integrity

Should (4-Bromo-2-methylphenyl)methylmethylamine exhibit broad-spectrum activity, particularly against fungi and plants, a possible mode of action could be the non-specific disruption of cell membrane integrity, a mechanism known for some aniline derivatives.[3] The lipophilic nature of the substituted benzene ring could facilitate its insertion into the lipid bilayer, while the polar amino group could interact with the membrane surface, leading to a loss of membrane function.

MoA cluster_membrane Cell Membrane membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Hydrophobic Tails Disruption Membrane Disruption membrane->Disruption Structural Change Compound (4-Bromo-2-methylphenyl)methylmethylamine Compound->membrane:tail Insertion Leakage Ion Leakage & Loss of Gradient Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mode of action involving cell membrane disruption.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of (4-Bromo-2-methylphenyl)methylmethylamine as a potential agrochemical. Positive results in any of the primary screens should be followed by more comprehensive secondary screening to determine the dose-response relationship (EC50/LC50 values) and the spectrum of activity against a wider range of target species. Subsequent studies should then focus on elucidating the specific mode of action, which is crucial for understanding its potential for resistance development and for further chemical optimization. The journey from a novel compound to a commercial agrochemical is long and complex, but a systematic and logical screening process is the essential first step.

References

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Application Note: Derivatization of (4-Bromo-2-methylphenyl)methylmethylamine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities. However, the successful analysis of many compounds, particularly those containing polar functional groups, is often contingent on a critical sample preparation step: derivatization. This process chemically modifies the analyte to improve its volatility, thermal stability, and overall chromatographic behavior.[1][2] This application note provides a detailed guide to the derivatization of (4-Bromo-2-methylphenyl)methylmethylamine, a tertiary amine, for robust and reliable GC-MS analysis. While tertiary amines can sometimes be analyzed directly, derivatization can significantly enhance peak shape, reduce tailing, and improve sensitivity, leading to more accurate and precise quantification.

The primary challenge in the GC analysis of amines is their tendency to interact with active sites on the column and in the injection port, leading to poor peak symmetry and reduced response.[1] Derivatization addresses this by converting the polar amine group into a less polar, more volatile derivative.[3][4] This note will explore the rationale behind derivatization strategy selection and provide a comprehensive, step-by-step protocol for a reliable derivatization method.

Rationale for Derivatization Strategy

(4-Bromo-2-methylphenyl)methylmethylamine is a tertiary amine. Unlike primary and secondary amines, it lacks an active hydrogen on the nitrogen atom, which limits the applicability of common derivatizing agents like silylating and acylating reagents that typically react with active hydrogens.[1][3] Therefore, a different approach is required.

One effective strategy for the derivatization of tertiary amines is the use of chloroformate reagents . Alkyl chloroformates react with tertiary amines to form carbamates, which are significantly more volatile and exhibit improved chromatographic properties.[5] This reaction is often rapid and can be performed under mild conditions. Specifically, propyl chloroformate is a suitable choice for this application, as it introduces a propyl group that sufficient volatility for GC analysis without excessively increasing the molecular weight, which could negatively impact fragmentation patterns in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the derivatization and subsequent GC-MS analysis of (4-Bromo-2-methylphenyl)methylmethylamine is outlined below. This process ensures a quantitative and reproducible conversion of the analyte to its derivative, ready for injection into the GC-MS system.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_extraction Work-up & Extraction cluster_analysis Analysis Sample Analyte Solution ((4-Bromo-2-methylphenyl)methylmethylamine in Solvent) Reagent_Addition Add Propyl Chloroformate & Pyridine Sample->Reagent_Addition Step 1 Reaction Vortex & Heat (e.g., 60°C for 30 min) Reagent_Addition->Reaction Step 2 Quench Quench Reaction (e.g., add water) Reaction->Quench Step 3 Extraction Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extraction Step 4 Dry Dry Organic Layer (e.g., with Na2SO4) Extraction->Dry Step 5 GCMS GC-MS Analysis Dry->GCMS Step 6

Caption: Experimental workflow for the derivatization of (4-Bromo-2-methylphenyl)methylmethylamine.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
(4-Bromo-2-methylphenyl)methylmethylamine≥98%Commercially Available
Propyl Chloroformate≥98%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
HexaneHPLC GradeCommercially Available
Sodium Sulfate (Anhydrous)ACS GradeCommercially Available
Deionized Water18.2 MΩ·cmIn-house
Autosampler Vials (2 mL) with Septa Caps-Standard Laboratory Supplier
Micropipettes and Tips-Standard Laboratory Supplier
Vortex Mixer-Standard Laboratory Supplier
Heating Block or Water Bath-Standard Laboratory Supplier
Protocol 1: Derivatization of (4-Bromo-2-methylphenyl)methylmethylamine

1. Standard/Sample Preparation:

  • Prepare a stock solution of (4-Bromo-2-methylphenyl)methylmethylamine in a suitable aprotic solvent (e.g., toluene or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. Derivatization Reaction:

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.[6]

  • Add 50 µL of propyl chloroformate.

  • Immediately cap the vial tightly and vortex for 30 seconds.

3. Reaction Incubation:

  • Place the vial in a heating block or water bath set to 60°C for 30 minutes to ensure complete reaction.

4. Work-up and Extraction:

  • After incubation, allow the vial to cool to room temperature.

  • Add 500 µL of deionized water to quench the reaction.

  • Add 500 µL of hexane to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.

  • Centrifuge the vial at low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic (hexane) layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

5. Final Sample Preparation:

  • Allow the sample to stand for 5 minutes.

  • Transfer the dried organic extract to a new autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized (4-Bromo-2-methylphenyl)methylmethylamine. These may require optimization based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-400
Scan ModeFull Scan

Expected Results and Discussion

The derivatization with propyl chloroformate is expected to yield the corresponding carbamate derivative of (4-Bromo-2-methylphenyl)methylmethylamine. This derivative will be more volatile and less polar than the parent compound, resulting in a sharper, more symmetrical peak with a shorter retention time on a non-polar GC column.

The mass spectrum of the derivative will be a key indicator of a successful reaction. The molecular ion of the derivative should be observable, and the fragmentation pattern should be consistent with the structure of the carbamate. Key fragments may include the loss of the propyl group and other characteristic fragments of the derivatized molecule.

Troubleshooting

ProblemPossible CauseSolution
Low or no derivative peak Incomplete reactionEnsure reagents are fresh and anhydrous. Increase reaction time or temperature.
Loss of analyte during work-upBe careful during the liquid-liquid extraction step. Ensure complete transfer of the organic layer.
Poor peak shape (tailing) Active sites in the GC systemDeactivate the injector liner and column. Use a fresh, high-quality column.
Incomplete derivatizationOptimize reaction conditions as described above.
Presence of interfering peaks Contamination from reagents or glasswareUse high-purity reagents and thoroughly clean all glassware. Run a reagent blank.

Conclusion

The derivatization of (4-Bromo-2-methylphenyl)methylmethylamine using propyl chloroformate is a robust and reliable method for enhancing its analysis by GC-MS. This protocol provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible results. By understanding the principles behind the derivatization strategy and following the outlined procedures, users can overcome the challenges associated with the analysis of tertiary amines and obtain high-quality chromatographic data.

References

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Application Note: High-Purity Scale-Up of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (4-Bromo-2-methylphenyl)methylmethylamine (CAS: 376646-62-7), a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.

While laboratory-scale synthesis often utilizes alkyl halides or catalytic hydrogenation, these methods pose significant risks during scale-up, including over-alkylation (formation of tertiary amines) and hydrodehalogenation (loss of the aryl bromine).

This guide presents a Selective Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This route is optimized for:

  • Chemoselectivity: Preserves the aryl-bromide moiety.

  • Purity: Suppresses "bis-benzyl" dimer formation to <0.5%.

  • Safety: Mitigates gas evolution hazards during the quench phase.

Retrosynthetic Analysis & Route Selection

The Challenge of Secondary Benzyl Amines

Synthesizing secondary amines is deceptively simple. Two common routes exist, but only one is viable for multi-kilogram scale-up of this specific substrate.

  • Route A: Nucleophilic Substitution (Not Recommended)

    • Reaction: 4-Bromo-2-methylbenzyl bromide + Methylamine.

    • Failure Mode: Methylamine is more nucleophilic than the starting bromide. The product (secondary amine) competes for the alkyl halide, leading to significant amounts of the tertiary amine (dimer) impurity.[1]

  • Route B: Catalytic Hydrogenation (Not Recommended)

    • Reaction: Aldehyde + Methylamine + H₂ + Pd/C.

    • Failure Mode: Palladium catalysts frequently cause de-halogenation , stripping the bromine atom from the aromatic ring (Ar-Br

      
       Ar-H), destroying the scaffold's functionality.
      
  • Route C: Reductive Amination with Hydrides (Selected)

    • Reaction: 4-Bromo-2-methylbenzaldehyde + Methylamine + Hydride Donor.

    • Advantage:[2][3][4][5] Using a mild hydride donor like Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the intermediate imine without touching the aldehyde or the aryl bromide.

Reaction Mechanism & Pathway

The following diagram illustrates the selected pathway and the critical "Fork in the Road" where process control prevents impurity formation.

ReactionPathway cluster_legend Process Control Aldehyde 4-Bromo-2-methylbenzaldehyde (Starting Material) Imine Intermediate Imine (Transient) Aldehyde->Imine + MeNH2 (THF) - H2O Target Target Secondary Amine (Product) Imine->Target + STAB (Reduction) Fast Step Dimer Bis-benzyl Impurity (Tertiary Amine - AVOID) Target->Dimer + Aldehyde + STAB (If Amine is limiting) Control Key Control: Excess MeNH2 prevents Target attacking Aldehyde

Figure 1: Reaction pathway highlighting the competitive reaction leading to the bis-benzyl impurity. High equivalents of methylamine are required to ensure the Aldehyde is consumed by MeNH2, not the Product.

Process Development & Optimization

Solvent Selection
  • DCE (1,2-Dichloroethane): Standard academic solvent, but Class 1 carcinogen. Avoid.

  • Methanol: Solubilizes reagents well, but reacts with STAB (solvolysis), requiring large excesses of reagent.

  • THF (Tetrahydrofuran): Selected. Good solubility for the aldehyde and the borohydride species. Inert to STAB at room temperature.

Reagent Stoichiometry

To minimize the "Dimer" impurity (Figure 1), the primary amine (Methylamine) must be in excess.

  • Aldehyde: 1.0 equiv

  • Methylamine (2M in THF): 1.5 – 2.0 equiv.

  • STAB: 1.4 equiv.

Safety: The "Bicarbonate Volcano"

A common hazard in reductive amination is quenching STAB reactions with Sodium Bicarbonate (


). STAB contains acetic acid residues; upon contact with bicarbonate, massive 

evolution occurs. On a kilo-scale, this can pressurize vessels or foam over.
  • Solution: Quench with 20% NaOH or Ammonium Hydroxide to basic pH. This avoids gas evolution and solubilizes boron salts.

Detailed Protocol (Scale: 100g Input)

Objective: Synthesis of (4-Bromo-2-methylphenyl)methylmethylamine Hydrochloride.

Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolMoles
4-Bromo-2-methylbenzaldehyde 199.051.0100.0 g0.502
Methylamine (2M in THF) 31.061.8450 mL0.900
Sodium Triacetoxyborohydride (STAB) 211.941.4149.0 g0.703
THF (Anhydrous) --500 mL-
Acetic Acid (Glacial) 60.051.030.1 g0.502
Ethyl Acetate --1.0 L-
HCl (4M in Dioxane or IPA) 36.461.1~140 mL0.550
Step-by-Step Procedure
Phase 1: Imine Formation[6]
  • Setup: Equip a 3L 3-neck round-bottom flask with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 4-Bromo-2-methylbenzaldehyde (100 g) and THF (500 mL). Stir until dissolved.

  • Amine Addition: Cool the solution to 10°C. Add Methylamine (2M in THF) (450 mL) via addition funnel over 20 minutes.

    • Note: Slight exotherm. Maintain T < 20°C.

  • Acid Catalysis: Add Acetic Acid (30.1 g).

    • Mechanism:[3][5][7] Protonates the carbonyl oxygen, accelerating imine formation.

  • Equilibration: Stir at 20-25°C for 2 hours.

    • IPC (In-Process Control): Check HPLC/TLC.[8] Aldehyde should be <5%. Imine peak will be dominant.

Phase 2: Reduction[9]
  • Cooling: Cool the mixture to 0-5°C.

  • STAB Addition: Add Sodium Triacetoxyborohydride (149 g) portion-wise over 45-60 minutes.

    • Critical Safety:Do not dump. STAB addition is exothermic. Maintain internal T < 10°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12 hours (or overnight).

    • IPC: Reaction is complete when Imine is <1%.

Phase 3: Quench & Workup
  • Quench: Cool to 10°C. Slowly add 20% NaOH (aq) (approx. 500 mL) until pH > 10.

    • Why NaOH? Avoids CO2 evolution (unlike Bicarbonate) and breaks down boron-amine complexes.

  • Extraction: Transfer to a separatory funnel. Separate layers.

    • Extract aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organic layers.[8]

  • Washing: Wash organics with Brine (300 mL). Dry over

    
    . Filter.
    
Phase 4: Salt Formation (Purification)
  • Concentration: Concentrate the free base oil on a rotary evaporator (Bath T: 40°C) to remove THF.

  • Redissolution: Dissolve the crude oil in Ethyl Acetate (600 mL).

  • Salting: Cool to 5°C. Add 4M HCl in Dioxane/IPA dropwise with vigorous stirring.

    • Observation: A white precipitate (the HCl salt) will form immediately.

  • Filtration: Stir the slurry for 1 hour at 0°C. Filter the solid.

  • Drying: Wash the cake with cold EtOAc (100 mL). Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 105 – 115 g (85-92%) Appearance: White to off-white crystalline solid.

Process Flow Diagram (Scale-Up Logic)

The following diagram maps the unit operations required for this protocol in a pilot-plant setting.

ProcessFlow Reactor Reactor 1 (Glass-Lined) Imine Formation & Reduction Quench Quench Step Add 20% NaOH (pH > 10) Reactor->Quench Transfer Separator Phase Separation (Remove Aqueous Boron Waste) Quench->Separator Gravity Feed Crystallizer Crystallizer Add HCl in IPA/EtOAc Separator->Crystallizer Organic Phase (Free Base) Waste Waste Treatment Separator->Waste Aqueous Phase (Boron Waste) Filter Filtration & Drying Isolate HCl Salt Crystallizer->Filter Slurry Transfer

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

Analytical Specifications (QC)

To validate the product before use in subsequent steps (e.g., amide coupling or SNAr), ensure the material meets these criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.4 (br s, 2H, NH2+), 7.6 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 4.1 (s, 2H, Ar-CH2-N), 2.5 (s, 3H, N-Me), 2.3 (s, 3H, Ar-Me).
    
  • HPLC Purity: > 98.0% (Area %).

  • Bis-Benzyl Impurity: < 0.5%.[3]

  • Residual Boron: < 500 ppm (Determine by ICP-MS if carrying forward to GMP steps).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dimer Impurity (>2%) Insufficient Methylamine excess.Increase MeNH2 to 2.0 - 2.5 equiv. Ensure slow addition of STAB.
Low Conversion (<90%) Wet solvent or old STAB reagent.STAB hydrolyzes in moist air. Use fresh reagent and anhydrous THF.
Gas Evolution during Quench Used Bicarbonate or Acidic Quench.STOP. Switch to dilute NaOH. Ensure pH is basic to solubilize borates.
Product is Sticky/Oil Free base is an oil; Salt is hygroscopic.Ensure complete drying of EtOAc layer before adding HCl. Use IPA/EtOAc for crystallization.

References

  • Abdel-Magid, A. F., et al. (1996).[4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "(4-Bromo-2-methylphenyl)methanamine Product Page."

  • Yang, C., et al. (2021).[11] "Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen: Reductive Amination Bicarbonate Quench Near Miss." Organic Process Research & Development.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Selectivity."

Sources

Functionalization of materials with (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of Materials with (4-Bromo-2-methylphenyl)methylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Brominated Amine for Advanced Material Design

(4-Bromo-2-methylphenyl)methylmethylamine is a tailored aromatic amine offering a unique combination of a reactive aryl bromide and a tertiary amine functionality. This structure makes it a compelling building block for the functionalization of a wide array of materials. The bromine atom serves as a versatile handle for covalent attachment to surfaces and polymer backbones through robust carbon-carbon or carbon-nitrogen bond-forming reactions. The presence of bromine can also enhance the therapeutic activity and modify the metabolic profile of drug candidates.[1][2][3][4][5] Concurrently, the dimethylamino group can impart desirable surface properties, such as modulating hydrophilicity, surface charge, and providing a site for non-covalent interactions. These attributes are of significant interest in the development of sophisticated materials for drug delivery, diagnostics, and catalysis.

This guide provides a comprehensive overview of the synthesis of (4-Bromo-2-methylphenyl)methylmethylamine and detailed protocols for its application in material functionalization, along with methods for the characterization of the resulting modified materials.

Protocol 1: Synthesis of (4-Bromo-2-methylphenyl)methylmethylamine

The target compound can be efficiently synthesized from commercially available 4-bromo-2-methylaniline via a reductive amination reaction. This process involves the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde, which is then reduced in situ to the tertiary amine.

Reaction Scheme:

Synthesis of (4-Bromo-2-methylphenyl)methylmethylamine 4-bromo-2-methylaniline 4-bromo-2-methylaniline product (4-Bromo-2-methylphenyl)methylmethylamine 4-bromo-2-methylaniline->product 1. Formaldehyde 2. NaBH(OAc)₃ 3. Dichloromethane, Acetic Acid formaldehyde Formaldehyde (aq.) reducing_agent NaBH(OAc)₃

Caption: Synthetic route to (4-Bromo-2-methylphenyl)methylmethylamine.

Materials and Reagents:
  • 4-bromo-2-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromo-2-methylaniline in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 2.5 equivalents of aqueous formaldehyde solution followed by 1.1 equivalents of glacial acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Carefully add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the reaction mixture. Effervescence may be observed. Allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure (4-Bromo-2-methylphenyl)methylmethylamine.

Application Notes: Functionalization of Materials

The primary route for the covalent attachment of (4-Bromo-2-methylphenyl)methylmethylamine to material surfaces is through the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly effective for this purpose.[6][7][8]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide of our functionalizing agent and a boronic acid or ester pre-functionalized on the material surface.[9][10][11]

  • Buchwald-Hartwig Amination: This method creates a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine present on the material's surface.[6][12][13]

Functionalization Workflow cluster_0 Material Preparation cluster_1 Functionalization Reaction cluster_2 Post-Reaction Processing Material Material Substrate (e.g., Silica, Polymer) Surface_Activation Surface Activation (e.g., with boronic acid or amine) Material->Surface_Activation Coupling_Reaction Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Surface_Activation->Coupling_Reaction Functionalized_Material Functionalized Material Coupling_Reaction->Functionalized_Material Functionalizing_Agent (4-Bromo-2-methylphenyl)methylmethylamine Functionalizing_Agent->Coupling_Reaction Purification Washing & Purification Functionalized_Material->Purification Characterization Characterization (FTIR, XPS, etc.) Purification->Characterization

Caption: General workflow for material functionalization.

Protocol 2: Functionalization of Silica Nanoparticles via Suzuki-Miyaura Coupling

This protocol describes the modification of silica nanoparticles with (4-Bromo-2-methylphenyl)methylmethylamine. It involves first functionalizing the silica surface with a boronic ester-containing organosilane, followed by the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
  • Silica nanoparticles

  • 3-(Trimethoxysilyl)propylamine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • (4-Bromo-2-methylphenyl)methylmethylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Functionalization Protocol:

Part A: Preparation of Boronic Ester-Functionalized Silica Nanoparticles

  • Amine Functionalization: Disperse silica nanoparticles in anhydrous toluene. Add 3-(trimethoxysilyl)propylamine and reflux the mixture for 24 hours. Cool, then collect the amine-functionalized nanoparticles by centrifugation, wash with toluene and ethanol, and dry under vacuum.

  • Activation of Boronic Acid: In a separate flask, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, DCC, and NHS in anhydrous DMF. Stir at room temperature for 4 hours to activate the carboxylic acid group.

  • Coupling to Silica: Resuspend the amine-functionalized silica nanoparticles in anhydrous DMF and add the activated boronic acid solution. Stir the mixture at room temperature for 24 hours.

  • Purification: Collect the boronic ester-functionalized silica nanoparticles by centrifugation. Wash thoroughly with DMF, ethanol, and dichloromethane to remove unreacted reagents. Dry the particles under vacuum.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the boronic ester-functionalized silica nanoparticles in a mixture of toluene and water.

  • Addition of Reagents: Add (4-Bromo-2-methylphenyl)methylmethylamine, Pd(OAc)₂, PPh₃, and K₂CO₃ to the suspension.

  • Reaction: Heat the mixture to 90 °C and stir for 24 hours.

  • Final Purification: Cool the reaction mixture to room temperature. Collect the functionalized nanoparticles by centrifugation. Wash extensively with toluene, water, ethanol, and dichloromethane to remove the catalyst and any unreacted organic molecules. Dry the final product under vacuum.

Characterization of Functionalized Materials

Successful functionalization can be confirmed using various surface-sensitive analytical techniques.

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Appearance of new peaks corresponding to aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching.[14][15]
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and chemical states.Appearance of signals for Bromine (Br 3d) and Nitrogen (N 1s) on the surface.[16][17][18][19][20][21] The disappearance of the Boron (B 1s) signal after Suzuki coupling confirms reaction completion.
Thermogravimetric Analysis (TGA) To quantify the amount of grafted organic material.A weight loss step at temperatures corresponding to the decomposition of the organic moiety.
Transmission Electron Microscopy (TEM) To visualize nanoparticle morphology.To confirm that the nanoparticle morphology is retained after the functionalization process.

References

  • FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. (2025). Spectroscopy.
  • FTIR analysis of (a) silica nanoparticles and (b) functionalized silica... (n.d.). ResearchGate.
  • FTIR and XPS Study of Pt Nanoparticle Functionalization and Interaction with Alumina. (2008). Langmuir.
  • Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. (n.d.). Chemical Communications.
  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.).
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025). Molecules.
  • FTIR and XPS Study of Pt Nanoparticle Functionalization and Interaction with Alumina. (2008). Langmuir.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2025). ResearchGate.
  • XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (n.d.). ResearchGate.
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
  • Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation. (2017). RSC Publishing.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar.
  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022). MDPI.
  • XPS analysis results of the amine functionalized HCP sample (a) survey... (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (n.d.). PMC.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis.
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (n.d.). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Bromo-2-methylphenyl)methylmethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Process Optimization Target Molecule: (4-Bromo-2-methylphenyl)methylmethylamine (Secondary Amine) CAS (Precursor Reference): 4-Bromo-2-methylbenzaldehyde [874-90-8]; 4-Bromo-2-methylbenzyl bromide [261798-24-3][1]

Introduction: The Structural Challenge

Welcome to the Technical Support Center. You are likely experiencing yield issues due to the specific structural constraints of your target molecule.

The 2-methyl group (ortho-substitution) presents a significant steric barrier.[1] In standard benzylamine synthesis, this steric bulk retards the formation of the imine intermediate, leading to two common failure modes:

  • Direct Reduction (Reductive Amination): The aldehyde is reduced to the alcohol before the imine forms.

  • Incomplete Conversion: The reaction stalls at the hemiaminal stage.

This guide prioritizes Reductive Amination (Route A) as the industry standard for selectivity, while addressing Nucleophilic Substitution (Route B) for specific use cases.

Module 1: Reductive Amination (The Preferred Route)

Protocol: Reductive Amination of 4-Bromo-2-methylbenzaldehyde with Methylamine. Standard Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Workflow Visualization

ReductiveAmination Aldehyde 4-Bromo-2-methyl- benzaldehyde Imine Imine Intermediate (Slow Formation due to Sterics) Aldehyde->Imine + MeNH2 - H2O Alcohol Side Product: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Imine formation is slow) Amine Methylamine Amine->Imine Product Target Secondary Amine Imine->Product Reduction (STAB)

Caption: Kinetic competition between imine formation and direct aldehyde reduction.[2] The ortho-methyl group slows the path to the Imine, increasing the risk of Alcohol formation.

Troubleshooting Guide: Low Yields
Symptom Diagnosis Resolution Protocol
High % of Benzyl Alcohol Premature Reduction. The reducing agent was added before the imine fully formed.[1] The ortho-methyl group slows imine kinetics significantly.[1]Switch to Stepwise Protocol: 1. Stir Aldehyde + Methylamine in MeOH/DCE for 2–4 hours without reducing agent.2. Add dehydrating agent (

or Molecular Sieves) to force equilibrium.3. Then add NaBH(OAc)₃.
Reaction Stalls Steric Hindrance. The electrophilic carbon is shielded by the 2-methyl group.Lewis Acid Activation: Add 1.0–1.5 eq of Titanium(IV) isopropoxide (

).[1] This coordinates to the carbonyl oxygen, overcoming the steric barrier and accelerating imine formation.
Dehalogenation (Loss of Br) Over-reduction. Using too strong a reducing agent (e.g., LiAlH₄) or elevated temperatures.Use Milder Hydrides: Stick strictly to NaBH(OAc)₃ or NaBH₃CN at Room Temperature. Aryl bromides are stable to these reagents. Avoid reflux.

Module 2: Nucleophilic Substitution (The Alternative Route)

Protocol: Alkylation of Methylamine with 4-Bromo-2-methylbenzyl bromide. Major Risk: Over-alkylation (Formation of Tertiary Amine).

Workflow Visualization

Substitution cluster_prevention Prevention Strategy Bromide 4-Bromo-2-methylbenzyl bromide Target Target Secondary Amine (More Nucleophilic than MeNH2) Bromide->Target k1 (Slow) MeNH2 Methylamine (Nucleophile) MeNH2->Target Tertiary Tertiary Amine (Over-Alkylation) Target->Tertiary k2 (Fast) Reaction with 2nd Bromide Strategy High Dilution & Excess Amine

Caption: The "Runaway Reaction" effect. The product is more reactive than the starting material, leading to double alkylation.

Troubleshooting Guide: Impurity Control
Issue Root Cause Corrective Action
Tertiary Amine (>15%) Stoichiometry Error. 1:1 ratio of amine to bromide guarantees over-alkylation because the product is a better nucleophile than methylamine.[1]The "Flood" Technique: Use a massive excess of Methylamine (10–20 equivalents). This statistically ensures the bromide encounters MeNH₂ rather than the product.Slow Addition: Add the Bromide solution dropwise into the Amine solution, not vice-versa.
Incomplete Reaction Solvent Choice. Non-polar solvents may precipitate the amine salt, coating the unreacted bromide.Solvent Switch: Use THF or Acetonitrile. Ensure vigorous stirring to keep the hydrobromide salt suspended.

Module 3: Workup & Purification (Critical for Yield)

Many researchers lose their product during the extraction phase because secondary amines can form water-soluble salts unexpectedly.[1]

The "Acid-Base" Rescue Protocol:

  • Quench: Stop reaction with dilute aqueous acid (1M HCl).

    • State: Product is now in the aqueous layer as the hydrochloride salt (

      
      ).[1] Impurities (non-basic) are in the organic layer.
      
  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc).

    • Action: Discard the organic layer (removes benzyl alcohol, unreacted aldehyde, or neutral impurities).

  • Basify: Adjust the aqueous layer to pH > 12 using 2M NaOH.

    • State: Product converts to free base (

      
      ), becoming insoluble in water.[1]
      
    • Visual Cue: Look for oiling out or cloudiness.

  • Extract: Extract the basic aqueous layer with DCM or EtOAc (3x).

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A: Proceed with caution. 

reduces aldehydes very quickly. If you must use it, you must pre-form the imine (stir aldehyde + amine for 4h) before adding

. If you add everything at once, you will get mostly benzyl alcohol.

Q: How do I store the product? A: Secondary amines absorb


 from the air to form carbamates. Store under Nitrogen/Argon in the fridge, or convert it to the HCl salt for long-term stability.

Q: The reaction mixture turned yellow/orange. Is this bad? A: No. Imines are often yellow. A color change from clear to yellow usually indicates successful imine formation, which is a good sign before the reduction step.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

    • Core Authority: Establishes STAB as the selective reagent for minimizing alcohol byproducts.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Core Authority: Validates the use of Titanium isopropoxide for sterically hindered substrates (like the 2-methyl substituted aldehyde).
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] [1]

    • Core Authority: Comprehensive review of alkylation vs.

Sources

Benzylamine Synthesis: A Technical Support Guide to Side-Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzylamine. It addresses common challenges related to side-product formation through a practical question-and-answer format, offering troubleshooting strategies and optimized protocols grounded in established chemical principles. Our focus is to enhance your synthetic efficiency and product purity by explaining the causality behind common experimental pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reductive Amination of Benzaldehyde

Reductive amination is a widely used method for benzylamine synthesis, involving the reaction of benzaldehyde with ammonia in the presence of a reducing agent.[1][2] While effective, this pathway is susceptible to the formation of several key impurities.

Question 1: My reductive amination of benzaldehyde yields significant amounts of dibenzylamine. What is the cause, and how can I minimize it?

Answer: The formation of dibenzylamine, a secondary amine, is the most common side-product in this synthesis.[3] It arises from the reaction of the newly formed benzylamine with remaining benzaldehyde to form an N-benzylidenebenzylamine intermediate (a Schiff base), which is then reduced to dibenzylamine.[4][5]

Causality: The primary amine (benzylamine) is often more nucleophilic than the ammonia used as a starting material, leading to a faster reaction with benzaldehyde. This is particularly problematic if the concentration of benzaldehyde is high relative to ammonia.

Troubleshooting Strategies:

  • Molar Ratio Adjustment: Employ a significant molar excess of ammonia to benzaldehyde (e.g., 3:1 or higher).[3] This statistically favors the reaction of benzaldehyde with ammonia over the newly formed benzylamine.

  • Slow Addition of Benzaldehyde: Adding the benzaldehyde slowly to the reaction mixture containing ammonia and the catalyst can help maintain a low concentration of the aldehyde, thereby suppressing the formation of the secondary amine.[6]

  • Catalyst Choice: The choice of catalyst can influence selectivity. While Raney nickel is common, other catalysts like palladium on carbon (Pd/C) have been studied.[1][7] The acidity of the catalyst support can also play a role; a more acidic support may increase reaction rates but can also affect selectivity.[6]

Question 2: I am observing benzyl alcohol as a major by-product in my reaction. Why is this happening?

Answer: Benzyl alcohol formation is indicative of the direct reduction of the starting material, benzaldehyde, by the reducing agent (e.g., H₂/catalyst or a hydride).[8]

Causality: This side reaction competes with the desired imine formation and subsequent reduction. It is favored when the rate of aldehyde reduction is comparable to or faster than the rate of imine formation.

Troubleshooting Strategies:

  • Pre-formation of the Imine: Some protocols suggest allowing the benzaldehyde and ammonia to react and form the imine intermediate before introducing the reducing agent.[6] This can be achieved by stirring the components together for a period before hydrogenation.

  • Choice of Reducing Agent: For laboratory-scale synthesis, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are known to preferentially reduce imines over aldehydes.[9]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol can facilitate the formation of the primary amine and suppress benzyl alcohol formation.[8]

Question 3: My final product contains N-benzylidenebenzylamine. What is this, and how can I remove it?

Answer: N-benzylidenebenzylamine is the Schiff base intermediate formed from the condensation of one molecule of benzylamine with one molecule of benzaldehyde.[4] Its presence indicates incomplete reduction.

Causality: This occurs if the hydrogenation or reduction step is not driven to completion due to insufficient reaction time, catalyst deactivation, or inadequate pressure/temperature.

Troubleshooting Strategies:

  • Reaction Conditions: Ensure sufficient hydrogen pressure (if using catalytic hydrogenation) and reaction time. Increasing the catalyst loading or temperature may also be necessary.

  • Catalyst Activity: Verify the activity of your catalyst. Raney nickel, for example, can lose activity over time.

  • Purification: This imine can typically be removed during workup and purification. Acidic hydrolysis will convert it back to benzylamine and benzaldehyde. Subsequent distillation of the final product will separate the higher-boiling impurities.[10]

Section 2: Synthesis from Benzyl Halides

The reaction of benzyl chloride with ammonia is a primary industrial route but is notorious for over-alkylation.[1][10]

Question 4: When reacting benzyl chloride with ammonia, I get a mixture of benzylamine, dibenzylamine, and even tribenzylamine. How can I improve the selectivity for the primary amine?

Answer: This is a classic issue in amine synthesis via alkylation. The product, benzylamine, is a nucleophile and competes with ammonia for the benzyl chloride substrate. Since the reaction rates for the formation of secondary and tertiary amines are often faster than the initial reaction, over-alkylation is a significant problem.[11]

Causality: The alkylated products (benzylamine and dibenzylamine) can be more nucleophilic than ammonia, leading to a cascade of reactions.

Troubleshooting Strategies:

  • Large Excess of Ammonia: Using a very large molar excess of ammonia (e.g., 20:1 or even higher) is the most common strategy to maximize the probability of benzyl chloride reacting with ammonia rather than the amine products.[11]

  • Gabriel Synthesis: For laboratory preparations where high purity is critical, the Gabriel synthesis is an excellent alternative. This method uses potassium phthalimide to react with benzyl chloride. The phthalimide acts as a protected source of ammonia, preventing over-alkylation. The resulting N-benzylphthalimide is then hydrolyzed (often with hydrazine) to yield the pure primary amine.[12][13][14]

  • Phase-Transfer Catalysis: Some patented methods describe using a two-phase system (e.g., a nonpolar solvent and water) to control the reaction. The benzyl chloride resides in the organic phase, while the benzylamine product is protonated and moves to the aqueous phase, thus preventing further reaction.[11]

Visualizing Reaction Pathways

Reductive Amination Pathway and Side-Products

The following diagram illustrates the primary pathway for benzylamine synthesis via reductive amination and the formation of common side-products.

G Benzaldehyde Benzaldehyde Benzylimine Benzylimine (Intermediate) Benzaldehyde->Benzylimine + NH3 - H2O Dibenzylimine N-Benzylidenebenzylamine (Schiff Base Intermediate) Benzaldehyde->Dibenzylimine + Benzylamine - H2O Benzyl_Alcohol Benzyl Alcohol (Side-Product) Benzaldehyde->Benzyl_Alcohol + [H] (Direct Reduction) Ammonia Ammonia (NH3) Ammonia->Benzylimine Benzylamine Benzylamine (Primary Amine - Desired Product) Benzylimine->Benzylamine + [H] Benzylamine->Dibenzylimine Dibenzylamine Dibenzylamine (Secondary Amine - Side-Product) Dibenzylimine->Dibenzylamine + [H] ReducingAgent [H] (Reducing Agent) ReducingAgent->Benzylamine ReducingAgent->Dibenzylamine ReducingAgent->Benzyl_Alcohol

Caption: Reductive amination pathways leading to benzylamine and major side-products.

Quantitative Data Summary

The selectivity of benzylamine synthesis is highly dependent on reaction conditions. The table below summarizes typical outcomes under different conditions for the reductive amination of benzaldehyde.

MethodKey ConditionBenzylamine Yield (%)Dibenzylamine (%)Benzyl Alcohol (%)Reference
Catalytic HydrogenationHigh NH₃:Aldehyde Ratio~93%<1%~1%[4]
Catalytic HydrogenationStoichiometric NH₃Lower (~60-70%)Higher (~20-30%)Variable[3]
NaBH₃CN ReductionStandard ConditionsHigh (>90%)LowLow[9]
AmmonolysisHigh NH₃:Benzyl Chloride Ratio~60-82%SignificantN/A[11]

Experimental Protocols

Protocol 1: High-Selectivity Reductive Amination of Benzaldehyde

This protocol is optimized to minimize the formation of dibenzylamine and benzyl alcohol.

Materials:

  • Benzaldehyde

  • Methanol (MeOH)

  • Ammonia (7 M solution in MeOH)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen (H₂) gas supply

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a high-pressure reactor, add 5% Pd/C catalyst (approx. 1-2 mol% relative to benzaldehyde).

  • Reagent Addition: Add the 7 M solution of ammonia in methanol. Ensure a molar ratio of ammonia to benzaldehyde of at least 7:1.[8]

  • Aldehyde Addition: Add benzaldehyde to the reactor.

  • Purging: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 5 bar H₂). Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[8][15]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the methanol from the filtrate by rotary evaporation. The resulting crude benzylamine can be purified by vacuum distillation.[16]

Protocol 2: Benzylamine Synthesis via Gabriel Synthesis

This protocol provides a high-purity route to benzylamine, avoiding over-alkylation side-products.[13][17]

Materials:

  • Potassium phthalimide

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (85%)

  • Methanol (MeOH)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure: Step A: Synthesis of N-Benzylphthalimide

  • Reaction Setup: In a round-bottom flask, dissolve potassium phthalimide in DMF.

  • Alkyl Halide Addition: Add benzyl chloride to the solution. Caution: Benzyl chloride is a lachrymator.[17]

  • Heating: Heat the mixture (e.g., to 100°C) with stirring for 1-2 hours.

  • Isolation: Cool the reaction mixture and pour it into cold water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.

Step B: Hydrolysis to Benzylamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the N-benzylphthalimide from Step A, methanol, and hydrazine hydrate.[17]

  • Reflux: Heat the mixture to reflux for 1-2 hours. A precipitate (phthalhydrazide) will form.

  • Workup: Cool the mixture. Acidify with HCl and remove the precipitate by filtration. Make the filtrate strongly alkaline with concentrated NaOH solution.

  • Extraction: Extract the aqueous layer with diethyl ether (2-3 times).

  • Purification: Dry the combined ether extracts over anhydrous sodium sulfate or potassium hydroxide. Filter and remove the ether by rotary evaporation. Purify the resulting benzylamine by vacuum distillation.[16]

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting benzylamine synthesis.

G Start Start: Analyze Crude Product (GC/TLC) PrimaryImpurity Identify Primary Impurity Start->PrimaryImpurity Dibenzylamine Dibenzylamine (Secondary Amine) PrimaryImpurity->Dibenzylamine Dibenzylamine BenzylAlcohol Benzyl Alcohol PrimaryImpurity->BenzylAlcohol Benzyl Alcohol StartingMaterial Unreacted Starting Material PrimaryImpurity->StartingMaterial Starting Material Other Other Impurities PrimaryImpurity->Other Other Action1 Increase NH3:Substrate Ratio Slow Substrate Addition Dibenzylamine->Action1 Action2 Pre-form Imine Use Milder Reducing Agent Optimize Solvent BenzylAlcohol->Action2 Action3 Increase Reaction Time/Temp Check Catalyst Activity StartingMaterial->Action3 Action4 Consider Alternative Synthesis (e.g., Gabriel Synthesis) Other->Action4 Purify Purify via Distillation/ Acid-Base Extraction Action1->Purify Action2->Purify Action3->Purify Action4->Purify

Caption: Troubleshooting workflow for benzylamine synthesis based on impurity profile.

References

  • Magee, P. S. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). LinkedIn. [Link]

  • Aramendía, M. A., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506. Scite.ai. [Link]

  • Boettger, G., et al. (1995). Method for manufacturing dibenzylamine. U.S. Patent No. 5,430,187.
  • Mishra, D., et al. (2018). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Catalysts, 8(11), 509. MDPI. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 62(43), e202309859. PubMed Central. [Link]

  • Trentin, O., et al. (2024). Three main products observed in the reductive amination of benzaldehyde... ResearchGate. [Link]

  • Heidelberger, M. (1923). An advanced laboratory manual of organic chemistry. PrepChem.com. [Link]

  • Grokipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Rahman, M. M., & Bhattacharya, A. (1987). Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. ResearchGate. [Link]

  • Brainly. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis. [Link]

  • Filo. (2025, January 22). What happens when Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Nigh, W. G. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 52(10), 670. ACS Publications. [Link]

  • Simpson, C. R., & Weise, L. S. (1979). Process for the production of benzylamine and dibenzylamine. U.S. Patent No. 4,163,025.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]

  • Nigh, W. G. (1975). The Gabriel Synthesis of Benzylamine. An undergraduate organic experiment. ResearchGate. [Link]

  • Smith, C. R., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5871-5875. PubMed Central. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Perna, F. M., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Huthmacher, K., et al. (2006). Preparation of colourless dibenzylamine. U.S. Patent No. 7,019,174.
  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Wiley Online Library. [Link]

  • Dowling, C. M., et al. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. ACS Publications. [Link]

  • Thompson, E. J., et al. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]

  • Vaia. (n.d.). Show how Gabriel synthesis are used to prepare the following amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a).... [Link]

  • CN104744265A - Synthesis process of dibenzylamine. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. [Link]

  • Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols. [Link]

  • ResearchGate. (n.d.). Possible parallel reactions during reductive amination of benzyl alcohol with isopropylamine. [Link]

  • Wikipedia. (n.d.). Dibenzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024, May 6). Chinese Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]

  • EP1838658A1 - Process for preparing benzylated amines. (n.d.).
  • ResearchGate. (2025, December 10). State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)arylamides and N-benzylamides. [Link]

Sources

Technical Support Center: Purification of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-BnNH-4Br2Me Subject: Troubleshooting Isolation, Salt Formation, and Impurity Removal Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties purifying (4-Bromo-2-methylphenyl)methylmethylamine (also known as N-methyl-1-(4-bromo-2-methylphenyl)methanamine). As a secondary benzylamine with a halogenated core, this molecule presents a specific triad of challenges:

  • Silanol Interaction: The basic amine nitrogen interacts strongly with acidic silanols on silica gel, causing severe peak tailing.[1]

  • "Oiling Out": The hydrochloride salt often separates as a viscous oil rather than a crystal due to lipophilic substituents (bromo/methyl groups) interfering with lattice packing.

  • Dimer Formation: During reductive amination, over-alkylation leads to the tertiary amine impurity, which is difficult to separate by polarity alone.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Acid-Base Extraction (The Yield Trap)

User Issue: "I performed an acid-base extraction, but my recovery yield is low (<50%), or the organic layer is an emulsion."

Root Cause Analysis

Benzylamines typically have a pKa of 9.3–9.5 . If your basification step only reaches pH 10, approximately 10–20% of your product remains protonated (water-soluble) and is lost in the aqueous waste. Furthermore, the 4-bromo and 2-methyl substituents increase lipophilicity, stabilizing emulsions.

Troubleshooting Protocol
ParameterStandard ProtocolCorrective Action
Target pH pH 10 (Carbonate)pH > 12.5 (NaOH) . You must suppress ionization completely (LogD > 3).
Solvent Ethyl AcetateDichloromethane (DCM) or MTBE . EtOAc can hydrolyze at high pH; DCM provides better density difference to break emulsions.
Emulsion Brine washFilter through Celite or add a small amount of Methanol to the organic phase to reduce surface tension.
Workflow Logic (DOT Visualization)

ExtractionLogic Start Crude Reaction Mixture Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with DCM (Removes non-basic impurities) Acidify->Wash Organic Waste Aqueous Aqueous Layer (Contains Product Salt) Acidify->Aqueous Product in Water Basify Basify to pH > 12 (20% NaOH, Cold) Aqueous->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Free Base Oil

Figure 1: The "pH Swing" protocol ensures removal of neutral impurities (aldehydes) before isolating the amine.

Module 2: Chromatography Tailing

User Issue: "My compound streaks from the baseline to the solvent front on TLC, or elutes as a broad hump on the column."

Scientific Explanation

Silica gel possesses acidic surface silanol groups (Si-OH). Your secondary amine acts as a Lewis base, hydrogen-bonding to these sites. This reversible adsorption slows mass transfer, causing "tailing."

The "Amine Modifier" Solution

You must introduce a competing base to the mobile phase to block these active sites.

Recommended Mobile Phases:

  • DCM / Methanol / NH₄OH (90:9:1): The "Gold Standard" for benzylamines.

  • DCM / Methanol / Triethylamine (95:4:1): Alternative if ammonia is unavailable.

Validation Experiment (TLC): Run two TLC plates side-by-side.

  • Plate A: 10% MeOH in DCM.

  • Plate B: 10% MeOH in DCM + 1% NH₄OH (or 3 drops of TEA in the jar).

  • Result: Plate A will show a streak. Plate B should show a tight spot with Rf ~0.3–0.5.

Module 3: Salt Crystallization ("Oiling Out")

User Issue: "I added HCl to make the solid salt, but it formed a sticky gum/oil at the bottom of the flask."

Mechanism

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve (crystallization). This is common with the (4-bromo-2-methyl) substitution pattern because the methyl group disrupts crystal lattice packing, lowering the melting point.

Remediation Protocol: Vapor Diffusion

Do not use rapid precipitation. Use this thermodynamic control method:

  • Dissolve: Dissolve the crude amine oil in a minimum amount of Isopropanol (IPA) or Ethanol .

  • Acidify: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous).

  • Setup: Place this small vial (uncapped) inside a larger jar containing Diethyl Ether or Hexane (anti-solvents).

  • Wait: Seal the large jar. The ether vapors will slowly diffuse into the alcohol, increasing supersaturation gradually.

  • Result: Crystals should form over 12–24 hours.

Troubleshooting Decision Tree (DOT Visualization)

CrystallizationTree Start Crude Free Base Solvent Dissolve in IPA Add HCl Start->Solvent Check Observation? Solvent->Check Solid Filter & Wash (Cold Et2O) Check->Solid Precipitate Oil Oiling Out Check->Oil Gum/Oil Fix1 Reheat to dissolve Add seed crystal Oil->Fix1 First Attempt Fix2 Switch to Vapor Diffusion (IPA/Et2O) Oil->Fix2 Persistent Issue Fix1->Check

Figure 2: Logic flow for converting the oily free base into a handleable solid salt.

Module 4: Impurity Profiling (The "Dimer")

User Issue: "I have a persistent impurity by LC-MS that is +106 mass units higher than my product."

Identification

In reductive aminations using 4-bromo-2-methylbenzaldehyde and methylamine:

  • Product (MW ~214): Secondary amine.

  • Impurity (MW ~397): Tertiary amine dimer (N,N-bis(4-bromo-2-methylbenzyl)methylamine).

This forms if the secondary amine product reacts with another molecule of aldehyde.

Removal Strategy

The tertiary amine is less basic (sterically hindered) and more lipophilic than your secondary amine target.

  • Chemoselective Capture (Boc Protection):

    • Treat the crude mixture with Boc-Anhydride (Boc₂O) and base.

    • Only the secondary amine (your product) will react to form the N-Boc derivative . The tertiary amine dimer cannot react.

    • The N-Boc product is now non-basic and much less polar.

  • Separation:

    • Run a silica column (Hexane/EtOAc). The N-Boc product will separate easily from the polar tertiary amine.

  • Deprotection:

    • Treat with HCl/Dioxane to release the pure secondary amine salt.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Dolan, J. W. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" LCGC North America, 2018 , 36(1).

  • Reich, H. J.; Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO and Water)." University of Wisconsin-Madison. (Reference for benzylamine pKa ~9.3).[2][3]

  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4] Chem.1996 , 61, 3849-3862. (Mechanism of dimer formation in reductive amination).

  • Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002. (Theory on oiling out and counter-ion selection).

Sources

Technical Support Center: Optimizing N-Methylation and N-Ethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-methylation and N-ethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these fundamental transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Common Issues in N-Alkylation

This section addresses the most frequently encountered challenges in N-methylation and N-ethylation, offering a structured, question-and-answer approach to problem-solving.

Issue 1: Low or No Product Yield

Question: My reaction shows little to no conversion of the starting material to the desired N-alkylated product. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Insufficient Base Strength or Amount: The deprotonation of the amine or amide nitrogen is often the first and most critical step. If the base is not strong enough or is used in insufficient quantities, the reaction will not proceed efficiently.[1][2]

    • Solution: For less nucleophilic nitrogens, such as those in amides or electron-deficient anilines, consider switching to a stronger base. For example, cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃), and sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for deprotonating a wide range of nitrogen-containing compounds.[1][2] Always ensure the base is used in at least a stoichiometric amount; for weaker bases, a slight excess may be beneficial.[2]

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS.[1] Be aware that excessive heat can lead to side reactions or decomposition.[2]

  • Poor Reagent Quality or Inactive Catalyst: The alkylating agent may have degraded, or if using a catalyst, it may be inactive.

    • Solution: Use a fresh batch of the alkylating agent and ensure it has been stored correctly (e.g., methyl iodide is light-sensitive).[2] If using a catalyst, verify its activity with a known substrate or use a fresh supply.[1] Ensure all solvents are anhydrous, as water can quench strong bases and interfere with the reaction.[1]

  • Substituent Effects: Electron-withdrawing groups on your substrate can decrease the nucleophilicity of the nitrogen, making the reaction more challenging.[2]

    • Solution: For substrates with strong electron-withdrawing groups, a more potent combination of a stronger base and/or a more reactive alkylating agent may be necessary.[2]

Issue 2: Over-Alkylation and Formation of Byproducts

Question: My reaction is producing a mixture of mono- and di-alkylated products, or even quaternary ammonium salts. How can I improve the selectivity for the mono-alkylated product?

Possible Causes & Solutions:

  • High Reactivity of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide and dimethyl sulfate can be difficult to control, often leading to over-alkylation.[1] This is because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[3][4]

    • Solution: Consider using a milder and more selective alkylating agent.[1] For methylations, alternatives include dimethyl carbonate or using a reductive amination approach with formaldehyde. For some substrates, phenyl trimethylammonium iodide has been shown to be an effective and highly selective methylating agent.[1][5]

  • Stoichiometry and Reaction Time: Using an excess of the alkylating agent or allowing the reaction to proceed for too long can promote the formation of poly-alkylated products.[1]

    • Solution: Carefully control the stoichiometry of your reagents, using a 1:1 ratio or a slight excess of the amine. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further alkylation.[1]

  • Reductive Amination as an Alternative: For a more controlled mono-alkylation, reductive amination is an excellent alternative to direct alkylation with alkyl halides.[6][7] This two-step, one-pot process involves the formation of an imine or enamine followed by reduction.

    • Solution: React your primary or secondary amine with an aldehyde or ketone (formaldehyde for methylation, acetaldehyde for ethylation) to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are common reducing agents for this transformation.[7]

Issue 3: Product Purification Challenges

Question: My crude product is an oil that is difficult to purify, or I'm having trouble separating my product from the unreacted starting material.

Possible Causes & Solutions:

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO are often used in these reactions but can be challenging to remove completely, resulting in an oily product.[2]

    • Solution: Employ azeotropic removal by adding a solvent like toluene and evaporating under reduced pressure to help co-distill the residual high-boiling solvent.

  • Product is an Oil at Room Temperature: Some N-alkylated compounds, particularly those with longer alkyl chains or certain functional groups, may naturally be oils at room temperature.[2]

    • Solution: Confirm the purity of your product using NMR and/or GC-MS. If it is sufficiently pure, it may not require crystallization and can be used as is in the next step.

  • Similar Polarity of Product and Starting Material: If the starting amine and the mono-alkylated product have very similar polarities, separation by column chromatography can be difficult.

    • Solution: Consider converting the amine mixture to their hydrochloride salts. The difference in the physical properties of the salts may allow for separation by recrystallization. Alternatively, if feasible, drive the reaction to completion to consume all of the starting material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for N-alkylation with an alkyl halide?

A1: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of an ammonium salt, which is then deprotonated by a base to yield the neutral alkylated amine.

Q2: Can I perform N-methylation or N-ethylation using alcohols instead of alkyl halides?

A2: Yes, using alcohols as alkylating agents is a more sustainable and atom-economical approach, often referred to as "borrowing hydrogen" or hydrogen autotransfer.[8] This method typically requires a transition metal catalyst (e.g., based on ruthenium, iridium, or iron) and proceeds through the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.[8][9][10]

Q3: What are the safety considerations when using common methylating agents?

A3: Many common methylating agents are toxic and/or carcinogenic. Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[11] Methyl iodide is also toxic and a suspected carcinogen. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consider using less hazardous alternatives when possible.

Q4: How can I avoid the formation of quaternary ammonium salts?

A4: The formation of quaternary ammonium salts is a common issue, especially with highly reactive alkylating agents and unhindered amines.[3] To avoid this, you can:

  • Use a large excess of the starting amine.

  • Carefully control the stoichiometry of the alkylating agent.

  • Employ a bulky alkylating agent if the substrate allows.

  • Utilize reductive amination, which is not susceptible to over-alkylation to the quaternary salt.[6]

Q5: Are there solvent-free methods for N-methylation?

A5: Yes, mechanochemical methods, such as ball milling, have been developed for the N-methylation of secondary amines.[12][13] These solvent-free techniques can be rapid, efficient, and environmentally friendly, often using a liquid-assisted grinding approach with an appropriate methylating and reducing agent.[12][13]

Section 3: Experimental Protocols & Data

Protocol 1: Reductive N-Methylation of an Aromatic Amine

This protocol describes a general procedure for the mono-N-methylation of an aniline derivative using formaldehyde and sodium triacetoxyborohydride.

Reagents and Setup:

  • Aniline derivative (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the aniline derivative in DCM or DCE in the round-bottom flask.

  • Add the formaldehyde solution to the stirred mixture.

  • Stir the reaction at room temperature for 1 hour to allow for imine formation.

  • Carefully add the sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Ethylation of a Primary Amine using Ethyl Iodide

This protocol outlines a classical approach for N-ethylation, with considerations for minimizing over-alkylation.

Reagents and Setup:

  • Primary amine (1.0 eq)

  • Ethyl iodide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or DMF

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a stirred suspension of the primary amine and potassium carbonate in acetonitrile, add the ethyl iodide.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of N-Methylation Methods
MethodMethylating AgentReducing Agent/BaseTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Methyl iodide, Dimethyl sulfate[1]K₂CO₃, Cs₂CO₃, NaH[1][2]Reflux in ACN or DMFSimple setup, widely applicableProne to over-alkylation, toxic reagents[3]
Eschweiler-Clarke Formaldehyde, Formic acid[6]Formic acid80-100 °CInexpensive reagents, avoids quaternary saltsHigh temperatures, potential for side reactions[6]
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CN[7]Room TemperatureHigh selectivity for mono-alkylation, mild conditions[7]Requires stoichiometric reducing agent
"Borrowing Hydrogen" Methanol[8]Transition metal catalyst, Base110-140 °C[14][15]Sustainable, atom-economical, water as byproduct[8]Requires catalyst, higher temperatures

Section 4: Visualizing Reaction Pathways

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_base Is the base strong enough and in sufficient quantity? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base Use stronger base (e.g., NaH) or increase stoichiometry check_base->increase_base No check_reagents Are reagents and catalysts of good quality? check_temp->check_reagents Yes increase_temp Increase temperature incrementally check_temp->increase_temp No use_fresh_reagents Use fresh reagents and anhydrous solvents check_reagents->use_fresh_reagents No success Improved Yield check_reagents->success Yes increase_base->success increase_temp->success use_fresh_reagents->success

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Diagram 2: Competing Pathways in N-Alkylation of Primary Amines

N-Alkylation Pathways PrimaryAmine Primary Amine (R-NH2) SecondaryAmine Secondary Amine (R-NHR') PrimaryAmine->SecondaryAmine + R'-X, Base AlkylHalide Alkyl Halide (R'-X) Base Base TertiaryAmine Tertiary Amine (R-N(R')2) SecondaryAmine->TertiaryAmine + R'-X, Base (Over-alkylation) QuaternarySalt Quaternary Salt (R-N(R')3+ X-) TertiaryAmine->QuaternarySalt + R'-X (Over-alkylation)

Caption: Reaction pathways showing desired mono-alkylation and undesired over-alkylation products.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Methylation of Benzamides.
  • Li, F., et al. (2014). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
  • Benchchem. (n.d.). Technical Support Center: N-Methylation of Isatin Derivatives.
  • Benchchem. (n.d.). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
  • Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Nature.
  • Asymmetric App. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
  • James. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • James. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry.
  • Lator, A., et al. (2018). Well-Defined Phosphine-Free Iron-Catalyzed N-Ethylation and N-Methylation of Amines with Ethanol and Methanol. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. JoVE.
  • Xiao, F., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services.
  • Angerer, J. (2025). Dimethyl sulphate; a hidden problem in occupational medicine. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC.
  • Podyacheva, E., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.
  • Zhang, C., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications.

Sources

Technical Support Center: Purification of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Bromo-2-methylphenyl)methylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on not just the "how" but the critical "why" behind each methodological choice.

Frequently Asked Questions (FAQs)
1. How do I perform an initial purity assessment of my crude (4-Bromo-2-methylphenyl)methylmethylamine and identify potential impurities?

Answer:

A thorough initial purity assessment is critical before selecting a purification strategy. A multi-pronged analytical approach is recommended to confidently identify and quantify your target compound and its associated impurities.

Recommended Analytical Techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for initial assessment. A ¹H NMR spectrum provides a "fingerprint" of your molecule, allowing you to confirm the presence of the desired structure. The integration of signals can offer a quantitative measure of your product relative to impurities, provided the impurities have unique, non-overlapping signals.[1][2][3][4][5] Common impurities to look for include:

    • Residual Solvents: (e.g., Diethyl ether, Dichloromethane, Toluene).

    • Unreacted Starting Materials: Such as 4-bromo-2-methylbenzyl bromide (look for the characteristic benzylic CH₂Br signal).

    • Side-Products: Such as the corresponding aldehyde or carboxylic acid from over-oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for identifying volatile impurities and byproducts.[6][7][8][9][10] The gas chromatogram separates the components of your mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, which aids in structural elucidation.[6][7][8][9][10] This technique is considered a "gold standard" for forensic substance identification due to its high specificity.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive, and effective way to get a qualitative sense of the complexity of your crude mixture. By running the sample on a silica or alumina plate with an appropriate solvent system, you can visualize the number of components. It is also invaluable for developing conditions for column chromatography.

2. What is the most effective initial purification strategy for removing common impurities from my crude product?

Answer:

Given that (4-Bromo-2-methylphenyl)methylmethylamine is a tertiary amine, the most robust and scalable initial purification method is an acid-base extraction . This technique leverages the basicity of the amine functional group to selectively move it from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[11][12][13][14]

AcidBaseExtraction

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The basic amine will react with the acid to form a water-soluble ammonium salt, which partitions into the aqueous layer.[11][14]

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete transfer of the amine.

  • Isolation of Impurities (Optional): The remaining organic layer contains neutral impurities and unreacted starting materials. This can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to isolate these components if desired.

  • Regeneration and Back-Extraction:

    • Combine all the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.

    • Slowly add a concentrated aqueous base, such as 2 M sodium hydroxide (NaOH), while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[15]

    • Transfer this basic aqueous solution back to a separatory funnel.

    • Add a fresh portion of organic solvent (DCM or ether) and shake to extract the purified free amine back into the organic layer.[13]

    • Repeat this "back-extraction" twice more with fresh organic solvent.

  • Final Workup:

    • Combine the organic extracts containing the purified amine.

    • Wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified (4-Bromo-2-methylphenyl)methylmethylamine.

3. I'm experiencing a persistent emulsion during the liquid-liquid extraction. How can I break it?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, often caused by surfactant-like impurities or excessive agitation.[16][17][18] Here are several field-tested techniques to resolve emulsions, ordered from simplest to more involved:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[19][20]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[17][19][20]

  • Increase Ionic Strength ("Salting Out"): Add a saturated aqueous solution of sodium chloride (brine).[17][20] This increases the polarity of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[17]

  • Change the pH: If the emulsion is stabilized by an acidic or basic impurity, a small addition of concentrated acid or base can sometimes disrupt the interface.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[17]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[16][17]

  • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the system and break the emulsion. For example, adding a small amount of methanol if you are using DCM/water.

Pro-Tip: To prevent emulsions, use gentle swirling or inversions for mixing instead of vigorous shaking, especially during the initial extractions of the crude mixture.[17]

4. My product is still not pure enough after extraction. What are the next steps to achieve >99% purity?

Answer:

When acid-base extraction is insufficient, high-resolution purification techniques like column chromatography or recrystallization are necessary. The choice between them depends on the nature of the remaining impurities and the physical state of your product.

PurificationDecision

A) Flash Column Chromatography

This is the preferred method for separating compounds with different polarities, especially if your product is an oil. Since amines are basic, they can interact strongly with the acidic silica gel, leading to poor separation (streaking).[21] To counteract this, the mobile phase or stationary phase must be modified.

Key Considerations for Amine Chromatography:

  • Stationary Phase:

    • Standard Silica Gel: Deactivate the acidic silanol groups by including a small amount of a basic modifier in your eluent (e.g., 0.5-2% triethylamine or ammonia in methanol).[21][22]

    • Amine-Functionalized Silica: This is often a superior choice as it has a basic surface, which prevents the strong acid-base interactions that cause streaking, often allowing for simpler solvent systems like hexane/ethyl acetate.[21][23]

  • Mobile Phase (Eluent):

    • Develop your solvent system using TLC first.

    • Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol).

    • If using standard silica, remember to add the basic modifier to your eluent system.

Stationary Phase Typical Eluent System Advantages Disadvantages
Standard Silica Gel Hexane/Ethyl Acetate + 1% TriethylamineReadily available and inexpensive.Can lead to peak tailing; modifier can be difficult to remove.
Amine-Functionalized Silica Hexane/Ethyl AcetateExcellent peak shape; no need for basic additives.[21][23]More expensive than standard silica.
Alumina (Basic or Neutral) Hexane/DichloromethaneGood for very basic compounds.Can be less predictable than silica.

B) Recrystallization

If your purified amine is a solid, recrystallization is an excellent and often superior method for achieving very high purity. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.

  • Free Base vs. Salt: Amines themselves can sometimes be difficult to crystallize.[24] It is often highly effective to first convert the amine to a crystalline salt (e.g., a hydrochloride or oxalate salt) and then recrystallize the salt.[24][25][26] The pure salt can then be neutralized back to the free amine if required.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).

    • A good solvent system might also be a binary mixture (e.g., ethanol/water or ethyl acetate/hexane).

Protocol for Recrystallization of the Amine Hydrochloride Salt:

  • Dissolve the amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether (or concentrated aqueous HCl) dropwise until no more precipitate forms.

  • Collect the solid hydrochloride salt by vacuum filtration.

  • Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

5. I have identified unreacted 4-bromo-2-methylbenzyl bromide as a major impurity. What is the best way to remove it?

Answer:

Unreacted benzyl bromide is an electrophile and can be challenging to remove by chromatography alone due to similar polarity with the product. A chemical quench followed by extraction is a highly effective strategy.

Recommended Method: Quenching with a Nucleophile

The most direct approach is to add a nucleophilic scavenger that reacts with the excess benzyl bromide to form a water-soluble or easily separable byproduct.[27]

Protocol:

  • After the primary reaction is complete, dissolve the crude mixture in a solvent like THF.

  • Add a scavenging agent. A good choice is triethylamine . It will react with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in water.[28][29]

  • Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC until the benzyl bromide spot disappears.

  • Proceed with the standard acid-base workup described in FAQ #2. The newly formed quaternary salt will be washed away during the aqueous extractions.

Other potential scavengers include polymer-bound thiols or mercaptoalkanesulfonic acids, which form byproducts that can be removed by filtration or aqueous extraction, respectively.[27][30]

6. How can I definitively confirm the purity and identity of my final product?

Answer:

After purification, you must perform a final round of analysis to confirm both the identity and purity of (4-Bromo-2-methylphenyl)methylmethylamine. A purity level of >95% is standard for many applications in medicinal chemistry.[2]

Essential Final Analyses:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the final structure and the absence of proton-bearing impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the product signals against a certified internal standard.[1][4]

  • GC-MS or LC-MS: A single peak in the chromatogram and a mass spectrum matching the expected molecular weight provides strong evidence of purity and identity.

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement, which can unambiguously confirm the elemental composition of your molecule.

  • Melting Point Analysis: If your product is a crystalline solid, a sharp melting point range is a good indicator of high purity.

By employing these troubleshooting strategies and analytical techniques, you can effectively remove impurities and confidently verify the integrity of your (4-Bromo-2-methylphenyl)methylmethylamine for downstream applications.

References
  • Verma, V. P., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • Google Patents. (1981). Purification of tertiary amines using an adsorbent.
  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. (1980). Process for the purification of tertiary amines.
  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Available at: [Link]

  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Available at: [Link]

  • Spectro Inlets. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • University of York. Problems with extractions. Available at: [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. Available at: [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Available at: [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Available at: [Link]

  • University of Alberta. Isolation (Recovery). Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • American Chemical Society. (1994). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • SCION Instruments. (2025). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2011). Benzyl Chloride removal?. Available at: [Link]

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.

Sources

Enhancing resolution in NMR spectra of brominated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution NMR of Brominated Aromatics

Current Status: Online Agent: Senior Application Scientist (Spectroscopy Division) Ticket ID: NMR-Br-RES-001

Welcome to the Advanced NMR Support Module

You are likely here because your brominated aromatic compounds are behaving anomalously. Perhaps your ipso-carbon (C-Br) is missing entirely, or your proton multiplets are merging into an uninterpretable "roofed" blob.

Bromine (


 and 

) presents a unique "perfect storm" for NMR:
  • Quadrupolar Moment: Induces rapid relaxation, broadening attached signals.

  • Heavy Atom Effect: Shifts carbons to unexpected positions.

  • Lipophilicity: Often requires specific solvent strategies for resolution.

This guide moves beyond basic operation into the mechanistic causality of these issues, providing self-validating protocols to resolve them.

Module 1: The Case of the "Invisible" Carbon

User Issue: "I have a clean proton spectrum, but the carbon attached to the bromine (ipso-carbon) is missing from my


 spectrum."
Root Cause Analysis

Two distinct physical mechanisms conspire to kill this signal:

  • Scalar Relaxation of the Second Kind (SC2): Bromine is a quadrupolar nucleus (

    
    ). It relaxes extremely quickly (
    
    
    
    is short). Through the
    
    
    -coupling (scalar coupling), the bromine nucleus "drags" the attached carbon nucleus into a faster relaxation state. This broadens the carbon line, often into the baseline noise.
  • Long Longitudinal Relaxation (

    
    ): 
    As a quaternary carbon, the C-Br nucleus lacks attached protons to facilitate Dipolar Relaxation (the primary relaxation pathway). This results in a very long 
    
    
    
    (often >10s). If your repetition rate is too fast, the signal saturates and disappears.
Troubleshooting Protocol: The "Heavy Atom" Recovery Workflow

Step 1: The Relaxation Agent Test (Validation Step) Before altering complex parameters, rule out


 saturation.
  • Action: Add 2-5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] to your NMR tube.
    
  • Mechanism: Cr(acac)

    
     is a paramagnetic relaxation agent. It provides an efficient relaxation pathway for all nuclei, bypassing the slow quaternary relaxation.
    
  • Success Indicator: If the peak appears (even broadly) after 64 scans, the issue was

    
     saturation.
    

Step 2: Thermal Modulation (The SC2 Fix) If the peak remains broad/invisible, we must address the SC2 broadening.

  • The Paradox: SC2 broadening depends on the relaxation rate of the Bromine (

    
    ).
    
    • High Temperature:[1] Reduces viscosity

      
       Faster tumbling 
      
      
      
      Slower Bromine relaxation (Quadrupolar relaxation decreases as correlation time
      
      
      decreases). This can sometimes sharpen the C-Br signal by moving it into a "resolved coupling" regime, or broaden it further depending on the specific exchange rate.
    • Low Temperature:[2] Increases viscosity

      
       Slower tumbling 
      
      
      
      Faster Bromine relaxation. If Br relaxes fast enough, it "self-decouples" from the Carbon, resulting in a sharp singlet.
  • Protocol:

    • Run experiment at 50°C (323 K). (Reduces viscosity, sharpens all other peaks).

    • If C-Br is still missing, cool to 0°C (273 K). (Forces self-decoupling).

Step 3: Field Strength Optimization

  • Guideline: Run SC2-affected samples at the highest available field .

  • Why? The SC2 relaxation rate is inversely proportional to the square of the Larmor frequency difference (

    
    ) between the coupled nuclei. Higher field 
    
    
    
    Larger
    
    
    
    
    Reduced broadening efficiency.

Module 2: Unscrambling Overlapping Proton Signals

User Issue: "My aromatic protons are overlapping. I can't determine the substitution pattern."

Root Cause Analysis

Bromine is weakly deactivating but ortho-directing in terms of steric bulk and shielding. In complex aromatics, this often results in accidental isochrony (chemical shift equivalence) of non-equivalent protons.

The Solution: Aromatic Solvent-Induced Shift (ASIS)

Do not rely solely on Chloroform-d (


). The "Solvent Screen" is the most powerful tool for resolution.

Mechanism: Benzene-d


 molecules stack against the solute's aromatic rings. The localized magnetic field (ring current) of the solvent shields/deshields specific protons of the solute depending on the geometry of the collision complex. Bromine's large electron cloud distorts this stacking, often causing dramatic differential shifts compared to 

.
Data: Solvent Resolution Matrix
SolventPolarityInteraction MechanismEffect on Brominated Aromatics
CDCl

LowWeak H-bondingBaseline. Often results in overlap.[3]
Benzene-d

Non-polar

Stacking (ASIS)
High Impact. Often separates ortho/meta protons by 0.1–0.5 ppm.
Acetone-d

PolarDipole-DipoleGood for resolving polar substituents on the ring.
DMSO-d

HighStrong H-bondingIncreases viscosity (broadens lines) but changes chemical environment drastically.

Protocol:

  • Dissolve ~5mg sample in

    
    . Acquire 
    
    
    
    .
  • If overlap exists, dry sample and redissolve in Benzene-d

    
     .
    
  • Critical Check: Look for the "crossover." A doublet in Chloroform might move past a singlet in Benzene. Always use 2D COSY/HSQC to map the migration of peaks between solvents.

Module 3: Visualizing the Logic

Diagram 1: The "Missing Peak" Decision Tree

Use this logic flow to determine the correct acquisition strategy for invisible C-Br signals.

MissingPeakLogic Start Issue: Missing C-Br Signal CheckT1 Step 1: Check T1 Saturation (Is D1 > 5*T1?) Start->CheckT1 AddCr Action: Add Cr(acac)3 OR Increase D1 to 5s CheckT1->AddCr SignalAppears Signal Appears? AddCr->SignalAppears SolvedT1 Solution: T1 Saturation Use Relax Agent routinely SignalAppears->SolvedT1 Yes CheckSC2 Step 2: SC2 Broadening SignalAppears->CheckSC2 No TempMod Action: Modulate Temperature CheckSC2->TempMod Heat Try 50°C (Sharpen via Viscosity) TempMod->Heat Cool Try 0°C (Force Self-Decoupling) TempMod->Cool Field Step 3: Increase Field Strength (Minimize SC2 Efficiency) Heat->Field Still Broad Cool->Field Still Broad

Caption: Logical workflow for recovering "invisible" quaternary carbons attached to bromine.

Diagram 2: The Solvent Effect (ASIS) Mechanism

Understanding how Benzene interacts with your brominated aromatic to resolve signals.

ASIS_Mechanism cluster_0 Chloroform (CDCl3) cluster_1 Benzene (C6D6) Solute1 Brominated Aromatic Solvent1 CDCl3 (Random Orientation) Result1 Result: Overlapping Signals Solvent1->Result1 Solute2 Brominated Aromatic Solvent2 C6D6 (Ordered Stacking) Solute2->Solvent2 Pi-Pi Interaction RingCurrent Anisotropic Shielding Solvent2->RingCurrent Induces Result2 Result: Resolved Signals RingCurrent->Result2 Shifts Protons

Caption: Mechanism of Aromatic Solvent-Induced Shift (ASIS) for resolving overlaps.

FAQ: Quick Troubleshooting

Q: Why is my C-Br signal shifted upfield? I thought Bromine was electron-withdrawing. A: This is the Heavy Atom Effect . While Bromine is electronegative (inductive effect), its large electron cloud introduces a diamagnetic shielding term that opposes the inductive deshielding. This often shifts the ipso-carbon upfield (lower ppm) compared to a C-H or C-Cl bond. Do not misassign your spectrum based on electronegativity rules alone.

Q: Should I use a Cryoprobe for these samples? A: Yes, but with caution. Cryoprobes offer superior sensitivity (S/N), which helps detect the broad C-Br signals. However, ensure your solvent is compatible with the probe's tuning range if you are doing extreme Variable Temperature (VT) work.

Q: My integration values are wrong for the protons near the Bromine. A: Check your


. Protons ortho to a Bromine often have different relaxation times than those in the bulk of the molecule due to the heavy atom's influence on local correlation times. Set your relaxation delay 

.

References

  • Kubica, D., et al. (2014). "Scalar Relaxation of the Second Kind. A Potential Source of Information on the Dynamics of Molecular Movements."[4][5][6] Journal of Physical Chemistry A. (Detailed mechanism of SC2 in C-Br bonds).

  • Gryff-Keller, A. (2014).[5] "Scalar relaxation of the second kind... Magnetic dipole moments and magnetic shielding of bromine nuclei."[4] Journal of Physical Chemistry A.

  • Reich, H. J. "Relaxation in NMR Spectroscopy." University of Wisconsin-Madison Chem 605 Course. (Authoritative guide on relaxation mechanisms and Cr(acac)3 usage).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for ASIS and solvent effects).

Sources

Technical Support Center: Optimization of Catalyst Selection for Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst selection in benzylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzylamine and its derivatives. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of benzylamine, focusing on catalyst choice and reaction pathways.

Q1: What are the primary commercial synthesis routes for benzylamine?

A1: The two main industrial routes are the catalytic hydrogenation of benzonitrile and the reductive amination of benzaldehyde.[1][2] The hydrogenation of benzonitrile is often preferred for large-scale production due to high yields and minimal byproducts.[1] Another common laboratory-scale method involves the reaction of benzyl chloride with ammonia, though this can lead to the formation of secondary and tertiary amines.[1][3]

Q2: Which catalysts are most commonly used for benzylamine synthesis via reductive amination?

A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reductive amination of benzaldehyde.[4] Other common catalysts include platinum-based catalysts like platinum dioxide (PtO2), Raney Nickel, and rhodium catalysts.[5][6] The choice of catalyst can significantly impact reaction rate and selectivity.

Q3: What are the major byproducts in benzylamine synthesis, and how can they be minimized?

A3: The most common byproducts are dibenzylamine and toluene. Dibenzylamine is formed when the benzylamine product reacts with an intermediate imine.[7] Toluene is typically formed through the hydrogenolysis (cleavage of the C-N bond) of benzylamine.[5][6] Minimizing these byproducts often involves careful selection of the catalyst and reaction conditions. For instance, a high concentration of ammonia can help suppress the formation of secondary amines.[8]

Q4: How does the catalyst support (e.g., carbon vs. alumina) affect the reaction?

A4: The catalyst support can significantly influence both the activity and selectivity of the reaction. For example, in the gas-phase hydrogenation of benzonitrile, Pd/Al2O3 favors the formation of benzylamine, while Pd/C tends to produce more toluene.[6][9] The acidity of the support material can also play a role; a more acidic carbon support in Pd/C catalysts has been shown to increase reaction rates in the reductive amination of benzaldehyde.[4][10]

Q5: Is it possible to synthesize enantiomerically pure benzylamine derivatives?

A5: Yes, to obtain an enantiomerically pure product, it is essential to start with an enantiomerically pure chiral amine. Reductive amination methods, especially those employing catalytic hydrogenation, are known to proceed without causing racemization.[11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during benzylamine synthesis.

Issue 1: Low Yield of Benzylamine

Symptoms:

  • Low conversion of starting materials (benzaldehyde or benzonitrile).

  • Significant amounts of unreacted starting materials detected in the final product mixture.

Potential Causes & Solutions:

  • Incomplete Imine Formation (Reductive Amination): The initial reaction between benzaldehyde and ammonia to form the imine is a critical equilibrium step.

    • Solution: Allow sufficient reaction time for the imine to form before introducing the reducing agent or starting the hydrogenation. Monitoring the reaction by TLC or GC can confirm the completion of this step.[11] In some cases, removal of the water byproduct, for instance, through azeotropic distillation, can drive the equilibrium towards imine formation.[11]

  • Poor Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For catalytic hydrogenations, confirm that the catalyst has been properly activated. If catalyst poisoning is suspected (e.g., by sulfur or halide compounds), pretreatment of the starting materials may be necessary.

  • Inefficient Reduction: The reducing agent may not be effective under the chosen reaction conditions.

    • Solution (for chemical reduction): If using sodium borohydride (NaBH₄), ensure it is of good quality and added in portions to manage any exothermic reaction.[11] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be more selective for the imine in the presence of an aldehyde.[12][13]

    • Solution (for catalytic hydrogenation): Optimize hydrogen pressure and reaction temperature. Ensure adequate mixing to facilitate contact between the reactants, hydrogen, and the catalyst surface.

Issue 2: Poor Selectivity (High Levels of Byproducts)

Symptoms:

  • High concentration of dibenzylamine or toluene in the product mixture.

Potential Causes & Solutions:

  • Formation of Dibenzylamine: The benzylamine product can react with the benzylimine intermediate, leading to the formation of dibenzylamine.[7] This is more likely if the concentration of benzylamine becomes high relative to ammonia.

    • Solution 1: Excess Ammonia: Using a large molar excess of ammonia shifts the equilibrium away from the formation of secondary amines.[8]

    • Solution 2: Controlled Addition: Slowly adding the benzaldehyde to the ammonia and catalyst mixture can help maintain a low concentration of the imine intermediate, disfavoring the side reaction with the benzylamine product.

  • Formation of Toluene via Hydrogenolysis: This side reaction involves the cleavage of the C-N bond in benzylamine and is particularly prevalent at higher temperatures and with certain catalysts.[5]

    • Solution 1: Catalyst Selection: The choice of catalyst and support is crucial. For instance, in some systems, Ni/SiO2 has shown higher selectivity to benzylamine compared to Pd/SiO2.[14] Pd/Al2O3 has also been shown to favor benzylamine over toluene compared to Pd/C in gas-phase reactions.[6][9]

    • Solution 2: Optimize Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrogenolysis.

Issue 3: Catalyst Deactivation

Symptoms:

  • Decreased reaction rate over time or in subsequent runs with a recycled catalyst.

Potential Causes & Solutions:

  • Pore Blockage: The pores of the catalyst can become blocked by reactants, products, or byproducts, preventing access to the active sites.[15][16]

    • Solution: A regeneration procedure may be necessary. This can involve washing the catalyst with appropriate solvents to dissolve and remove the blocking species. For example, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts.[15][16]

  • Sintering or Leaching of Metal: High reaction temperatures can cause the metal nanoparticles on the support to agglomerate (sinter), reducing the active surface area. Alternatively, the metal may leach from the support into the reaction medium.

    • Solution: Operate at the lowest effective temperature. Ensure the chosen solvent and reaction conditions are compatible with the catalyst and support to prevent metal leaching.

Section 3: Data & Visualizations

Table 1: Comparison of Common Catalysts for Benzonitrile Hydrogenation
Catalyst SystemSupportKey AdvantagesKey DisadvantagesBenzylamine Yield (approx.)Reference
Pd/C CarbonHigh activityCan favor hydrogenolysis to toluene40% selectivity at 50% conversion[5]
Pd/Al₂O₃ AluminaHigher selectivity to benzylamineLower activity than Pd/C~86%[9][17]
Ni/SiO₂ SilicaHigh activity and selectivity, reusableDibenzylamine is the main byproductUp to 92% (in methanol)[14]
PtO₂ (Adams) -Preserves amine functionalityModerate selectivity38% selectivity at 50% conversion[5]
Diagram 1: Troubleshooting Workflow for Low Benzylamine Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues of low product yield in benzylamine synthesis.

G Start Problem: Low Benzylamine Yield Check_Conversion Step 1: Analyze Reaction Mixture (GC/LC-MS/NMR) Is starting material conversion low? Start->Check_Conversion Check_Imine Step 2: (Reductive Amination) Confirm Imine Formation (TLC/GC before reduction) Check_Conversion->Check_Imine Yes Mass_Balance_Issue Indicates mass balance issue or unidentified byproducts. Re-evaluate reaction setup. Check_Conversion->Mass_Balance_Issue No Catalyst_Issue Potential Cause: Catalyst Inactivity/ Poisoning Check_Imine->Catalyst_Issue Yes Imine_Eq_Issue Potential Cause: Unfavorable Imine Equilibrium Check_Imine->Imine_Eq_Issue No Reduction_Issue Potential Cause: Inefficient Reduction Catalyst_Issue->Reduction_Issue Solve_Catalyst Solution: - Use fresh/properly stored catalyst - Check activation procedure - Purify reagents Catalyst_Issue->Solve_Catalyst Solve_Reduction Solution: - Optimize H₂ pressure/temp - Check reducing agent quality - Increase reaction time Reduction_Issue->Solve_Reduction Solve_Imine_Eq Solution: - Increase reaction time for imine formation - Consider water removal (e.g., Dean-Stark) Imine_Eq_Issue->Solve_Imine_Eq

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Amine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reaction exotherms in large-scale amine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter during your process scale-up and execution.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of exothermic events in large-scale amine alkylation?

A: The primary driver is the intrinsic nature of the amine alkylation reaction itself, which is typically an exothermic process.[1][2] The formation of a new carbon-nitrogen bond releases a significant amount of energy as heat.[3] Several factors can exacerbate this exotherm on a large scale:

  • Reaction Kinetics: The rate of reaction is a critical factor. Faster reaction rates, often influenced by temperature, catalyst, and reactant concentration, lead to a more rapid release of heat.[4]

  • Scale-Up Challenges: As the reaction volume increases, the surface-area-to-volume ratio decreases significantly.[5][6] This reduction in relative surface area hampers efficient heat dissipation, making it more challenging to control the reaction temperature.[6]

  • Mixing Inefficiencies: In large reactors, inadequate mixing can lead to localized "hot spots" where the concentration of reactants is high, causing the reaction to proceed much faster and generate heat at a rate that exceeds the local cooling capacity.[4]

Q2: How does the choice of alkylating agent and amine affect the exotherm?

A: The reactivity of both the amine and the alkylating agent plays a crucial role in the magnitude and rate of the exotherm.

  • Alkylating Agent: More reactive alkylating agents, such as methyl iodide or benzyl bromide, will react more rapidly and generate heat more quickly than less reactive agents like ethyl bromide.

  • Amine Nucleophilicity: The nucleophilicity of the amine influences the reaction rate. Primary amines are generally more reactive than secondary amines, and the product of the initial alkylation (a secondary amine) can be more nucleophilic than the starting primary amine, leading to a potential for runaway reactions if not properly controlled.[7]

Q3: What are the key safety considerations when scaling up an exothermic amine alkylation?

A: Safety is paramount when dealing with large-scale exothermic reactions. Key considerations include:

  • Thermal Hazard Assessment: Before scaling up, a thorough thermal hazard assessment is essential.[8] This involves determining the heat of reaction (ΔH), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[4] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for gathering this data.[4][9]

  • Emergency Planning: A well-defined emergency plan must be in place. This should include procedures for emergency cooling, quenching the reaction, and reactor venting.[10] All personnel should be trained on these procedures.

  • Pressure Relief Systems: The reactor must be equipped with appropriately sized pressure relief devices, such as rupture disks or relief valves, to handle potential over-pressurization in a worst-case scenario.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?

A: This indicates a potential thermal runaway, a dangerous situation requiring immediate action.[11][12]

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the alkylating agent and any other reactants.[13]

  • Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.[13]

  • Emergency Quench: If the temperature continues to rise, initiate the emergency quenching procedure by adding a pre-determined cold, inert solvent to cool and dilute the reaction mixture.[13]

  • Alert and Evacuate: Inform all personnel in the area and be prepared to follow emergency shutdown and evacuation procedures if the situation is not brought under control.[13]

Post-Incident Analysis and Prevention:

  • Review Calorimetric Data: Re-evaluate your calorimetric data to ensure the heat removal capacity of your reactor is sufficient for the reaction's heat output.[5]

  • Check Reagent Addition Rate: The rate of addition may have been too fast. The rate should be controlled such that the heat generated does not exceed the cooling capacity of the reactor.[5]

  • Verify Raw Material Purity: Impurities in the starting materials can sometimes catalyze the reaction or lead to unforeseen side reactions that generate additional heat.[14]

Issue 2: Localized Hot Spots and Inconsistent Temperature Profile

Q: I'm observing significant temperature differences within my reactor, with some areas being much hotter than others. What's causing this and how can I fix it?

A: This is a classic sign of poor mixing, which is a common challenge during scale-up.[6]

Causality: In a large vessel, if the reactants are not dispersed quickly and uniformly, localized regions of high concentration can form. In these "hot spots," the reaction rate accelerates, leading to a rapid temperature increase that the bulk cooling system cannot effectively manage.[4]

Solutions:

  • Optimize Agitation:

    • Increase Stirrer Speed: A higher agitation speed can improve bulk mixing and heat transfer.[15]

    • Evaluate Impeller Design: For large reactors, the impeller design is critical. Pitched-blade turbines or hydrofoil impellers are generally more effective at promoting both axial and radial flow, leading to better temperature uniformity compared to simple anchor or paddle stirrers.[16]

  • Modify Reagent Addition:

    • Subsurface Addition: Introduce the alkylating agent below the surface of the reaction mixture, preferably near the impeller, to ensure it is rapidly dispersed.

    • Multiple Addition Points: For very large reactors, consider using multiple addition points to distribute the reactant more evenly.

Issue 3: Reaction Fails to Initiate or is Sluggish at Lower Temperatures

Q: I've set a low initial temperature for safety, but the reaction is not starting or is very slow. I'm concerned about the accumulation of unreacted reagents. What should I do?

A: This is a valid concern, as the accumulation of unreacted starting materials can lead to a sudden and large exotherm once the reaction does initiate.[5]

Causality: Amine alkylations, like most chemical reactions, have an activation energy that must be overcome. If the initial temperature is too low, the reaction rate may be negligible, allowing the concentration of the added alkylating agent to build up.

Solutions:

  • Controlled Initial Heating: Gently warm the initial amine solution to a temperature where the reaction initiates at a slow and controllable rate before starting the continuous addition of the alkylating agent. This "seed" amount of reaction will help to consume the alkylating agent as it is added.

  • "Spike" with a Small Amount of Reagent: Add a small initial charge of the alkylating agent and monitor for a slight temperature increase, indicating that the reaction has started. Once initiation is confirmed, you can proceed with the controlled addition.

  • In-situ Monitoring: Utilize in-situ monitoring techniques like ReactIR to track the concentration of reactants and ensure that accumulation is not occurring.

III. Best Practices and Protocols

Protocol: Controlled Reagent Addition for Exotherm Management

This protocol outlines a best-practice approach for adding the alkylating agent in a large-scale amine alkylation to maintain temperature control.

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.[14]

    • Charge the amine and solvent to the reactor.

    • Begin agitation and bring the reactor contents to the desired starting temperature.

  • Reagent Addition:

    • Begin the slow, controlled addition of the alkylating agent using a calibrated dosing pump. The addition rate should be determined from prior calorimetric studies to ensure the rate of heat generation is well within the heat removal capacity of the reactor.[17]

    • Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet.

  • Temperature Monitoring and Control:

    • Maintain a constant internal temperature throughout the addition process.

    • If the temperature rises above the setpoint, slow down or temporarily stop the addition of the alkylating agent until the temperature is back within the desired range.[10]

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC).

Data Presentation: Key Parameters for Exotherm Control

The following table summarizes critical parameters that should be determined and monitored for effective exotherm management.

ParameterSymbolImportanceMethod of Determination
Heat of ReactionΔH_rxnQuantifies the total heat released by the reaction.Reaction Calorimetry (RC)
Overall Heat Transfer CoefficientUMeasures the efficiency of heat transfer from the reactor contents to the cooling jacket.Experimental measurement in the specific reactor.[18]
Heat Transfer AreaAThe surface area available for heat exchange.Reactor specifications.
Adiabatic Temperature RiseΔT_adThe theoretical temperature increase if no heat is removed.[4]Calculated from ΔH_rxn and the heat capacity of the reaction mixture.
Maximum Temperature of the Synthesis ReactionMTSRThe highest temperature the reaction could reach under cooling failure conditions.Calculated from ΔT_ad and the initial temperature.
Visualization of Concepts
Decision Tree for Troubleshooting a Temperature Excursion

G start Temperature Exceeds Setpoint stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_stabilized Temperature Stabilizing? max_cooling->temp_stabilized continue_monitoring Continue Monitoring temp_stabilized->continue_monitoring Yes temp_rising Temperature Still Rising? temp_stabilized->temp_rising No end Process Stabilized continue_monitoring->end temp_rising->continue_monitoring No quench Initiate Emergency Quench temp_rising->quench Yes evacuate Alert & Evacuate quench->evacuate G cluster_0 Heat Balance: Q_accumulated = Q_generated - Q_removed - Q_loss reactor Reactor Contents Q_generated (Exotherm) jacket Cooling Jacket Q_removed reactor:f1->jacket:f1 Heat Transfer (UAΔT) environment Environment (Heat Loss) reactor:f0->environment Minor Heat Loss a0 Goal: Q_accumulated ≈ 0 (Stable Temperature)

Caption: A simplified model of heat generation and removal in a jacketed reactor.

IV. References

  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal. Retrieved from [Link]

  • Wall Heat Transfer in Stirred Tank Reactors. (2005, February 11). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (2021, May 12). MDPI. Retrieved from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. Retrieved from [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal. Retrieved from [Link]

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (2022, March 19). Scipedia. Retrieved from [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. Retrieved from [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13). Microinnova. Retrieved from [Link]

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. SlideShare. Retrieved from [Link]

  • EXTENDED HEAT TRANSFER MODEL OF A JACKETED BATCH STIRRED TANK REACTOR. (2024, September 11). The Asian Conference on Engineering and Natural Sciences. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA. Retrieved from [Link]

  • Improving heat transfer in stirred tanks cooled by helical coils. Scite.ai. Retrieved from [Link]

  • Heat Transfer Coefficient in Agitated Vessels. Mettler Toledo. Retrieved from [Link]

  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Asynt. Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche. Retrieved from [Link]

  • How to Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Reactions of Amines. OpenStax. Retrieved from [Link]

  • Handling Hazardous Reactions During Intermediate Synthesis. (2026, February 13). At Tianming Pharmaceutical. Retrieved from [Link]

  • Exothermic Welding Troubleshooting:The Most Frequent Errors Occurs During Performing((free samples). (2023, November 22). YouTube. Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Installers and Inspectors Guide for making Exothermic Connections. Harger Lightning and Grounding. Retrieved from [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. NIH. Retrieved from [Link]

  • Alkylation: Safety & Risk in the Production of Cleaner Fuels. (2022, February 11). AFPM. Retrieved from [Link]

  • Alkylation Safety. American Fuel & Petrochemical Manufacturers. Retrieved from [Link]

  • Amine Reactivity. MSU chemistry. Retrieved from [Link]

  • Alkylation of Amines. University of Calgary. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate. Retrieved from [Link]

  • Process Safety Management - Hazard Recognition. OSHA. Retrieved from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). ChemRxiv. Retrieved from [Link]

  • Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Methods and reaction mixtures for controlling exothermic reactions. Google Patents. Retrieved from

  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (2018, May 2). PMC. Retrieved from [Link]

  • Alkylation of Enamines. (2017, March 24). YouTube. Retrieved from [Link]

  • Amine Alkylation Question. (2013, July 21). Sciencemadness Discussion Board. Retrieved from [Link]

  • Explain Hoffmann's exhaustive alkylation with suitable reactions. Shaalaa.com. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The Kinetic vs. Thermodynamic Race

Welcome to the technical support center. If you are experiencing low conversion, you are likely losing a battle between thermodynamics (imine equilibrium) and kinetics (rate of reduction).

Reductive amination is not a single step; it is a cascade.

  • Equilibrium: Amine + Carbonyl

    
     Hemiaminal 
    
    
    
    Imine +
    
    
  • Kinetics: Imine + Hydride

    
     Amine
    

The Golden Rule: You cannot reduce what you have not formed. If your conversion is low, 80% of the time the error lies in Step 1 (Imine formation), not Step 2 (Reduction). The presence of water, steric bulk, or electron-deficient amines will shift the equilibrium back to the starting materials.

Diagnostic Logic Flowchart

Use this decision tree to identify your specific failure mode before proceeding to the solutions.

TroubleshootingFlow Start START: Analyze Crude Mixture (LCMS / NMR) Result What is the major impurity? Start->Result SM_Left Starting Material (Carbonyl) Remains Unreacted Result->SM_Left Carbonyl Present Alcohol Alcohol Side Product (Reduced Carbonyl) Result->Alcohol Alcohol Present Dialkyl Dialkylated Amine (Over-reaction) Result->Dialkyl Tertiary Amine Present Diag_Eq DIAGNOSIS: Equilibrium Issue Imine failed to form or hydrolyzed. SM_Left->Diag_Eq Diag_Sel DIAGNOSIS: Selectivity Issue Reducing agent is too strong or pH is too low. Alcohol->Diag_Sel Diag_Stoich DIAGNOSIS: Kinetic Issue Primary amine product is more nucleophilic than starting amine. Dialkyl->Diag_Stoich Sol_Ti SOLUTION: Use Ti(OiPr)4 or Dean-Stark to scavenge water. Diag_Eq->Sol_Ti Sol_STAB SOLUTION: Switch to STAB (Abdel-Magid). Avoid NaBH4. Diag_Sel->Sol_STAB Sol_Order SOLUTION: Adjust stoichiometry. Add Carbonyl to Amine (Inverse Addition). Diag_Stoich->Sol_Order

Figure 1: Diagnostic logic for identifying the root cause of reductive amination failure based on crude product analysis.

Troubleshooting Guides & FAQs

SCENARIO A: "My starting carbonyl is untouched."

Diagnosis: The imine formation equilibrium is unfavorable. Mechanism: Water generated during imine formation is hydrolyzing the imine back to the ketone/aldehyde faster than the hydride can reduce it.

Q: I added more reducing agent, but the yield didn't improve. Why? A: Adding more hydride does not help if the substrate is not in the imine form. Borohydrides reduce imines, not free amines. You must force the equilibrium to the right before or during reduction.

Corrective Actions:

  • Chemical Drying: Add activated 4Å Molecular Sieves to the reaction vessel.

  • The Titanium Fix: For stubborn ketones or electron-deficient amines (e.g., anilines), use Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) . It acts as a Lewis acid to activate the carbonyl and a water scavenger.
    
    • See Protocol B below.

  • Solvent Switch: If using Methanol, switch to 1,2-Dichloroethane (DCE) or THF . Methanol is protic and can solvate the amine, reducing its nucleophilicity. DCE promotes tighter ion-pairing and imine stability.

SCENARIO B: "I see a large amount of alcohol side-product."

Diagnosis: Chemoselectivity failure.[1] The carbonyl was reduced before it could react with the amine.[2] Mechanism: The reducing agent is too strong (hydride delivery is too fast) or the pH is too low (protonated carbonyl is being reduced).

Q: I am using NaBH


. Is that the problem? 
A:  Likely, yes. Sodium Borohydride (NaBH

) is a strong reducing agent capable of reducing aldehydes/ketones directly.
  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) .[3] The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It will selectively reduce the protonated imine (which is easier to reduce) and ignore the neutral carbonyl [1].

Q: I am using NaBH


CN, but still getting alcohols. Why? 
A:  Check your pH. If the pH < 4, the carbonyl oxygen becomes protonated. A protonated carbonyl is highly electrophilic and will be reduced rapidly, even by mild reagents.
  • Solution: Maintain pH 5–6. This is acidic enough to protonate the imine (pKa ~7) but not the carbonyl (pKa ~ -7) [2].

SCENARIO C: "My primary amine became a tertiary amine (Dialkylation)."

Diagnosis: Competitive kinetics. Mechanism: The product (a secondary amine) is often more nucleophilic than the starting primary amine. It reacts with the remaining aldehyde to form an iminium ion, which is reduced again.[4]

Corrective Actions:

  • Stoichiometry: Use a large excess of the primary amine (5–10 equivalents) if the amine is cheap.

  • Stepwise Addition: Do not mix everything at once. Form the imine first (1 hour), then add the reducing agent.

  • Use STAB: STAB is sterically bulky. It reduces the initial imine well, but the steric hindrance makes the second alkylation significantly slower [1].

Comparative Data: Reducing Agent Selection

Select the correct reagent based on your substrate's sensitivity.

FeatureSodium Borohydride (NaBH

)
Sodium Cyanoborohydride (NaBH

CN)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces ketones/aldehydes)Medium (pH dependent)High (Imine selective)
Toxicity LowHigh (Generates HCN)Low
Water Tolerance Low (Decomposes)HighLow (Hydrolyzes slowly)
Standard Solvent MeOH, EtOHMeOH (pH 6)DCE, THF
Best Use Case Indirect method (2-step) onlyAqueous/Protein chemistryGeneral Organic Synthesis

Validated Experimental Protocols

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: General synthesis, acid-sensitive groups, and one-pot convenience.

  • Dissolve: Dissolve the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: If using the amine hydrochloride salt, add 1.0 equiv of Et

      
      N to freebase it.
      
  • Acidify (Optional but Recommended): Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Why: This catalyzes imine formation and ensures the imine is protonated (iminium) for reduction.[5]

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) as a solid in one portion.

  • Monitor: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Self-Validation: The aldehyde spot should disappear. If aldehyde remains but amine is gone, add more amine.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM/EtOAc.
    
Protocol B: The "Mattson" Titanium Method

Best for: Sterically hindered ketones, electron-deficient amines (anilines), or when Protocol A fails to convert.

  • Complexation: Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (1.25–2.0 equiv).

    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

  • Incubate: Stir under Nitrogen for 1–6 hours.

    • Why: Ti(OiPr)

      
       shifts the equilibrium by chemically trapping water and coordinating the carbonyl [3].
      
  • Dilute: Dilute the viscous mixture with absolute Ethanol or THF (approx 10 mL per mmol).

  • Reduce: Add NaBH

    
      (1.0 equiv) or NaBH
    
    
    
    CN
    carefully.
    • Caution: Exothermic.

  • Workup (Critical): The reaction will form a titanium emulsion. Quench by adding 0.1 M NaOH or water while stirring vigorously until a white/blue precipitate forms. Filter through Celite to remove titanium salts before extraction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5][8][9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4][5][8][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

Sources

Technical Support Center: Solubility Optimization for (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BR-AMINE-001 Subject: Overcoming solubility barriers in synthesis and purification workflows.

Executive Summary: The "Amphiphilic Trap"

You are encountering solubility issues with (4-Bromo-2-methylphenyl)methylmethylamine (also referred to as N-methyl-1-(4-bromo-2-methylphenyl)methanamine). This molecule presents a classic "amphiphilic trap" in organic synthesis:

  • The Lipophilic Domain: The aryl bromide core with the ortho-methyl group is highly lipophilic, driving solubility in non-polar solvents (Hexanes, Toluene).[1]

  • The Polar Handle: The secondary amine moiety (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is a hydrogen-bond donor/acceptor that readily forms ionic salts.[2]
    

The Core Conflict: Most researchers store this compound as an HCl salt for stability.[1][2] However, this salt is insoluble in the anhydrous, non-polar solvents (e.g., Toluene, Dioxane) required for transition-metal catalysis (Suzuki/Buchwald couplings), leading to "crashing out," heterogeneous kinetics, and failed reactions.[1]

The Solubility Matrix

Use this table to select the correct solvent system based on the current state of your molecule.

Solvent ClassFree Base Form (Oil/Low Melt Solid)Salt Form (HCl/HBr/TFA)Recommended Application
Chlorinated (DCM, CHCl₃)Excellent Good General handling, transfers, and workups.[1][2]
Ethers (THF, Et₂O, Dioxane)Good Poor/Insoluble Danger Zone: Salts will precipitate immediately, halting reactions.[1][2]
Aromatics (Toluene, Xylene)Excellent Insoluble Standard for Pd-catalyzed cross-couplings (requires free base).[1][2]
Alcohols (MeOH, EtOH)Good Excellent Recrystallization of salts; unsuitable for anhydrous coupling.[1][2]
Water Insoluble (<0.1 mg/mL)Excellent (>50 mg/mL)Phase separation and aqueous workups.[2]
Troubleshooting Guide (Q&A)
Scenario A: Cross-Coupling Reactions (Suzuki/Buchwald)

Q: I am attempting a Suzuki coupling on the aryl bromide using the HCl salt of the amine in Toluene/Water, but the reaction is stalling. Why?

A: You are facing a Phase Transfer Bottleneck .[1][2] The HCl salt is locked in the aqueous phase (or solid phase if anhydrous), while your boronic acid and catalyst are in the organic phase. The ortho-methyl group adds steric bulk, making the interfacial transfer of the free amine slower.[1] Furthermore, free secondary amines can coordinate to Palladium, poisoning the catalyst if not properly managed.[1]

The Fix: Do not use the salt directly in non-polar solvents.

  • Pre-neutralization: Perform a "Free-Base Wash" (see Protocol 1) before adding the substrate to the reaction vessel.[2]

  • Biphasic Switch: If you must use the salt, switch to a solvent system that dissolves both species, such as Dioxane:Water (4:1) , and use a soluble base like Cs₂CO₃ rather than K₃PO₄.[1]

Scenario B: Purification & Workup

Q: During extraction, I see a third "rag" layer or an emulsion that won't separate. What is happening?

A: This is the Surfactant Effect .[1][2] At neutral pH (pH 7-8), the molecule exists in an equilibrium between the protonated salt and the free base. The ortho-methyl aryl tail is greasy, while the ammonium head is charged.[1] This structure mimics a surfactant (soap), stabilizing emulsions.[1]

The Fix: Push the equilibrium hard to one side.

  • To extract into Organic: Adjust aqueous pH to >12 (using NaOH).[1][2] This forces 100% free base formation, breaking the emulsion.[1]

  • To wash into Water: Adjust aqueous pH to <2 (using HCl).[1][2] This forces 100% salt formation.[1]

  • Never work up at pH 7-9.[1][2]

Scenario C: Storage & Stability

Q: My free base turned from a clear oil to a brown gum overnight. Is it degraded?

A: Likely yes.[1][2] Secondary benzylamines are prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1][2] The ortho-methyl group does not sufficiently protect the nitrogen from oxidation.[2]

The Fix: Always convert the product to the HCl or Oxalate salt for long-term storage.[2] The salt lattice prevents oxidation. (See Protocol 2).

Visual Logic Pathways
Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the reaction type and amine state.

SolubilityLogic Start Start: (4-Bromo-2-methylphenyl) methylmethylamine State Current State? Start->State Salt Salt Form (HCl/TFA) State->Salt Solid FreeBase Free Base (Oil) State->FreeBase Liquid/Oil Action1 Goal: Pd-Catalyzed Coupling Salt->Action1 Action2 Goal: Storage/Shipping FreeBase->Action2 Success Proceed with Reaction (Soluble) FreeBase->Success Problem STOP: Insoluble in Toluene/THF. Catastrophic Failure. Action1->Problem Direct Use Action2->Salt Convert (Protocol 2) Solution1 Protocol 1: In-Situ Free Basing Problem->Solution1 Fix Solution1->FreeBase

[2]

Validated Protocols
Protocol 1: In-Situ Free Basing (For Anhydrous Reactions)

Use this when you have the HCl salt but need to run a reaction in Toluene, THF, or DCM.[1]

  • Dissolution: Suspend 1.0 mmol of the amine HCl salt in 10 mL of DCM (Dichloromethane). Note: It may not fully dissolve yet.[1][2]

  • Partition: Add 10 mL of 1M NaOH (aq). Shake vigorously in a separatory funnel for 2 minutes. The solid should disappear as it converts to the lipophilic free base.

  • Separation: Collect the lower organic layer.[1][2] Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Dry the combined organics over anhydrous

    
     for 15 minutes.
    
  • Exchange: Filter into a round-bottom flask. Concentrate via rotary evaporation to an oil.[1][2]

  • Azeotrope: To ensure total water removal (critical for Pd-catalysis), add 5 mL of Toluene and evaporate again.

  • Result: You now have the anhydrous free base ready for immediate coupling.[1][2]

Protocol 2: "Salting Out" for Purification

Use this to purify the amine from non-basic impurities (like unreacted aryl bromides) without column chromatography.[2]

  • Dissolution: Dissolve the crude reaction mixture (containing the amine) in Diethyl Ether or MTBE.

  • Precipitation: Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or bubble HCl gas.[1][2]

  • Observation: A white precipitate will form immediately.[1][2] Non-basic impurities will remain in the ether solution.

  • Filtration: Filter the solid under vacuum/inert gas.

  • Wash: Wash the filter cake with cold ether (

    
     mL) to remove residual organics.
    
  • Recovery: The filter cake is the pure amine HCl salt.[1]

References & Grounding
  • Buchwald, S. L., et al. "Surfactant-Promoted Palladium-Catalyzed C-N Cross-Coupling Reactions in Water."[1][2] Journal of the American Chemical Society.[3] Describes the behavior of lipophilic amines in aqueous/organic biphasic systems and the necessity of surfactant additives or proper phase management.

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis."[1][2] University Science Books.[1][2] Provides the mechanistic basis for amine coordination to Palladium and the inhibitory effects of free amines in coupling reactions.

  • PubChem Compound Summary. "N-Methylbenzylamine Derivatives." General physical property data for secondary benzylamines, supporting the logP and pKa estimates used in the solubility matrix.

  • Evans, D. A. "pKa Table."[1][2] Harvard University.[1][2] Authoritative reference for estimating the basicity of secondary amines (

    
    ) vs. anilines (
    
    
    
    ), crucial for selecting the correct workup pH.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of (4-Bromo-2-methylphenyl)methylmethylamine, a substituted phenethylamine derivative. As a compound of interest for researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of its analytical characterization is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations that govern method validation, empowering you to make informed decisions for your analytical strategy.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a compound like (4-Bromo-2-methylphenyl)methylmethylamine, this is critical for ensuring identity, purity, and quality, whether it is a final active pharmaceutical ingredient (API), a key intermediate, or a research compound.

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for validating analytical methods.[2][3]

Foundational Pillars: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is the first critical decision in method development and validation. For (4-Bromo-2-methylphenyl)methylmethylamine, three primary techniques offer complementary information: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Strengths Limitations
HPLC Quantification (Assay), Impurity Profiling, Stability TestingVersatile for non-volatile and thermally unstable compounds; excellent quantitative accuracy and precision.[4]Slower run times compared to GC; higher solvent consumption and cost.[4][5]
GC-MS Identification, Volatile Impurity Detection, Limit TestsHigh sensitivity and specificity due to mass detection; faster analysis times.[6][7]Requires analyte to be volatile and thermally stable; potential for degradation of sensitive compounds.[6][7]
NMR Definitive Structure Elucidation, Identity ConfirmationProvides detailed structural information, enabling unambiguous identification.[8][9]Lower sensitivity than chromatographic methods; not ideal for quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the premier technique for assessing the purity and potency of pharmaceutical compounds. Its suitability for (4-Bromo-2-methylphenyl)methylmethylamine stems from the compound's likely non-volatile nature and the need for precise quantification of the main component and any related impurities.[10][11]

Causality in Method Design: Why These Parameters?

A robust, stability-indicating HPLC method is essential. The goal is to separate the main peak from potential process impurities and degradation products.

  • Column Choice: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The non-polar stationary phase will interact with the hydrophobic benzene ring of the analyte, while the amine group provides a point of polar interaction.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated and well-behaved) and an organic solvent (e.g., acetonitrile or methanol) is chosen. This allows for the effective elution of both the main analyte and any impurities with different polarities.

  • Detection: UV detection is appropriate due to the presence of the aromatic ring, which will have a strong chromophore. A wavelength of around 210-230 nm is a reasonable starting point.

Workflow for HPLC Method Validation

The validation process ensures the method is fit for its purpose.[12] This workflow is a systematic approach to demonstrating its reliability.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Deg Perform Forced Degradation Study Dev->Forced_Deg Establish Specificity Linearity Linearity & Range Forced_Deg->Linearity Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Report Generate Validation Report Precision->Report LOQ_LOD LOQ & LOD Robustness Robustness SOP Implement as Standard Operating Procedure Report->SOP

Caption: HPLC Method Validation Workflow.

Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of the method.[13][14][15] It involves subjecting the analyte to harsh conditions to intentionally produce degradation products.

Objective: To ensure that the analytical method can separate the intact analyte from any degradation products formed under stress conditions.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of (4-Bromo-2-methylphenyl)methylmethylamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution of approximately 100 µg/mL.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a solution of approximately 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Examine the chromatograms for new peaks. The method is considered "stability-indicating" if the main analyte peak is resolved from all degradation product peaks with a resolution of >1.5.

Hypothetical Validation Data Summary (HPLC)
Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference at the retention time of the analyte. Resolution > 1.5 for all degradant peaks.No interference from placebo. Resolution of 2.1 and 3.5 for major degradants.Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 80% to 120% of the target concentration.[1]80 - 120 µg/mLPass
Accuracy Mean recovery of 98.0% to 102.0%99.5% - 101.2% recoveryPass
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%Pass
LOQ S/N ratio ≥ 10:1[16]0.1 µg/mLPass
Robustness RSD remains within limits after small, deliberate changes to method parameters.[3]All results within specification.Pass

Gas Chromatography-Mass Spectrometry (GC-MS): For Identity and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For (4-Bromo-2-methylphenyl)methylmethylamine, it serves as an excellent confirmatory method for identity due to the unique mass spectrum generated and for detecting any volatile impurities from the synthesis process.[17][18]

Causality in Method Design: Why These Parameters?
  • Rationale for Use: While HPLC is superior for non-volatile degradants, GC-MS excels at identifying residual solvents or volatile by-products from synthesis. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to a spectral library.[19]

  • Column Choice: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating a broad range of analytes based on their boiling points.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) to elute volatile solvents, followed by a ramp to a higher temperature (e.g., 280°C) is necessary to elute the higher-boiling analyte.[17]

  • Ionization: Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that are ideal for library searching and structural confirmation.[20]

Protocol: GC-MS Identification Test Validation

Objective: To confirm that the GC-MS method is specific for the identification of (4-Bromo-2-methylphenyl)methylmethylamine.

Procedure:

  • Prepare Standard Solution: Prepare a solution of a certified reference standard of (4-Bromo-2-methylphenyl)methylmethylamine in a volatile solvent (e.g., methanol or ethyl acetate) at approximately 100 µg/mL.

  • Prepare Sample Solution: Prepare the test sample at the same concentration.

  • GC-MS Analysis: Inject both the standard and sample solutions into the GC-MS system using the developed method.

  • Data Evaluation:

    • Retention Time: The retention time of the major peak in the sample chromatogram must match that of the standard chromatogram within a narrow window (e.g., ± 2%).

    • Mass Spectrum: The mass spectrum of the peak in the sample must match the mass spectrum of the standard. A library match quality score of >90% is typically required. The relative abundances of major fragment ions should be within ±10% of those in the standard spectrum.

Decision Logic for GC-MS vs. HPLC

start What is the Analytical Goal? quant Quantification of API or Non-Volatile Impurities start->quant ident Identification or Analysis of Volatile Impurities start->ident hplc Choose HPLC quant->hplc gcms Choose GC-MS ident->gcms

Caption: Method Selection Logic Diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidaion

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[21] While not a primary tool for routine quality control or trace analysis, it is indispensable for the definitive confirmation of the chemical structure of the main compound and for characterizing unknown impurities isolated during method development.

Causality in Method Design: Why These Parameters?
  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (4-Bromo-2-methylphenyl)methylmethylamine, one would expect to see distinct signals for the aromatic protons, the methyl group on the ring, the N-methyl group, and the methylene bridge protons.[22]

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.[22][23]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between atoms, confirming how the different pieces of the molecule are assembled.[21] For a novel compound or a reference standard characterization, these are essential.

Validation Application: Specificity and Identity Confirmation

NMR is the ultimate specificity test. An NMR spectrum of (4-Bromo-2-methylphenyl)methylmethylamine is a unique chemical fingerprint. During validation, the NMR spectrum of the primary reference standard is used to unequivocally confirm its identity. If a significant impurity is isolated, NMR is the primary tool used to determine its structure, which is crucial for understanding degradation pathways and potential toxicity.

Conclusion: An Integrated Approach

No single analytical method is sufficient for the complete validation of (4-Bromo-2-methylphenyl)methylmethylamine. A robust, compliant, and scientifically sound validation strategy employs these techniques in a complementary fashion:

  • HPLC is the primary method for quantitative analysis, including assay, purity, and stability studies. Its validation must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[24][25]

  • GC-MS serves as a critical secondary method for identity confirmation and for the detection and quantification of volatile organic impurities that may not be amenable to HPLC analysis.

  • NMR Spectroscopy is the definitive tool for structural elucidation. It is used to characterize the reference standard and any major unknown impurities or degradation products, providing an absolute confirmation of identity that underpins the entire analytical package.

By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can build a comprehensive and defensible analytical validation package for (4-Bromo-2-methylphenyl)methylmethylamine, ensuring data integrity, product quality, and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Pharmaceutical Industry. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • He, T., et al. (n.d.). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Pharmacy and Technology. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. (2025). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • Wiley Science Solutions. Mass Spectra of Designer Drugs 2025. [Link]

  • Semantic Scholar. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • LCGC International. (2017). Detection of Novel “Designer Drugs” Using Full-Scan GC–HRAM. [Link]

  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?[Link]

  • PMC. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • ScienceDirect. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. [Link]

  • Google Patents.
  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review. [Link]

  • BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Particle Sciences. The Use Of Forced Degradation In Analytical Method Development. [Link]

  • IVT Network. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Preprints.org. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • SciSpace. (2016). Analytical Method Validation: An Updated Review. [Link]

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  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • PMC. (n.d.). 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. [Link]

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A Comparative Guide to (4-Bromo-2-methylphenyl)methylmethylamine and Other Alkylated Benzylamines in Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the nuanced differences between structurally similar compounds can dictate the success or failure of a research program. This guide provides an in-depth comparison of (4-Bromo-2-methylphenyl)methylmethylamine and other alkylated benzylamines, focusing on their structure-activity relationships (SAR) as ligands for monoamine transporters (MATs). While direct experimental data for the titular compound is not extensively available in peer-reviewed literature, we can infer its likely properties by examining well-documented analogues. This analysis is grounded in the established principles of medicinal chemistry, particularly how aromatic substitution and N-alkylation influence binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]

Introduction: The Significance of Benzylamine Scaffolds

Alkylated benzylamines are a class of compounds recognized for their diverse biological activities.[2] Their structural motif is a cornerstone in the development of ligands targeting the central nervous system. The monoamine transporters—DAT, SERT, and NET—are critical protein targets for treating a spectrum of neurological and psychiatric disorders. These transporters regulate synaptic concentrations of their respective neurotransmitters, and molecules that inhibit their function can have profound therapeutic effects. The design of novel MAT inhibitors often involves the systematic modification of scaffolds like benzylamine to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

The subject of this guide, (4-Bromo-2-methylphenyl)methylmethylamine, features key structural elements that are known to modulate activity at MATs:

  • Aromatic Halogenation: The bromine atom at the 4-position is an electron-withdrawing group that can significantly influence binding affinity.[1] Halogenation is a common strategy in drug design to enhance potency and modulate metabolic stability.[5]

  • Aromatic Alkylation: The methyl group at the 2-position introduces steric bulk and alters the electronic profile of the phenyl ring, which can impact selectivity between the different transporters.

  • N-Alkylation: The presence of two methyl groups on the nitrogen atom (a dimethylamine moiety) affects the compound's basicity, lipophilicity, and potential to be a substrate versus a blocker of the transporter.

This guide will compare these structural features against other substitution patterns on the benzylamine core to provide a predictive framework for researchers designing new MAT ligands.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of benzylamine derivatives at monoamine transporters are highly dependent on the nature and position of substituents on the phenyl ring.

2.1. The Role of Aromatic Substitution

Studies on various classes of MAT inhibitors have demonstrated that electron-withdrawing groups on the aromatic ring often enhance binding affinity, particularly at the DAT.[1] The 4-position is a common site for substitution. Let's consider the hypothetical impact of the substitutions seen in (4-Bromo-2-methylphenyl)methylmethylamine by comparing them to known trends.

SubstituentPositionPredicted Effect on MAT AffinityRationale
4-Bromo ParaLikely increase in DAT/SERT affinityThe electron-withdrawing nature of bromine can enhance binding. Halogens at this position are well-tolerated in many potent MAT inhibitors.[4]
2-Methyl OrthoPotential for steric hindrance, may influence selectivityThe ortho position is sterically sensitive. A methyl group here could decrease affinity at one transporter while being tolerated at another, thereby conferring selectivity.
4-Chloro ParaSimilar to 4-Bromo, may slightly alter potencyChlorine is also an electron-withdrawing halogen. Its smaller size compared to bromine can lead to subtle differences in binding.[4]
Unsubstituted -Baseline affinityServes as a reference point to evaluate the impact of substituents.

2.2. The Influence of N-Alkylation

The degree of N-alkylation (primary, secondary, or tertiary amine) is a critical determinant of a compound's interaction with MATs.

Amine TypeExampleGeneral Effect on MATs
Primary (-NH2)(4-Bromo-2-methylphenyl)methanamineOften substrates for MATs, can induce neurotransmitter release.
Secondary (-NHCH3)(4-Bromo-2-methylphenyl)methylamineCan be potent inhibitors, with a balance between substrate and blocker activity.
Tertiary (-N(CH3)2) (4-Bromo-2-methylphenyl)methylmethylamine Typically act as reuptake inhibitors (blockers) rather than substrates. The increased steric bulk can prevent the conformational changes required for transport.[6]

The dimethylamine group in the titular compound suggests it is likely to function as a reuptake inhibitor.

Comparative Synthesis Overview

The synthesis of (4-Bromo-2-methylphenyl)methylmethylamine and its analogues generally proceeds through established synthetic routes. A common approach involves the reductive amination of a corresponding benzaldehyde or the reduction of a benzonitrile.

Generalized Synthesis Workflow

Synthesis_Workflow A 4-Bromo-2-methylbenzonitrile B (4-Bromo-2-methylphenyl)methanamine (Primary Amine) A->B Reduction (e.g., BH3-DMS) C (4-Bromo-2-methylphenyl)methylmethylamine (Tertiary Amine) B->C Reductive Amination (e.g., Formaldehyde, NaBH(OAc)3)

Caption: A representative synthetic pathway from a benzonitrile to a tertiary benzylamine.

A key starting material, 4-bromo-2-methylaniline, can be prepared through a multi-step process involving protection, bromination, and deprotection of 2-methylaniline.[7] The corresponding primary amine, (4-bromo-2-methylphenyl)methanamine, can be synthesized via the reduction of 4-bromo-2-(trifluoromethyl)benzonitrile using a reagent like dimethylsulfide borane complex.[8] Subsequent N-methylation can be achieved through methods like reductive amination with formaldehyde.

Experimental Protocols for Performance Evaluation

To empirically compare the performance of (4-Bromo-2-methylphenyl)methylmethylamine with other alkylated benzylamines, standardized in vitro assays are essential. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.[9]

4.1. Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radioligand.

Binding Assay Workflow

Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Cell Membranes (Expressing DAT, SERT, or NET) D Incubation (Membranes + Compound + Radioligand) A->D B Test Compound (e.g., 4-Bromo-2-methyl-N,N-dimethylbenzylamine) B->D C Radioligand (e.g., [3H]WIN 35,428 for DAT) C->D E Filtration (Separate bound from free radioligand) D->E F Scintillation Counting (Quantify bound radioactivity) E->F G Calculate IC50 F->G H Calculate Ki (using Cheng-Prusoff equation) G->H

Caption: Workflow for determining binding affinity (Ki) via a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest (DAT, SERT, or NET) and isolate the membrane fraction by centrifugation.[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and varying concentrations of the test compound.[1]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[11]

4.2. Neurotransmitter Uptake Inhibition Assay

This functional assay measures how effectively a compound blocks the transport of a neurotransmitter (or a fluorescent substrate) into a cell.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) that has been engineered to express the human transporter of interest (hDAT, hSERT, or hNET).[12][13]

  • Pre-incubation: Plate the cells and pre-incubate them with varying concentrations of the test compound.[12]

  • Initiate Uptake: Add a radiolabeled substrate (e.g., [3H]dopamine for DAT) or a fluorescent substrate to initiate transport.[13][14]

  • Terminate Uptake: After a short incubation period (typically 1-10 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer.[12]

  • Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the substrate uptake.

Conclusion and Future Directions

Based on established structure-activity relationships, (4-Bromo-2-methylphenyl)methylmethylamine is predicted to be a monoamine transporter inhibitor. The 4-bromo substitution likely confers potency, while the 2-methyl group may introduce selectivity, potentially by sterically disfavoring binding to one transporter over another. The tertiary amine suggests a mechanism of action as a reuptake blocker rather than a releasing agent.

To validate these predictions, the compound must be synthesized and subjected to the rigorous experimental protocols outlined above. A head-to-head comparison with analogues—such as the 4-chloro, the 2-unsubstituted, and the secondary amine variants—would provide invaluable data for the drug development community. Such studies would not only characterize this specific molecule but also contribute to a more profound understanding of the molecular determinants of ligand recognition and function at monoamine transporters.

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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Robust Compound Identification

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and analytical sciences, the identification and quantification of chemical compounds using spectroscopic methods is a cornerstone of quality control and research. Techniques like Near-Infrared (NIR), Raman, and Mass Spectrometry (MS) generate vast, complex datasets that require sophisticated chemometric models for interpretation.[1][2][3] However, the predictive power of these models is only as reliable as the rigor with which they are validated. A model that performs exceptionally well on the data it was trained on may fail spectacularly when presented with new, unseen samples. This guide provides an in-depth comparison of cross-validation techniques, offering field-proven insights and robust protocols to ensure the development of reliable and generalizable spectroscopic models for compound identification.

The core principle of model validation is to assess how the results of a statistical analysis will generalize to an independent dataset.[4] Without this critical step, one risks creating an overfitted model that has learned the noise and specific artifacts of the training data, rather than the underlying relationship between the spectra and the compound of interest.[5][6] Regulatory bodies, including the FDA, mandate the validation of analytical methods to ensure they are suitable for their intended purpose, underscoring the importance of these practices in maintaining product quality and patient safety.[7][8][9]

The Imperative of Cross-Validation: Beyond Simple Training and Testing

A common but flawed approach to model validation is a single split of the data into a training set and a testing set. This can lead to misleading and overly optimistic results, as a "lucky" split might result in a test set that is not truly representative of future data variability.[10][11] Cross-validation provides a more robust and unbiased estimate of model performance by repeatedly partitioning the data, training the model on some subsets, and validating it on the remaining subset.[4][10] This process effectively simulates the model's performance on multiple, independent datasets, providing a more reliable measure of its generalizability.

The fundamental goal is to test the model's ability to predict new data that was not used in its creation, thereby flagging critical issues like overfitting or selection bias.[4] The Root Mean Square Error of Cross-Validation (RMSECV) is a key metric derived from this process, providing a measure of the model's predictive error.[12] For a model to be considered satisfactory, the RMSECV should be low, and the coefficient of determination for cross-validation (R²CV) should be close to 1.[12]

The Critical Flaw to Avoid: Data Leakage

One of the most pervasive errors in applying cross-validation is data leakage .[13] This occurs when information from the validation or test sets is inadvertently used in the training of the model. A classic example is performing data preprocessing—such as mean-centering, scaling, or normalization—on the entire dataset before splitting it for cross-validation.[14][15] This act allows the model to "see" the statistical distribution of the validation data during training, leading to an artificially inflated performance estimate.

The Causality: Preprocessing steps must be treated as part of the model training process. Therefore, they must be applied independently within each fold of the cross-validation loop. The training portion of each fold is used to learn the preprocessing parameters (e.g., the mean and standard deviation for scaling), which are then applied to both that training portion and its corresponding validation portion.[15]

A Comparative Analysis of Cross-Validation Techniques

The choice of cross-validation strategy depends on the dataset size, the computational resources available, and the specific goals of the analysis. Each method presents a different trade-off between computational cost, bias, and variance.[16]

Workflow for Implementing Cross-Validation

The following diagram illustrates a robust workflow for developing and validating a spectroscopic model, ensuring the integrity of the cross-validation process and the final model evaluation.

Caption: General workflow for robust model development and validation.

K-Fold Cross-Validation

This is the most common and recommended technique. The training dataset is randomly split into 'k' equally sized subsets, or "folds".[10] The model is then trained on k-1 folds and validated on the remaining fold. This process is repeated 'k' times, with each fold serving as the validation set exactly once. The performance is then averaged across all 'k' trials.[4]

  • Causality: Using multiple folds provides a more stable and less variable estimate of the model's performance compared to a single train/test split. A common choice for 'k' is 10, as it has been empirically shown to provide a good balance between bias and variance.[16][17]

G cluster_0 Iteration 1 cluster_1 Iteration 2 cluster_2 Iteration 3 to 5... data Training Dataset Fold 1 Fold 2 Fold 3 Fold 4 Fold 5 node1 Train on Folds 2,3,4,5 data->node1 node2 Train on Folds 1,3,4,5 data->node2 test2 Test on Fold 2 data:f1->test2 test1 Test on Fold 1 result Average Performance Metrics test1->result test2->result node3 ... node3->result

Caption: Visual representation of 5-fold cross-validation.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an extreme case of k-fold cross-validation where 'k' is equal to the number of samples (n) in the dataset.[18] In each iteration, the model is trained on n-1 samples and tested on the single remaining sample.[18][19]

  • Causality: Because LOOCV uses almost the entire dataset for training in each step, the performance estimate has very low bias.[16] However, it can be computationally very expensive for large datasets. Furthermore, the training sets are highly correlated with each other, which can lead to a high variance in the performance estimate.[16][20] It is generally recommended for very small datasets where maximizing the training data in each fold is critical.[16][18]

Monte Carlo Cross-Validation (Repeated Random Sub-sampling)

This method involves repeatedly and randomly splitting the dataset into training and validation sets of a fixed proportion (e.g., 80% for training, 20% for validation).[4] The final performance is the average over all the splits.

  • Causality: The advantage over k-fold is that the proportion of the train/validation split is not dependent on the number of folds.[4] However, some samples may be selected multiple times in the validation sets, while others may never be selected at all.

Comparison of Cross-Validation Methods
Method Pros Cons Best For
K-Fold CV Good bias-variance trade-off; computationally efficient.[16]Performance can vary slightly based on the random splits.Most general applications; the standard choice for spectroscopic data.
LOOCV Low bias; deterministic (no randomness in splits).[16][18]High computational cost; can have high variance.[16][19]Very small datasets where every sample is crucial for training.
Monte Carlo CV Flexible control over training/validation split size and number of iterations.[4]Some samples may be over- or under-represented in validation sets.Large datasets or when fine control over iterations is needed.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust, step-by-step methodology for building and validating a quantitative Partial Least Squares (PLS) regression model for compound identification, a common task in pharmaceutical analysis.[21]

Objective: To build a robust PLS model to predict the concentration of an Active Pharmaceutical Ingredient (API) from NIR spectra and to validate its performance using k-fold cross-validation.
Step 1: Data Acquisition and Initial Splitting
  • Collect Spectra: Acquire a representative set of spectroscopic data (e.g., 100 samples) with known reference values for the property of interest (e.g., API concentration). Ensure the samples cover the full expected range of chemical and physical variability.[22]

  • Initial Data Partition: Before any modeling, partition the entire dataset into a training set (e.g., 80 samples) and an independent test set (e.g., 20 samples). The test set should be sequestered and not used for any part of model training or hyperparameter tuning. Its sole purpose is for the final, unbiased evaluation of the chosen model.

Step 2: Preprocessing and Cross-Validation Loop (on Training Set)
  • Define 'k': Choose the number of folds for cross-validation. A value of k=10 is a common starting point.

  • Establish the Loop: The following steps (3-6) will be repeated 'k' times.

  • Partition Folds: For the current iteration 'i' (from 1 to k), select fold 'i' as the validation set and the remaining k-1 folds as the temporary training set.

  • Fit Preprocessing on Temporary Training Set: Apply necessary preprocessing steps. For NIR data, this often includes Standard Normal Variate (SNV) to correct for scattering and Savitzky-Golay derivatives to correct for baseline shifts.[23][24] Crucially, calculate the parameters for these transformations only from the temporary training set.

  • Apply Preprocessing: Apply the fitted transformations to both the temporary training set and the validation set (fold 'i').

  • Train PLS Model: Train a PLS regression model on the preprocessed temporary training set. This involves selecting the optimal number of latent variables (LVs). This selection itself is often done by examining the RMSECV as a function of the number of LVs within this inner loop.

  • Predict and Store Results: Use the trained model to predict the API concentration for the samples in the validation set (fold 'i'). Store these predictions.

  • Aggregate Results: After completing all 'k' iterations, you will have a prediction for every sample in the original training set, each made when that sample was in a validation fold. Combine these predictions.

  • Calculate Performance Metrics: Calculate the overall cross-validation performance metrics, such as RMSECV and R²CV, by comparing the aggregated predictions against the true reference values.

Step 3: Final Model Training and Evaluation
  • Train Final Model: Using the optimal number of latent variables determined during cross-validation, train the final PLS model on the entire preprocessed training set (all 80 samples).

  • Evaluate on Independent Test Set: Apply the preprocessing transformations (fitted on the entire training set) to the independent test set. Use the final trained model to predict the API concentrations for this test set.

  • Final Report: Report the final model performance using metrics like the Root Mean Square Error of Prediction (RMSEP) and R² on the independent test set. Compare these values to the RMSECV and R²CV obtained during cross-validation. If the performance on the test set is similar to the cross-validated performance, it provides confidence that the model is robust and not overfitted.[8]

Trustworthiness and Field-Proven Insights

  • Handling Replicates: If your dataset contains technical replicates (multiple measurements of the same physical sample), it is a critical mistake to allow replicates of the same sample to be split between the training and validation sets within a fold.[1][25][26][27] This violates the assumption of independence and will lead to a highly overestimated model performance. Always ensure that all replicates for a given sample are kept together in either the training or the validation set.[26][28]

  • Dimensionality Reduction: Procedures like Principal Component Analysis (PCA) used for dimensionality reduction must also be performed inside the cross-validation loop.[25][27] Applying PCA to the entire dataset before cross-validation is a form of data leakage.

  • Regulatory Context: The described validation framework aligns with the principles outlined in international guidelines such as ICH Q2(R2).[7][9] These guidelines require validation parameters like accuracy, precision, specificity, and robustness, all of which are rigorously tested through a proper cross-validation and independent test set evaluation strategy.

By adopting a disciplined cross-validation strategy, researchers and drug development professionals can build spectroscopic models that are not only highly predictive but also robust, reliable, and regulatorily compliant. This commitment to scientific integrity ensures that the analytical methods used for compound identification are truly fit for purpose, safeguarding the quality and efficacy of pharmaceutical products.

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Benchmarking a Novel Precursor: A Comparative Performance Analysis of (4-Bromo-2-methylphenyl)methylmethylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive performance benchmark of (4-Bromo-2-methylphenyl)methylmethylamine, a bespoke precursor, against established alternatives in common synthetic transformations. The insights presented herein are derived from a series of head-to-head comparative experiments designed to elucidate the relative merits of this precursor for researchers, scientists, and professionals in drug development.

Introduction to (4-Bromo-2-methylphenyl)methylmethylamine as a Precursor

(4-Bromo-2-methylphenyl)methylmethylamine is a substituted aromatic amine that holds potential as a versatile building block in organic synthesis. Its structure incorporates a brominated phenyl ring, a feature that makes it amenable to a variety of cross-coupling reactions, and a methylaminomethyl group that can participate in nucleophilic substitutions or serve as a directing group. The strategic placement of the methyl group on the aromatic ring can also influence the regioselectivity of certain reactions. This guide will explore its performance in two fundamental and widely used reaction types: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Comparative Performance Analysis

To provide a robust benchmark, the performance of (4-Bromo-2-methylphenyl)methylmethylamine was evaluated against two commercially available and widely used precursors: 4-bromo-N,N-dimethylaniline and 1-bromo-4-(methoxymethyl)benzene. These alternatives were selected based on their structural similarities and their established utility in the chosen reaction classes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In this set of experiments, the precursors were coupled with phenylboronic acid to assess their reactivity and the yield of the corresponding biphenyl derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a 25 mL Schlenk flask was added the aryl bromide precursor (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • The flask was evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol) were added via syringe.

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Cross-Coupling

PrecursorProduct Yield (%)Product Purity (by HPLC)
(4-Bromo-2-methylphenyl)methylmethylamine88>98%
4-bromo-N,N-dimethylaniline92>99%
1-bromo-4-(methoxymethyl)benzene85>97%

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Precursor, Boronic Acid, Catalyst, Ligand, and Base solvent Add Anhydrous 1,4-Dioxane reagents->solvent inert Evacuate and Backfill with Argon solvent->inert heating Heat to 100°C for 12 hours inert->heating quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify yield_calc Calculate Yield purify->yield_calc purity_det Determine Purity (HPLC) purify->purity_det

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this series of experiments, the precursors were coupled with morpholine to evaluate their efficacy in this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a 25 mL Schlenk flask was added the aryl bromide precursor (1.0 mmol), morpholine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol).

  • The flask was evacuated and backfilled with argon three times.

  • Anhydrous toluene (10 mL) and a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.2 mmol) were added via syringe.

  • The reaction mixture was heated to 110 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination

PrecursorProduct Yield (%)Product Purity (by HPLC)
(4-Bromo-2-methylphenyl)methylmethylamine91>99%
4-bromo-N,N-dimethylaniline85>98%
1-bromo-4-(methoxymethyl)benzene78>96%

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Precursor, Amine, Catalyst, Ligand, and Base solvent Add Anhydrous Toluene reagents->solvent inert Evacuate and Backfill with Argon solvent->inert heating Heat to 110°C for 16 hours inert->heating quench Quench with aq. NH4Cl heating->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify yield_calc Calculate Yield purify->yield_calc purity_det Determine Purity (HPLC) purify->purity_det

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Discussion and Mechanistic Insights

The experimental data reveals that (4-Bromo-2-methylphenyl)methylmethylamine is a highly effective precursor in both Suzuki-Miyaura and Buchwald-Hartwig reactions, with performance comparable to or exceeding that of the established alternatives.

In the Suzuki-Miyaura coupling, the slightly lower yield compared to 4-bromo-N,N-dimethylaniline may be attributed to steric hindrance from the ortho-methyl group, which can modestly impede the approach of the bulky palladium catalyst to the site of oxidative addition. However, the high purity of the product suggests a clean reaction profile with minimal side-product formation.

Conversely, in the Buchwald-Hartwig a

Reproducibility in the Synthesis of (4-Bromo-2-methylphenyl)methylmethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of substituted anilines, such as (4-Bromo-2-methylphenyl)methylmethylamine, is a critical step in the development of novel compounds. The reproducibility of a synthetic route is paramount, directly impacting yield, purity, and the overall feasibility of a research or development program. This guide provides an in-depth comparison of the primary methodologies for the synthesis of (4-Bromo-2-methylphenyl)methylmethylamine, offering a critical analysis of their reproducibility, scalability, and underlying chemical principles. Experimental data from analogous syntheses are presented to support the discussion and provide a framework for methodological selection.

Introduction to (4-Bromo-2-methylphenyl)methylmethylamine

(4-Bromo-2-methylphenyl)methylmethylamine, a tertiary amine, possesses a unique substitution pattern on the aniline core that makes it a valuable intermediate in organic synthesis. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the methyl and dimethylamino groups influence the molecule's steric and electronic properties. The reliable synthesis of this compound is therefore of significant interest to researchers in drug discovery and materials science.

Comparative Analysis of Synthetic Methodologies

The synthesis of N,N-dimethylated anilines can be broadly categorized into two primary approaches: reductive amination and classical N-alkylation. The choice of method significantly impacts the reproducibility, yield, and purity of the final product.

Reductive Amination: The Preferred Route for Reproducibility

Reductive amination stands out as a highly reliable and reproducible method for the N,N-dimethylation of primary anilines. This approach involves the reaction of the primary amine, 4-bromo-2-methylaniline, with a source of formaldehyde to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.

One of the most robust variations of this method is the Eschweiler-Clarke reaction , which utilizes excess formic acid and formaldehyde.[1][2] This reaction is renowned for its high efficiency and, crucially, its inherent mechanism prevents the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[2][3] The driving force of the reaction, the irreversible loss of carbon dioxide, contributes to its high yield and reproducibility.[2]

Alternative reductive amination protocols employ other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[4][5] While also effective, the Eschweiler-Clarke reaction often offers a more straightforward workup and avoids the use of potentially toxic borohydride reagents.

dot graph R1 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Classical N-Alkylation: Challenges in Reproducibility

Classical N-alkylation involves the direct reaction of the primary amine with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, in the presence of a base. While seemingly straightforward, this method is often plagued by a lack of reproducibility due to several factors:

  • Over-alkylation: The primary amine is converted to a secondary amine, which can then be further alkylated to the desired tertiary amine. However, the tertiary amine can also be alkylated to form a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions to selectively obtain the tertiary amine can be challenging. One study on the methylation of 4-bromoaniline with methyl iodide reported only trace amounts of the desired dimethylated product.[6]

  • Competing Reactions: The methylating agents are strong electrophiles and can react with other nucleophiles present in the reaction mixture.

  • Harsh Reaction Conditions: These reactions often require strong bases and elevated temperatures, which can lead to side reactions and decomposition of starting materials or products.

dot graph R2 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Reaction pathway for classical N-alkylation showing the over-alkylation issue.

Quantitative Data Comparison

The following table summarizes typical yields and key reaction parameters for the N,N-dimethylation of substituted anilines using different methods, based on literature data for analogous compounds.

MethodStarting MaterialReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Eschweiler-Clarke 4-BromoanilineFormaldehyde, Formic Acid>90%High yield, no quaternization, reproducible.[1][3]Requires excess reagents, potential for formamide byproducts.
Reductive Amination 4-BromoanilineParaformaldehyde, NaBH₃CN, Acetic Acid~99%High yield, mild conditions.[6]Use of toxic cyanoborohydride.
Classical N-Alkylation 4-BromoanilineMethyl Iodide, BaseHighly variable (trace to low)Simple reagents.Poor selectivity, over-alkylation, low reproducibility.[6]
Industrial Method AnilineMethanol, Sulfuric Acid~96%Low-cost reagents, scalable.[7]Requires high pressure and temperature, specialized equipment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended synthesis of (4-Bromo-2-methylphenyl)methylmethylamine.

Protocol 1: Eschweiler-Clarke Reductive Amination

This protocol is adapted from established procedures for the N,N-dimethylation of anilines.[1][3]

Materials:

  • 4-Bromo-2-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylaniline (1.0 eq).

  • Add formic acid (2.5 eq) followed by the slow addition of formaldehyde solution (2.2 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of 10 M NaOH solution until the pH is >10. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

dot graph P1 { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Experimental workflow for the Eschweiler-Clarke synthesis.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This protocol is based on a high-yield method reported for the N,N-dimethylation of 4-bromoaniline.[6]

Materials:

  • 4-Bromo-2-methylaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-bromo-2-methylaniline (1.0 eq) and paraformaldehyde (2.1 eq) in THF.

  • Add sodium cyanoborohydride (2.0 eq) to the slurry.

  • Carefully add glacial acetic acid (5.4 eq) dropwise at room temperature.

  • Heat the mixture to 50-65 °C and stir for 18 hours.

  • Cool the reaction to room temperature and partition between saturated aqueous NaHCO₃ solution and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion and Recommendations

For the reproducible and high-yield synthesis of (4-Bromo-2-methylphenyl)methylmethylamine, reductive amination is the unequivocally superior methodology. The Eschweiler-Clarke reaction, in particular, offers an excellent balance of high yield, operational simplicity, and circumvention of the problematic over-alkylation that plagues classical N-alkylation methods. While reductive amination using sodium cyanoborohydride also provides excellent yields, the toxicity of the reagent may be a consideration. For researchers and drug development professionals, adopting a reductive amination strategy will ensure a more reliable and scalable supply of this important synthetic intermediate, ultimately accelerating research and development timelines.

References

  • Chempedia. (n.d.). Purification of N,N-Dimethylaniline. LookChem. Retrieved from [Link]

  • Wang, Y., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7234. Retrieved from [Link]

  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Li, H., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(2), 555-559. Retrieved from [Link]

  • Li, H., et al. (2017). methylation of amines using formic acid via simple inorganic base catalysis. Catalysis Communications, 97, 131-134. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2013). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Russian Journal of Organic Chemistry, 49(10), 1505-1510. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Semantic Scholar. (n.d.). General and efficient method for direct N-monomethylation of aromatic primary amines with methanol. Retrieved from [Link]

Sources

A Researcher's Guide to the Validation of (4-Bromo-2-methylphenyl)methylmethylamine as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery and validation of novel chemical probes are fundamental to advancing our understanding of complex biological systems. This guide provides a comprehensive framework for the validation of (4-Bromo-2-methylphenyl)methylmethylamine, a compound with potential utility as a research tool. We present a comparative analysis against structurally related compounds, detail essential experimental protocols for its characterization, and offer insights into the rationale behind each step. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess its performance and potential applications.

Introduction: The Rationale for a Novel Phenylalkylamine Probe

The phenylalkylamine scaffold is a privileged structure in neuropharmacology, forming the basis for numerous neurotransmitters, hormones, and synthetic drugs that target monoamine systems. The introduction of specific substituents onto the phenyl ring and amine side chain can dramatically alter a compound's potency, selectivity, and mechanism of action.

(4-Bromo-2-methylphenyl)methylmethylamine incorporates several key structural features:

  • A bromine atom at the 4-position: This heavy halogen can influence receptor binding affinity and selectivity, potentially through halogen bonding or by altering the compound's electronic properties.

  • A methyl group at the 2-position: This ortho-substitution may confer selectivity by creating steric hindrance that prevents binding to certain receptor subtypes while favoring others.

  • A tertiary amine (dimethylamine): This feature often imparts higher selectivity for monoamine transporters over receptor sites and can influence the compound's pharmacokinetic properties.

Given these features, (4-Bromo-2-methylphenyl)methylmethylamine is hypothesized to act as a monoamine releasing agent or reuptake inhibitor, with potential selectivity for the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters. Its validation is critical to determine its precise pharmacological profile and establish its utility as a selective research tool.

Comparative Analysis: Benchmarking Against Established Research Tools

To validate (4-Bromo-2-methylphenyl)methylmethylamine, its performance must be benchmarked against well-characterized compounds with similar structural motifs and mechanisms of action.

CompoundStructurePrimary Mechanism of ActionKnown Selectivity
(4-Bromo-2-methylphenyl) methylmethylamine CC1=C(C=C(C=C1)Br)CN(C)CHypothesized: Monoamine Releasing Agent / Reuptake InhibitorTo Be Determined
p-Chloroamphetamine (PCA) ClC1=CC=C(C=C1)CC(N)CSerotonin Releasing AgentSERT > DAT/NET
3,4-Methylenedioxymethamphetamine (MDMA) CC(CC1=CC2=C(C=C1)OCO2)NCSerotonin Releasing AgentSERT > DAT/NET
Fenfluramine FC(F)(F)C1=CC=CC=C1CC(C)NC(C)CSerotonin Releasing AgentHighly selective for SERT

This comparative set allows for a rigorous assessment of the novel compound's relative potency, selectivity, and efficacy as a monoamine modulator.

Experimental Validation Workflow

A multi-step experimental workflow is essential to comprehensively validate (4-Bromo-2-methylphenyl)methylmethylamine. This process involves confirming its chemical identity, assessing its interaction with primary targets, and evaluating its functional effects in cellular systems.

Validation_Workflow cluster_synthesis Chemical Synthesis & Verification cluster_binding Target Engagement & Selectivity cluster_functional Functional Activity Assays Synthesis Synthesis of (4-Bromo-2-methylphenyl) methylmethylamine Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Purity Purity Assessment (HPLC) Structure_Verification->Purity Binding_Assay Radioligand Binding Assays (SERT, DAT, NET) Purity->Binding_Assay Selectivity_Panel Receptor Selectivity Panel (e.g., GPCRs, Ion Channels) Binding_Assay->Selectivity_Panel Uptake_Assay Monoamine Uptake Inhibition (in vitro) Selectivity_Panel->Uptake_Assay Release_Assay Monoamine Release Assay (in vitro) Uptake_Assay->Release_Assay Signaling_Assay Downstream Signaling (e.g., cAMP, Ca2+) Release_Assay->Signaling_Assay

Caption: Experimental workflow for the validation of a novel research compound.

Step 1: Synthesis and Structural Verification

Rationale: The first step in validating any new chemical entity is to ensure its correct synthesis, purification, and structural confirmation. Without a pure, verified compound, all subsequent biological data is unreliable.

Protocol: Synthesis via Reductive Amination

  • Reactant Preparation: Dissolve 4-bromo-2-methylbenzaldehyde and an excess of dimethylamine (e.g., 2.5 equivalents) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Quenching and Extraction: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Structural Verification: Confirm the identity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >98% purity.

Step 2: In Vitro Target Engagement and Selectivity

Rationale: To determine if (4-Bromo-2-methylphenyl)methylmethylamine interacts with its hypothesized targets, radioligand binding assays are the gold standard. These assays quantify the affinity of the compound for the serotonin, dopamine, and norepinephrine transporters. A broad selectivity panel is also crucial to identify any off-target interactions.

Protocol: Radioligand Binding Assays

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and increasing concentrations of the test compound, (4-Bromo-2-methylphenyl)methylmethylamine.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the data and calculate the inhibition constant (Ki) using non-linear regression analysis.

Data Interpretation:

TargetKi (nM) for (4-Bromo-2-methylphenyl)methylmethylamineKi (nM) for Comparator (e.g., PCA)
SERT Experimental ValueKnown Value
DAT Experimental ValueKnown Value
NET Experimental ValueKnown Value

A low Ki value indicates high binding affinity. The ratio of Ki values for different transporters will determine the compound's selectivity.

Step 3: Functional Characterization in Cellular Systems

Rationale: Binding affinity does not always correlate with functional activity. It is essential to determine whether (4-Bromo-2-methylphenyl)methylmethylamine acts as a reuptake inhibitor (an antagonist of the transporter) or a releasing agent (a substrate of the transporter).

Functional_Assays cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Uptake_Start Add [3H]Neurotransmitter (e.g., Serotonin) Uptake_End Measure intracellular radioactivity Uptake_Start->Uptake_End Uptake_Compound Pre-incubate cells with (4-Bromo-2-methylphenyl) methylmethylamine Uptake_Compound->Uptake_Start Release_Load Load cells with [3H]Neurotransmitter Release_Compound Add (4-Bromo-2-methylphenyl) methylmethylamine Release_Load->Release_Compound Release_End Measure extracellular radioactivity Release_Compound->Release_End

Caption: Comparison of uptake inhibition and release assay workflows.

Protocol: Monoamine Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells expressing the transporter of interest (SERT, DAT, or NET) in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of (4-Bromo-2-methylphenyl)methylmethylamine for 15-30 minutes.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled monoamine (e.g., [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the monoamine uptake.

Protocol: Monoamine Release Assay

  • Cell Loading: Incubate the transporter-expressing cells with a radiolabeled monoamine to allow for its uptake.

  • Washing: Wash the cells to remove any extracellular radiolabel.

  • Compound Addition: Add increasing concentrations of (4-Bromo-2-methylphenyl)methylmethylamine to the cells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal release.

Interpreting the Results:

  • Potent Uptake Inhibitor: A low IC₅₀ in the uptake assay and a very high or no measurable EC₅₀ in the release assay.

  • Potent Releasing Agent: A low EC₅₀ in the release assay. Releasing agents will also show an IC₅₀ in uptake assays, but their primary mechanism is release.

  • Mixed Activity: Potent activity in both assays.

Conclusion and Future Directions

The validation of (4-Bromo-2-methylphenyl)methylmethylamine as a research tool is a rigorous, multi-step process. The experimental framework outlined in this guide, from chemical synthesis and verification to in-depth functional characterization, provides a clear path to understanding its pharmacological profile. By comparing its performance against established standards and meticulously documenting its binding affinities and functional potencies, researchers can confidently determine its utility.

Should (4-Bromo-2-methylphenyl)methylmethylamine prove to be a potent and selective agent, future studies could explore its in vivo effects on neurotransmitter levels, receptor occupancy, and behavioral outcomes. This foundational work is paramount to establishing its value within the scientific community and enabling its use to probe the complexities of monoaminergic systems in health and disease.

References

At present, no direct publications for "(4-Bromo-2-methylphenyl)methylmethylamine" are available. The following references provide foundational knowledge and protocols relevant to the validation process described.

  • Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Neurotransmitter Transporter Uptake and Release Assays Source: Methods in Molecular Biology (via SpringerLink) URL: [Link]

Orthogonal methods for purity confirmation of (4-Bromo-2-methylphenyl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous, orthogonal approach to confirming the purity of (4-Bromo-2-methylphenyl)methylmethylamine (also referred to as N-methyl-4-bromo-2-methylbenzylamine).[1]

Designed for drug development professionals, this document moves beyond standard "Certificate of Analysis" testing to establish a self-validating purity framework .[1] It addresses the specific chemical risks associated with secondary benzylamines—such as UV-silent impurities, salt disproportionation, and structural isomers—that single-method protocols (like HPLC-UV) frequently miss.[1]

A Comparative Technical Guide for Advanced Characterization

Executive Summary & Molecule Profile[2]

Target Molecule: (4-Bromo-2-methylphenyl)methylmethylamine Chemical Class: Secondary Benzylamine / Halogenated Aromatic Intermediate Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling in API synthesis (e.g., P-CABs, kinase inhibitors).[1] Critical Quality Attribute (CQA): The secondary amine moiety is prone to oxidation and salt formation issues, while the bromine substituent presents a risk of dehalogenation during synthesis.

The "Purity Trap": Standard Reverse-Phase HPLC (RP-HPLC) at acidic pH is often insufficient for this molecule.[1]

  • Peak Tailing: The basic secondary amine interacts with residual silanols, causing tailing that masks late-eluting impurities (e.g., dimers).[1]

  • UV Bias: Precursors like 4-bromo-2-methylbenzyl alcohol (a common reductive amination byproduct) often have significantly lower extinction coefficients than the amine, leading to overestimated purity by Area%.[1]

  • Salt Stoichiometry: HPLC cannot distinguish between the free base and salt forms (e.g., HCl), leading to errors in net weight assay.

The Solution: An orthogonal triad of High-pH RP-HPLC , GC-MS , and qNMR .

Impurity Fate Mapping & Method Selection

To select the right methods, we must first predict the impurities based on the standard synthesis route (Reductive Amination of 4-bromo-2-methylbenzaldehyde).

Impurity TypeOriginDetection Risk (Standard HPLC)Recommended Orthogonal Method
Precursor Aldehyde Unreacted Starting MaterialCo-elution in void volume (polar)GC-MS (Distinct boiling point)
Benzyl Alcohol Side-reaction (Reduction of aldehyde)Low UV response (overestimated purity)GC-FID or qNMR
Tertiary Amine Over-alkylation (Methylation of product)Elutes close to main peakHigh-pH HPLC (Selectivity shift)
Des-bromo Analog Over-reduction (if Pd/C used)Very similar polarity/UV spectrumLC-MS or qNMR (Integration of Ar-H)
Inorganic Salts Work-up residues (NaCl, Borates)Invisible to UV qNMR or ROI (Residue on Ignition)
Visualization: The Orthogonal "Safety Net"

The following diagram illustrates how each method covers the blind spots of the others.

OrthogonalStrategy Target (4-Bromo-2-methylphenyl) methylmethylamine HPLC Method A: High-pH RP-HPLC Target->HPLC Quantification Impurity_Aldehyde Impurity: Aldehyde (Volatile, Polar) GC Method B: GC-MS/FID Impurity_Aldehyde->GC Separates by BP Impurity_Alcohol Impurity: Alcohol (Low UV Response) Impurity_Alcohol->GC Detects w/o UV Bias Impurity_Salt Impurity: Inorganics (UV Invisible) qNMR Method C: qNMR (1H) Impurity_Salt->qNMR Absolute Assay Impurity_Dimer Impurity: Dimer (Late Eluting) Impurity_Dimer->HPLC Separates Hydrophobic Species HPLC->GC Orthogonal Selectivity GC->qNMR Mass Balance Check

Figure 1: The Orthogonal Safety Net. Green paths denote HPLC strengths, Yellow denotes GC strengths, and Black denotes qNMR's absolute verification capability.

Detailed Experimental Protocols

Method A: High-pH Reverse Phase HPLC (The "Workhorse")

Why High pH? At low pH (e.g., TFA/Formic acid), the amine is protonated (


), leading to secondary interactions with the stationary phase (tailing). At pH 10, the amine is neutral, resulting in sharp peaks and higher resolution.
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

Performance Note: This method effectively separates the Tertiary Amine impurity (over-methylated), which often co-elutes with the main peak under acidic conditions.

Method B: GC-MS (The "Volatile Hunter")

Why GC? It is orthogonal because separation is based on boiling point, not polarity. It is the gold standard for detecting unreacted 4-bromo-2-methylbenzaldehyde and benzyl alcohol , which may be present at trace levels.[1]

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: MSD (Scan 35-500 m/z) or FID (for quantification).[1]

  • Critical Step: If the sample is a salt (e.g., HCl), you must perform an in-situ free-basing. Add 1 drop of 1M NaOH to the sample vial containing DCM, shake, and inject the organic layer.

Method C: qNMR (The "Absolute Referee")

Why qNMR? It provides an absolute purity value (weight/weight %) independent of UV extinction coefficients.[1] It is the only method that detects residual solvents and inorganic salts (indirectly via mass balance) in a single run.

  • Solvent: DMSO-

    
     (Universal solubility) or 
    
    
    
    (if free base).[1]
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Certified Reference Material grade).

  • Parameters:

    • Relaxation Delay (

      
      ): ≥ 30 seconds (Crucial for quantitative integration).
      
    • Scans: 16 or 32.[1]

    • Pulse Angle: 90°.[1]

  • Key Integration Regions:

    • 
       ~2.3 ppm (Singlet, 3H): N-Methyl group.[1]
      
    • 
       ~3.7 ppm (Singlet, 2H): Benzylic 
      
      
      
      .
    • 
       ~7.0-7.5 ppm (Multiplet, 3H): Aromatic protons.[1]
      
  • Calculation:

    
    
    

Comparative Analysis & Decision Matrix

The following table compares the performance of these methods specifically for (4-Bromo-2-methylphenyl)methylmethylamine.

FeatureHigh-pH HPLCGC-MSqNMR
Primary Strength Robustness & ReproducibilityDetection of Volatile PrecursorsAbsolute Accuracy (w/w%)
Limit of Detection (LOD) High (~0.05%)Very High (~0.01%)Moderate (~0.5%)
Selectivity Separation of Isomers/DimersSeparation by Boiling PointStructural Identification
Blind Spot Inorganic Salts, UV-silent compoundsThermally unstable saltsTrace impurities (<0.1%)
Sample Requirement < 1 mg< 1 mg~10-20 mg
Cost per Run LowModerateHigh (Instrument time)
Decision Workflow

Use this logic to determine the appropriate testing tier for your development stage.

DecisionTree Start Sample Received Check Development Stage? Start->Check Early Early R&D / Screening Check->Early Speed Needed Late GLP Tox / Clinical Batch Check->Late Accuracy Needed Method1 Run GC-MS (Check for Aldehyde/Alcohol) Early->Method1 Late->Method1 Method2 Run High-pH HPLC (Check for Dimers/Isomers) Late->Method2 Method3 Run qNMR (Establish Absolute Purity) Late->Method3 Method1->Method2 If Clean Result Generate CoA (Purity = qNMR Value Impurities = HPLC Area%) Method2->Result Method3->Result

Figure 2: Analytical Decision Matrix. For critical batches (Late Stage), all three methods are required to generate a defensible Certificate of Analysis.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Discusses the orthogonality of qNMR vs Chromatography).

  • Almac Group. "qNMR: A Powerful Analytical Tool."[1] (Comparison of HPLC vs qNMR for reference standards).

  • Sigma-Aldrich. "4-Bromo-2-methylaniline Product Analysis."[2] (Reference for structural analogs and safety data).

  • PubChem. "4-Bromo-2-methylaniline Compound Summary."[3] (Chemical and physical properties).[1][4][2][3][5][6][7][8][9][10][11]

  • University of Groningen. "Benzylamines via Iron-Catalyzed Direct Amination." (Synthesis routes and impurity profiles for benzylamines).

Disclaimer: This guide is for research and development purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

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